molecular formula C5H11NO B069705 (Tetrahydrofuran-3-yl)methanamine CAS No. 165253-31-6

(Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705
CAS No.: 165253-31-6
M. Wt: 101.15 g/mol
InChI Key: CINJIXGRSTYIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and chemical synthesis, characterized by its tetrahydrofuran ring and primary amine functional group. This structure provides a rigid, polar scaffold that can significantly influence the physicochemical properties, pharmacokinetics, and binding affinity of target molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds, particularly in the construction of compound libraries for high-throughput screening. The amine group serves as a versatile handle for amide bond formation, reductive amination, and urea/thiourea synthesis, while the tetrahydrofuran oxygen acts as a hydrogen bond acceptor, potentially enhancing solubility and target engagement. Researchers utilize this compound in the exploration of structure-activity relationships (SAR) across various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. Its unique spatial orientation, with the amine group attached to the 3-position of the tetrahydrofuran ring, offers a distinct vector for molecular design compared to more linear alkylamine linkers, making it an essential reagent for expanding chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447520
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165253-31-6
Record name (Tetrahydrofuran-3-yl)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165253-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tetrahydrofuran-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Tetrahydrofuran-3-yl)methanamine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (Tetrahydrofuran-3-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 165253-31-6), a critical building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its properties, practical methodologies for its handling and analysis, and the strategic implications of its molecular architecture in synthetic applications.

Molecular Identity and Structural Significance

This compound, also known as 3-(aminomethyl)tetrahydrofuran, is a bifunctional organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring and a primary amine group connected via a methylene bridge.[1][2] This unique combination imparts a valuable set of characteristics. The THF moiety provides a rigid, polar scaffold that can influence the physicochemical properties, pharmacokinetics, and binding affinity of larger molecules.[2][3] The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation and reductive amination.[2]

Its structure offers a distinct three-dimensional vector for molecular design compared to more common linear alkylamines, making it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery.[2]

Core Physicochemical Properties

The physical properties of a compound are foundational to its application in the laboratory, dictating everything from appropriate solvent systems to storage conditions. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 165253-31-6[4]
Molecular Formula C₅H₁₁NO[1][4][5]
Molecular Weight 101.15 g/mol [2][4][6]
Appearance Colorless to light yellow/orange clear liquid[1][3][7]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr) 67 °C (at 15 mmHg)[8][9][10] [3][7]
Density 0.992 g/mL (at 25 °C) 0.967 ± 0.06 g/cm³ (at 20 °C)[4] [8][9]
Refractive Index (n20/D) 1.462[4][8][9]
Flash Point 53.1 - 58.9 °C (127.6 - 138.0 °F)[4][8][10]
pKa (Predicted) 9.96 ± 0.29[9][11]
Solubility Slightly soluble in DMSO and Methanol.[11] The presence of the THF oxygen and the primary amine group suggests solubility in polar solvents.[1]

Expert Insight: The significant difference in boiling point at atmospheric versus reduced pressure is a critical consideration for purification. Distillation under vacuum (e.g., at 15 mmHg) is the preferred method to prevent thermal degradation that might occur at the higher atmospheric boiling point.

Spectral and Analytical Characterization

Authenticating the identity and purity of this compound is paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals would include multiplets corresponding to the protons on the tetrahydrofuran ring and a signal for the aminomethyl (-CH₂NH₂) protons.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the tetrahydrofuran ring and the one carbon of the aminomethyl group.

  • IR Spectroscopy: The infrared spectrum will prominently feature N-H stretching vibrations characteristic of a primary amine, as well as C-O-C stretching from the ether linkage in the THF ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to 101.15 m/z.[4][5][6]

Note: Reference spectra are available from suppliers and chemical databases for comparison.[12]

Quality Control Workflow

A robust quality control (QC) process ensures that the material meets the specifications required for sensitive applications like pharmaceutical synthesis. Purity is commonly assessed by gas chromatography (GC), with typical specifications being >97%.[3][7]

  • System Preparation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column (e.g., a wax-type or amine-specific column) is recommended to achieve good peak shape for the amine.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or isopropanol, at a concentration of approximately 1 mg/mL.

  • Instrumental Parameters (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the prepared sample. The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

This QC workflow provides a self-validating system for confirming the identity and purity of each batch before its use in synthesis.

QC_Workflow cluster_0 Quality Control Logic Sample Receive Raw Material Physical Physical Tests (Appearance, Density) Sample->Physical Spectral Spectroscopic ID (NMR, IR) Sample->Spectral Purity GC Purity Assay (>97%) Sample->Purity Decision Pass / Fail Decision Physical->Decision Spectral->Decision Purity->Decision Release Release for Use Decision->Release Pass Reject Reject & Quarantine Decision->Reject Fail

Caption: A typical Quality Control (QC) workflow for this compound.

Synthesis Methodologies

Understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the reductive amination of a carbonyl precursor.

This process involves the conversion of Tetrahydrofuran-3-carboxaldehyde to the target amine using ammonia and hydrogen gas in the presence of a catalyst.[5]

  • Reactor Charging: To a suitable high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), a 15% solution of ammonia in methanol (3.0 mol), and Raney Nickel catalyst (approx. 20 g).[5]

    • Causality: Ammonia serves as the nitrogen source. Methanol is the solvent. Raney Nickel is a highly effective hydrogenation catalyst for converting the intermediate imine to the final amine.

  • Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 4 MPa (approx. 580 psi).[5]

  • Heating and Agitation: Heat the mixture to 60 °C and stir vigorously for 12 hours.[5] The elevated temperature and pressure are necessary to ensure a sufficient reaction rate.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol, yielding the crude 3-aminomethyltetrahydrofuran.[5] The reported yield for this method is high, often exceeding 99%.[5]

Synthesis_Workflow cluster_1 Reductive Amination Synthesis Start Tetrahydrofuran- 3-carboxaldehyde Reagents Add Raney Ni, NH3 in Methanol Start->Reagents Reaction Pressurize with H2 (4 MPa) Heat to 60°C, 12h Reagents->Reaction Filter Cool and Filter (Remove Catalyst) Reaction->Filter Concentrate Concentrate in vacuo (Remove Methanol) Filter->Concentrate Product This compound Concentrate->Product

Caption: Synthesis workflow for this compound via reductive amination.

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound. It is classified as a flammable liquid that can cause skin irritation and serious eye damage.[4][13]

Hazard Identification
  • GHS Pictograms: Flame, Corrosion, Exclamation Mark.[4]

  • Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory tract irritation).[4][13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[14]

  • PPE: Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[14][15]

  • Precautions: Keep away from sources of ignition such as heat, sparks, and open flames.[13][14] Ground and bond containers to prevent static discharge.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[8][14] Keep containers tightly sealed to prevent moisture contamination and leakage.[14]

  • Recommendation: Store in a designated flammable liquids cabinet. The recommended storage temperature is room temperature, sealed in a dry environment and kept in a dark place.[8][9]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[14][16]

  • Skin Contact: Wash off with soap and plenty of water.[14][16]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14][16]

Applications in Research and Development

This compound is not an end product but a key intermediate. Its primary value lies in its role as a structural motif in the synthesis of pharmacologically active compounds and agrochemicals.[2][3]

  • Agrochemicals: It is a crucial intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[8][9] The demand for Dinotefuran has driven the need for robust and scalable syntheses of this amine intermediate.[17]

  • Pharmaceuticals: The compound's unique scaffold is utilized by medicinal chemists to develop novel therapeutics.[1] Its structure is particularly valuable in the development of drugs targeting neurological disorders, potentially due to its ability to cross the blood-brain barrier.[3][18] The amine handle allows for its easy incorporation into larger molecular frameworks, enabling the systematic exploration of SAR.[2]

References

(Tetrahydrofuran-3-yl)methanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine

Introduction

This compound, a bifunctional organic compound, has emerged as a significant building block in modern medicinal chemistry and chemical synthesis.[1] Its structure, which uniquely combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, provides a rigid scaffold that can substantially influence the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of larger molecules.[1] This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

PART 1: Chemical Identity and Structure

The core structure of this compound consists of a saturated five-membered cyclic ether, tetrahydrofuran, substituted at the 3-position with an aminomethyl group (-CH₂NH₂). This arrangement provides a distinct spatial orientation compared to linear alkylamine linkers, offering unique vectors for molecular design.[1]

IUPAC Name and Synonyms
  • Preferred IUPAC Name: (Oxolan-3-yl)methanamine[1][2]

  • Common Synonyms: 3-(Aminomethyl)tetrahydrofuran, C-(Tetrahydrofuran-3-yl)methylamine, Tetrahydro-3-furanmethanamine.[3][4][5][6]

Chemical Structure and Identifiers
  • Molecular Formula: C₅H₁₁NO[2][4][7][8]

  • Molecular Weight: 101.15 g/mol [1][2][8]

  • CAS Number: 165253-31-6[1][2][7][8]

  • SMILES: C1COCC1CN[2]

  • InChI Key: CINJIXGRSTYIHP-UHFFFAOYSA-N[1][2]

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound make it a versatile intermediate. The tetrahydrofuran moiety enhances solubility in polar solvents, while the amine group imparts basicity.[4]

Physicochemical Data
PropertyValueSource
Appearance Colorless to light yellow clear liquid[6][9]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[3][10]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)[3]
Flash Point 53.1 ± 13.1 °C[3][11]
pKa 9.96 ± 0.29 (Predicted)[3][11]
Refractive Index n20/D 1.462[3][9]
Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. Reference spectra are available for this compound, including:

  • ¹H NMR and ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.[1][12][13]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern, confirming identity and purity.[2][14]

PART 3: Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes. A prevalent and industrially relevant method involves the reductive amination of a precursor aldehyde, which offers high yield and process simplicity.

Key Synthetic Pathway: Reductive Amination

A common and efficient method for preparing this compound is the reductive amination of Tetrahydrofuran-3-carboxaldehyde.[8] This pathway is favored for its high conversion and selectivity.

Experimental Protocol: Synthesis via Reductive Amination of Tetrahydrofuran-3-carboxaldehyde [8]

  • Reactor Charging: To a suitable pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 12 hours. The progress of the reaction can be monitored by techniques such as GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purification: Filter the reaction mixture to remove the Raney Ni catalyst. The filtrate is then concentrated under reduced pressure (in vacuo) to remove the methanol and excess ammonia.

  • Final Product: The resulting residue is the target compound, 3-aminomethyltetrahydrofuran, typically obtained in high yield (e.g., >99%).[8]

Synthetic Workflow Diagram

The diagram below illustrates the key transformation in the synthesis of this compound from its aldehyde precursor.

G cluster_main Synthesis of this compound start Tetrahydrofuran-3-carboxaldehyde process Reductive Amination start->process Precursor reagents Reagents: - Ammonia in Methanol - Raney Nickel (Catalyst) - Hydrogen (H₂) reagents->process conditions Conditions: - 60°C - 4 MPa Pressure - 12 hours conditions->process product This compound process->product Yield >99%

Caption: Workflow for the synthesis of this compound.

PART 4: Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it a valuable scaffold in the design of new therapeutic agents and other bioactive molecules.[1]

Role as a Pharmaceutical Building Block

The compound's utility in medicinal chemistry is multifaceted.[1] The primary amine serves as a versatile functional handle for reactions like amide bond formation, reductive amination, and the synthesis of ureas and thioureas.[1] Simultaneously, the oxygen atom in the THF ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility and improve engagement with biological targets.[1]

This scaffold is particularly prominent in the development of drugs targeting the central nervous system (CNS), as the THF moiety can favorably influence properties required to cross the blood-brain barrier.[9][15] Researchers utilize this building block extensively in exploring structure-activity relationships (SAR) across therapeutic areas such as oncology, infectious diseases, and neurological disorders.[1][9]

Intermediate in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[3][7][16] This application highlights its industrial importance beyond the pharmaceutical sector.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

  • Hazard Classification: It is classified as a flammable liquid (UN number: 1993, Hazard Class: 3).[3][10]

  • Precautionary Measures: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing vapors and ensure work is conducted in a well-ventilated area or fume hood.[10]

  • Storage: The compound should be stored in a cool, dry place away from ignition sources, with the container tightly sealed.[3]

Conclusion

This compound is a cornerstone intermediate for chemists and drug discovery professionals. Its unique combination of a rigid cyclic ether and a primary amine offers a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the creation of novel pharmaceuticals and other high-value chemical products.

References

(Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)

Introduction: A Versatile Bifunctional Building Block

This compound, registered under CAS number 165253-31-6, is a vital heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a stable tetrahydrofuran (THF) ring functionalized with a primary aminomethyl group at the 3-position, this molecule offers a unique combination of a rigid, polar scaffold and a reactive nucleophilic center.[1][2] This distinct architecture makes it an invaluable building block in both medicinal chemistry and the agrochemical industry, enabling the construction of complex, high-value molecules.[2][3][4][5][6][7] Its utility is most notably demonstrated as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[3][4][5][8] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols.

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Section 1: Physicochemical and Spectroscopic Profile

The physical properties of this compound are crucial for its handling, reaction setup, and purification. Its polarity, conferred by the ether and amine functionalities, influences its solubility and chromatographic behavior.[1]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 165253-31-6[1][3][9]
Molecular Formula C₅H₁₁NO[1][3][9]
Molecular Weight 101.15 g/mol [1][3][9]
Appearance Clear, colorless to light yellow/orange liquid[3][7][10][11]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[3][12][13]
Density ~0.967 g/cm³ (at 20 °C)[3][12]
Refractive Index n20/D ~1.462[3][7][12]
Flash Point 53.1 - 58.9 °C[3][13]
pKa (Predicted) 9.96 ± 0.29[3][12]
Storage Store at room temperature in a dark, dry place under an inert atmosphere. Hygroscopic.[3][10][12]

Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon environments, respectively, confirming the connectivity of the tetrahydrofuran ring and the aminomethyl side chain.[14][15]

  • Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (m/z = 101.15) and provides a characteristic fragmentation pattern for the compound.[16]

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region) of the primary amine and C-O-C stretching of the ether linkage.[14]

Section 2: Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound involves the construction of the substituted THF ring and subsequent elaboration to the target primary amine. As the 3-position is a stereocenter, enantioselective synthesis is a critical consideration for pharmaceutical applications.[2][17] While various proprietary industrial methods exist, common academic and laboratory-scale syntheses rely on the reduction of readily accessible nitrile or amide precursors.

Methodology 1: Reduction of Tetrahydrofuran-3-carbonitrile

This is a highly effective and direct route. The nitrile functional group is a well-established precursor to primary amines via reduction with powerful hydride reagents.

Causality and Reagent Choice: The carbon-nitrogen triple bond is stable and requires a potent reducing agent to achieve full reduction to a CH₂-NH₂ group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[18][19][20] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing nitriles.[19][21] The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Synthetic Workflow: Nitrile to Amine Reduction

reactant Tetrahydrofuran-3-carboxamide product This compound reactant->product 1. LiAlH₄, Anhydrous THF 2. H₂O Workup cluster_0 Key Features cluster_1 Resulting Applications Core This compound (Core Scaffold) Feature1 Rigid Polar THF Ring (Influences Solubility, PK) Core->Feature1 Feature2 Nucleophilic Primary Amine (Site for Derivatization) Core->Feature2 App1 Agrochemicals (e.g., Dinotefuran) Feature1->App1 App2 Pharmaceuticals (CNS, Oncology, etc.) Feature1->App2 Feature2->App1 Feature2->App2 App3 Compound Libraries for HTS Feature2->App3

References

Synonyms for (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Characterized by a saturated five-membered tetrahydrofuran (THF) ring and a primary amine functional group, this compound serves as a crucial building block for creating complex molecular architectures. The THF moiety provides a rigid, polar scaffold that can influence the physicochemical properties, such as solubility and pharmacokinetic profiles, of derivative compounds. The primary amine acts as a versatile nucleophilic handle, enabling a wide array of chemical transformations including amidation, reductive amination, and the formation of ureas and thioureas.

One of the most notable applications of this compound is its role as a key intermediate in the industrial synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[1][2][3][4] Its unique structure, lacking the typical chloropyridine or chlorothiazole rings of other neonicotinoids, imparts distinct properties like high water solubility.[5] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several systematic and common names across chemical literature and commercial databases. The IUPAC name for this compound is oxolan-3-ylmethanamine .[6][7] A comprehensive list of its synonyms, along with key chemical identifiers, is provided below.

Identifier Type Identifier Source
Primary Name This compoundDepositor-Supplied[6][7]
IUPAC Name oxolan-3-ylmethanaminePubChem[6][7]
CAS Number 165253-31-6Multiple Sources[1][2][3][4][6][7][8][9][10][11][12][13][14][15][16][17]
Molecular Formula C5H11NOMultiple Sources[1][2][4][6][8][9][10][17]
Molecular Weight 101.15 g/mol Multiple Sources[1][6][9][17]
InChI Key CINJIXGRSTYIHP-UHFFFAOYSA-NMultiple Sources[8][14]
SMILES C1COCC1CNPubChem[6][7]
Synonym 1 3-(Aminomethyl)tetrahydrofuranMultiple Sources[8][9][10][13][14][15][16]
Synonym 2 Tetrahydro-3-furanmethanamineMultiple Sources[8][10][12]
Synonym 3 3-Aminomethyl-THFMultiple Sources[8][10][12]
Synonym 4 C-(Tetrahydrofuran-3-yl)methylamineMultiple Sources[8][10]
Synonym 5 (Oxolan-3-yl)methanamineMultiple Sources[6][7][8]

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its structure, featuring both a polar ether linkage and a basic amine group. These features allow for hydrogen bonding, which influences its boiling point and solubility.[8]

Property Value Source
Appearance Colorless to slightly yellow liquidChem-Impex[9], TCI[13]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)ChemicalBook[4][12]
67 °C (at 15 mmHg)Chem-Impex[9]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)ChemicalBook[4][12]
0.992 g/mL (at 25 °C)Sigma-Aldrich[14][17]
Refractive Index (n20/D) 1.462Sigma-Aldrich[14][17]
Flash Point 53.1 ± 13.1 °CChemicalBook[4][12]
pKa 9.96 ± 0.29 (Predicted)ChemicalBook[4][12]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[12][18]

Synthesis of this compound

Several synthetic routes to this compound have been developed, reflecting its importance as a synthetic intermediate. A prevalent and efficient method involves the reductive amination of tetrahydrofuran-3-carboxaldehyde. This approach is valued for its high yield and operational simplicity.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This pathway is a cornerstone for the synthesis of the target compound. The reaction proceeds by the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced in situ to the primary amine. The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product THF_CHO Tetrahydrofuran-3-carboxaldehyde ReactionVessel Pressurized Reactor (60°C, 4 MPa) THF_CHO->ReactionVessel Ammonia Ammonia (in Methanol) Ammonia->ReactionVessel H2 Hydrogen Gas (H₂) H2->ReactionVessel Catalyst Raney Nickel Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Concentration Concentration (in vacuo) Filtration->Concentration Filtrate FinalProduct This compound Concentration->FinalProduct Purified Product

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol:

This protocol is based on a high-yield synthesis reported in the literature.[1][6]

Materials:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)[6]

  • 15% Ammonia in Methanol solution (3.0 mol, 340 g)[6]

  • Raney Nickel (20.02 g)[6]

  • Hydrogen (H₂) gas

Procedure:

  • Reactor Charging: To a suitable high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde, the 15% ammonia in methanol solution, and Raney Nickel.[6]

  • Reaction Execution: Seal the reactor and purge with nitrogen. Pressurize the reactor with hydrogen gas to 4 MPa (approximately 30003 Torr).[6]

  • Heating and Stirring: Heat the mixture to 60°C and stir for 12 hours. The causality for heating is to increase the reaction rate, while the pressure of hydrogen gas ensures a sufficient supply for the reduction of the in situ-formed imine. Raney Nickel is chosen as the catalyst due to its high activity and selectivity for this type of hydrogenation.[1][6]

  • Cooling and Filtration: After 12 hours, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Filter the reaction mixture to remove the Raney Nickel catalyst.[6]

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol solvent. This yields this compound.[6]

This self-validating protocol has been reported to achieve a near-quantitative yield of 99.5%.[1][6]

Alternative Synthetic Route: Multi-step Synthesis from Diethyl Maleate

An alternative, scalable synthesis starts from readily available diethyl maleate and nitromethane. This multi-step process involves a Michael addition, reduction, cyclization, and a final reduction of a nitro group to the target amine. While longer, this route avoids the direct handling of potentially unstable aldehydes. A reported overall yield for this 6-step process is 45.5%.[4][6][16]

Applications in Industry and Research

The primary industrial application of this compound is as a pivotal intermediate in the manufacture of the insecticide Dinotefuran .[1][2][3][4] The synthesis of Dinotefuran involves the reaction of this compound with other precursors, such as N,O-dimethyl-N'-nitroisourea.[16]

In the realm of drug discovery and medicinal chemistry, this compound serves as a valuable building block.[8][9] Its rigid THF scaffold is incorporated into novel chemical entities to explore structure-activity relationships (SAR). The amine functionality allows for its easy integration into larger molecules through robust and well-established chemical reactions. Researchers utilize this compound to construct libraries of diverse molecules for high-throughput screening in various therapeutic areas, including central nervous system (CNS) disorders, where the polarity and hydrogen bonding capacity of the THF ring can be advantageous.[9]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the THF ring and the aminomethyl group. The protons adjacent to the oxygen atom (C2 and C5) typically appear further downfield compared to the other ring protons. The methylene protons of the aminomethyl group will also show a distinct signal.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aliphatic parts of the molecule (around 2850-2960 cm⁻¹), and a strong C-O-C stretching vibration for the ether linkage in the THF ring (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure and identifying any impurities. The molecular ion peak (M+) would be expected at m/z 101.

  • Chromatography: Gas Chromatography (GC) is an effective method for assessing the purity of this volatile compound.

References

(Tetrahydrofuran-3-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound, a bifunctional organic compound featuring a saturated tetrahydrofuran (THF) ring and a primary aminomethyl group, serves as a critical structural motif and versatile building block in modern organic synthesis. Its unique combination of a polar, rigid cyclic ether and a nucleophilic primary amine makes it an invaluable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its core molecular properties, details validated synthetic protocols with mechanistic insights, outlines methods for analytical characterization, and explores its significant applications in drug discovery and the synthesis of commercially important molecules like the insecticide Dinotefuran. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Profile

This compound is a colorless to light yellow liquid distinguished by its unique molecular architecture. The tetrahydrofuran ring provides a stable, polar scaffold that can influence the solubility and pharmacokinetic properties of larger molecules, while the primary amine offers a reactive site for a multitude of chemical transformations.[1][2]

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Molecular Formula C₅H₁₁NO[2][3][4][5][6]
Molecular Weight 101.15 g/mol [4][5][7][8]
CAS Number 165253-31-6[3][4][6][7][8]
IUPAC Name (Oxolan-3-yl)methanamine[4]
Common Synonyms 3-Aminomethyltetrahydrofuran; 3-Aminomethyl-THF; C-(Tetrahydrofuran-3-yl)methylamine[2][3][9]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[6][9]
Density 0.992 g/cm³ (at 25 °C)[6]
Flash Point 58.9 °C[6]
pKa 9.96 ± 0.29 (Predicted)[9]
logP -0.435[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is a key process for its application in various fields. Several routes have been developed, with a common and efficient method being the reductive amination of tetrahydrofuran-3-carboxaldehyde. This pathway is favored for its high yield and operational simplicity.

Reductive Amination Pathway

This synthetic approach leverages the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. The choice of a reducing agent and catalyst is critical for the efficiency and selectivity of the reaction. Raney Nickel is a widely used catalyst for this transformation due to its high activity and efficacy in hydrogenating the C=N bond under moderate conditions.

G THF_Aldehyde Tetrahydrofuran-3-carboxaldehyde Imine Intermediate Imine (Not Isolated) THF_Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) in Methanol Ammonia->Imine Product This compound Imine->Product Reduction H2 Hydrogen (H₂) H2->Product Catalyst Raney Ni Catalyst Catalyst->Imine Catalyst->Product 60°C, 4 MPa

Caption: Synthesis workflow via reductive amination.

Experimental Protocol: Synthesis from Tetrahydrofuran-3-carboxaldehyde

This protocol describes a validated lab-scale synthesis yielding the target compound with high purity.[5]

Materials:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)

  • 15% Ammonia in Methanol solution (3.0 mol, 340 g)

  • Raney Nickel (20.0 g)

  • High-pressure reactor (autoclave)

  • Methanol (for washing)

Procedure:

  • Reactor Charging: To a suitable high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde, the 15% ammonia in methanol solution, and the Raney Nickel catalyst.[5]

    • Expert Insight: The use of a significant molar excess of ammonia dissolved in methanol drives the equilibrium towards the formation of the imine intermediate and serves as the reaction solvent.

  • Pressurization and Reaction: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.[5]

  • Heating and Agitation: Begin stirring and heat the reactor to 60°C. Maintain these conditions for 12 hours.[5]

    • Trustworthiness: Continuous monitoring of pressure and temperature is crucial for safety and reaction consistency. A drop in pressure indicates hydrogen consumption and progress of the reduction.

  • Cooldown and Depressurization: After 12 hours, cool the reactor to room temperature and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of methanol to recover any adsorbed product.

    • Expert Insight: Raney Nickel can be pyrophoric when dry. It should be kept wet with solvent at all times during handling and disposal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and any excess ammonia.

  • Product Isolation: The remaining liquid is the crude product, this compound. The reported yield for this procedure is approximately 99.5% (100.64 g).[5] Further purification can be achieved by vacuum distillation if required.

Alternative Synthetic Routes

Other notable synthetic pathways include a multi-step process starting from maleic glycol, which proceeds through cyclization, formylation, and finally reductive amination.[10] Another reported method involves a 6-step synthesis initiated by a Michael addition of nitromethane to diethyl maleate.[7][9] The selection of a specific route in a research or industrial setting depends on factors like raw material cost, scalability, and desired purity.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aminomethyl protons (CH₂-NH₂), the methine proton on the THF ring, and the methylene protons of the THF ring.[11][12]

  • Mass Spectrometry (MS): GC-MS is a standard method to confirm the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the compound's exact mass (101.084 g/mol ).[13]

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound, typically aiming for >97%.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable scaffold in chemical synthesis.[1]

G Core This compound Amine Primary Amine (-CH₂NH₂) Nucleophilic Center Core->Amine THF THF Ring Polar Scaffold Core->THF Amidation Amidation, Acylation Amine->Amidation Reacts with Acyl Chlorides, Carboxylic Acids Alkylation Reductive Alkylation Amine->Alkylation Reacts with Aldehydes/Ketones Scaffold Scaffold for Pharmacokinetics THF->Scaffold Provides Rigidity & H-Bonding Solubility Solubility Enhancement THF->Solubility Improves Polar Solubility

Caption: Role as a versatile bifunctional building block.

Agrochemical Synthesis: Dinotefuran

One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of Dinotefuran.[7][9] Dinotefuran is a third-generation neonicotinoid insecticide known for its broad-spectrum activity and systemic action.[10] The synthesis involves coupling this compound with other reagents to construct the final complex molecule, where the THF-methylamine moiety is crucial for the molecule's bioactivity.

Pharmaceutical and Medicinal Chemistry

In drug discovery, the THF motif is found in numerous bioactive natural products and synthetic drugs.[14] this compound provides a reliable and versatile starting point for constructing novel therapeutic agents.[1][2]

  • Scaffold for CNS-Active Agents: The polarity and rigid structure of the THF ring are beneficial for designing molecules that can interact with specific biological targets, including those in the central nervous system.[15]

  • Library Synthesis: The reactive amine handle allows for its easy incorporation into compound libraries for high-throughput screening.[1] Through reactions like amidation and reductive amination, a diverse range of derivatives can be rapidly synthesized to explore structure-activity relationships (SAR).

Handling, Storage, and Safety

As a flammable liquid and chemical intermediate, proper handling and storage procedures are mandatory.

  • Safety: The compound is classified as a flammable liquid (UN number: 1993, Hazard Class 3).[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated chemical fume hood. Avoid breathing vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational building block that enables significant advancements in both agriculture and medicine. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its primary amine and the beneficial properties of its THF core, ensures its continued importance. For researchers and developers, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in the creation of novel and complex molecules.

References

Spectral data for (Tetrahydrofuran-3-yl)methanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (Tetrahydrofuran-3-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 165253-31-6), a versatile bifunctional building block crucial in medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, featuring a primary amine and a tetrahydrofuran ring, imparts specific physicochemical properties that are reflected in its spectroscopic signatures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies behind its spectroscopic analysis.

The structural elucidation of novel compounds and the verification of existing ones are cornerstones of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into each of these techniques as applied to this compound, presenting detailed experimental protocols, data interpretation, and the underlying scientific rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is highly dependent on meticulous sample preparation and the correct setup of acquisition parameters.[3] The following protocol outlines the best practices for obtaining high-resolution spectra of a small molecule like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[4]

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3][5] CDCl₃ is a common choice for nonpolar organic compounds.[3]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3] Any suspended solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be at least 5 cm.[5]

    • Cap the NMR tube securely to prevent solvent evaporation.[3]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated, is critical for achieving sharp, well-resolved peaks.[3]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[3]

    • Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For quantitative results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the nuclei of interest.[6]

    • Acquire the Free Induction Decay (FID) and perform a Fourier Transform to generate the frequency-domain NMR spectrum.

Graphviz Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Magnet Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim to Homogenize Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Data Summary: this compound
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Proton Estimated from spectrum[7]
H-2, H-5~3.6-3.8Multiplet4H-O-CH₂-
H-3~2.4-2.6Multiplet1H-CH-CH₂NH₂
H-6~2.6-2.8Doublet2H-CH₂-NH₂
H-4~1.6-2.0Multiplet2H-CH-CH₂-CH₂-O-
NH₂~1.3Broad Singlet2H-NH₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbon Predicted/Typical Values
C-2, C-5~67-70-O-CH₂-
C-6~45-50-CH₂-NH₂
C-3~40-45-CH-
C-4~30-35-CH₂-
In-Depth Interpretation of NMR Spectra
  • ¹H NMR Spectrum: The proton NMR spectrum provides a wealth of information. The protons on the carbons adjacent to the oxygen atom (H-2 and H-5) are deshielded by the electronegative oxygen and thus appear downfield, typically in the 3.6-3.8 ppm range.[8] The protons of the aminomethyl group (-CH₂-NH₂) are adjacent to the electron-withdrawing nitrogen atom and are expected around 2.6-2.8 ppm. The methine proton (H-3) is coupled to multiple neighboring protons, resulting in a complex multiplet. The protons of the primary amine (-NH₂) often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water; their signal can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[8]

  • ¹³C NMR Spectrum: In the ¹³C NMR spectrum, carbons bonded to heteroatoms are deshielded and appear at higher chemical shifts. The carbons adjacent to the ether oxygen (C-2 and C-5) are expected to resonate around 67-70 ppm. The carbon of the aminomethyl group (C-6) will be deshielded by the nitrogen, appearing around 45-50 ppm. The remaining aliphatic carbons (C-3 and C-4) will appear further upfield.[8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these vibrational frequencies is passed through a sample, it is absorbed, and this absorption is detected.

Experimental Protocol: Acquiring an IR Spectrum

For a liquid sample like this compound, the thin-film method using salt plates is straightforward and commonly used.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Collect a background spectrum.[9] This is a spectrum of the empty sample compartment, which accounts for atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals. This background is automatically subtracted from the sample spectrum.

  • Sample Preparation (Thin-Film Method):

    • Place one to two drops of the neat liquid this compound onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Alternatively, for attenuated total reflectance (ATR) spectroscopy, a drop of the liquid is placed directly onto the ATR crystal.[10]

  • Data Acquisition:

    • Place the prepared salt plate assembly (or position the ATR unit) into the sample holder within the spectrometer.

    • Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[10]

Graphviz Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_setup Instrument Setup cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition & Processing Background Acquire Background Spectrum (Air) Place Place Sample in Spectrometer Background->Place Reference Drop Place 1-2 Drops of Liquid on Salt Plate Cover Cover with Second Salt Plate Drop->Cover Cover->Place Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹) Place->Acquire Process Background Subtraction & Data Plotting Acquire->Process

Caption: Workflow for obtaining an IR spectrum via the thin-film method.

Spectral Data Summary: this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3400-3250 (two bands)Medium, SharpPrimary Amine (-NH₂)
C-H Stretch (sp³)3000-2850StrongAlkanes
N-H Bend (Scissoring)1650-1580MediumPrimary Amine (-NH₂)
C-O Stretch1150-1050StrongEther (C-O-C)
C-N Stretch1250-1020Medium-WeakAliphatic Amine

Note: This table is based on established correlation charts for the functional groups present in the molecule.[8][11][12]

In-Depth Interpretation of the IR Spectrum

The IR spectrum of this compound is defined by the vibrations of its two key functional groups: the primary amine and the cyclic ether.

  • Amine Group Vibrations: As a primary amine (R-NH₂), the molecule will exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[8][11] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol.[8] Additionally, a medium-intensity N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[11] A C-N stretching vibration for an aliphatic amine should also be present in the 1250-1020 cm⁻¹ range.[11]

  • Ether Group Vibrations: The most prominent feature of the tetrahydrofuran ring is the strong C-O-C stretching absorption. For aliphatic ethers, this band is typically found in the 1150-1050 cm⁻¹ region.[13] Its high intensity is a reliable diagnostic feature.

  • Alkyl Group Vibrations: The spectrum will also contain strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of the sp³-hybridized carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for analyzing relatively volatile, thermally stable small molecules.

Step-by-Step Methodology:

  • Sample Introduction:

    • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample is introduced into the instrument, often via a Gas Chromatograph (GC-MS) for separation and purification, or by direct infusion.[15]

    • The sample is vaporized in a heated inlet.[16]

  • Ionization (Electron Ionization - EI):

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[17][18]

    • This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺•).[17]

  • Mass Analysis:

    • The newly formed ions are accelerated by an electric field into the mass analyzer.[16][18]

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[14]

    • Excess energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.[19]

  • Detection:

    • Ions of a specific m/z ratio strike a detector at the end of the analyzer, which generates an electrical signal proportional to the number of ions.

    • The instrument scans through a range of m/z values to generate the mass spectrum, a plot of relative ion abundance versus m/z.[18]

Graphviz Diagram: Mass Spectrometry (EI-MS) Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Output Inject Inject Sample (Vaporized) Ionize Bombard with 70 eV Electrons (EI) Inject->Ionize M_ion Formation of Molecular Ion (M⁺•) & Fragments Ionize->M_ion Accelerate Accelerate Ions M_ion->Accelerate Separate Separate Ions by m/z (e.g., Quadrupole) Accelerate->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum (Abundance vs. m/z) Detect->Spectrum

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Spectral Data Summary: this compound
m/z Value Interpretation
101Molecular Ion (M⁺•)
100[M-H]⁺
71[M - CH₂NH₂]⁺ or α-cleavage fragment
30[CH₂NH₂]⁺ (Base Peak via α-cleavage)

Note: Data is based on the GC-MS spectrum available from SpectraBase and PubChem and general fragmentation rules for amines.[15][20]

In-Depth Interpretation of the Mass Spectrum

The mass spectrum of this compound (C₅H₁₁NO) provides definitive evidence for its molecular weight and structural features.

  • The Nitrogen Rule: The molecular formula C₅H₁₁NO contains an odd number of nitrogen atoms (one). According to the Nitrogen Rule, this means the molecule will have an odd nominal molecular weight.[21][22] The observed molecular ion peak (M⁺•) at m/z = 101 is consistent with this rule and confirms the molecular weight of the compound (101.15 g/mol ).[2][15]

  • Fragmentation Pattern - Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[21][22][23] This cleavage is driven by the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage between C3 and the aminomethyl carbon leads to the formation of the [CH₂=NH₂]⁺ ion. This fragment has an m/z of 30 and is often the most abundant ion (the base peak) in the mass spectra of primary amines with an unbranched α-carbon.[22] The loss of the corresponding tetrahydrofuranyl radical results in this prominent peak. Another possible, though less favored, α-cleavage within the ring can also occur. Cyclic amines typically show a discernible molecular ion peak, and the loss of a hydrogen atom from the alpha carbon ([M-H]⁺ at m/z 100) is also a common fragmentation.[22]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise C-H framework and the chemical environment of each atom. IR spectroscopy confirms the presence of the key primary amine and cyclic ether functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight via the molecular ion peak and provides structural confirmation through predictable α-cleavage fragmentation patterns. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently analyze this important chemical building block.

References

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of (Tetrahydrofuran-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

(Tetrahydrofuran-3-yl)methanamine, a seemingly unassuming molecule, has carved a significant niche for itself in the landscape of synthetic chemistry. Its unique structural motif, featuring a hydrophilic tetrahydrofuran ring and a reactive primary amine, makes it a highly sought-after building block in both the agrochemical and pharmaceutical industries. The tetrahydrofuran moiety often imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, to parent molecules, while the primary amine serves as a versatile handle for a myriad of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the commercial availability, synthesis, and diverse applications of this valuable chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 165253-31-6[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[3]
Density ~0.992 g/cm³ at 25 °C[3]
Flash Point 58.9 °C[3]
pKa 9.96 ± 0.29 (Predicted)[3]
LogP -0.435 (n-octanol/water)[3]

Commercial Availability: A Global Landscape

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale needs. The typical purity offered is ≥97%, with higher purities available upon request. When sourcing this intermediate, it is imperative to consider not only the purity but also the supplier's quality control measures and their capacity for bulk production, especially for later-stage drug development projects. Below is a representative list of suppliers:

SupplierPurityAvailable QuantitiesIndicative Price (USD)
AbacipharmTech97%10g, 25g$131.19 (10g), $246.25 (25g)
TCI Chemicals>97.0% (GC)5gContact for pricing
ChemicalBook98% min, 99%Inquire for bulk~$10/kg (for bulk)
AmbeedInquireInquireInquire
Sigma-AldrichInquireInquireInquire
BLD PharmInquireInquireInquire

Note: Prices are indicative and subject to change based on market conditions and order volume.

Synthetic Routes: A Comparative Analysis

Two primary synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The choice of route often depends on factors such as the desired scale of production, cost of starting materials, and environmental considerations.

Route 1: The Maleic Glycol/2,5-Dihydrofuran Pathway

This route is a multi-step process that begins with readily available starting materials and proceeds through key intermediates such as 2,5-dihydrofuran and 3-formyltetrahydrofuran.

Maleic_Glycol_Route Maleic_Glycol Maleic Glycol Dihydrofuran 2,5-Dihydrofuran Maleic_Glycol->Dihydrofuran Dehydration/Cyclization FormylTHF 3-Formyltetrahydrofuran Dihydrofuran->FormylTHF Hydroformylation Target This compound FormylTHF->Target Reductive Amination

Caption: Synthetic pathway from Maleic Glycol.

Advantages:

  • Scalability: This route is amenable to large-scale industrial production.

  • Well-established Chemistry: The individual steps, such as hydroformylation and reductive amination, are well-understood and optimized industrial processes.

  • Control over Purity: Each intermediate can be isolated and purified, leading to a high-purity final product.

Disadvantages:

  • Multi-step Process: A higher number of steps can lead to a lower overall yield and increased production time.

  • Use of Gaseous Reagents: The hydroformylation step requires the use of carbon monoxide and hydrogen gas, which necessitates specialized high-pressure equipment.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,5-Dihydrofuran from Maleic Glycol (or 1,4-Butenediol)

The synthesis of 2,5-dihydrofuran is typically achieved through the acid-catalyzed dehydration and cyclization of cis-2-butene-1,4-diol, which can be derived from maleic glycol.[4]

  • Rationale: The acidic environment protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to form the five-membered ring.

Step 2: Hydroformylation of 2,5-Dihydrofuran to 3-Formyltetrahydrofuran

This step involves the addition of a formyl group and a hydrogen atom across the double bond of 2,5-dihydrofuran. Rhodium-based catalysts are commonly employed for this transformation.[4]

  • Materials: 2,5-dihydrofuran, Rhodium catalyst (e.g., Rh(acac)(CO)₂), Ligand (e.g., tris(2-t-butyl-5-methylphenyl) phosphite), Syngas (CO/H₂), Solvent (e.g., Toluene).

  • Procedure:

    • In a high-pressure reactor, dissolve the rhodium catalyst and ligand in the solvent.

    • Add 2,5-dihydrofuran to the reactor.

    • Pressurize the reactor with syngas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC).

    • Cool the reactor, vent the excess gas, and purify the product by distillation.

  • Causality: The phosphite ligand plays a crucial role in controlling the regioselectivity of the hydroformylation, favoring the formation of the 3-formyl isomer. The reaction conditions (temperature, pressure) are optimized to achieve a high reaction rate and selectivity while minimizing side reactions.

Step 3: Reductive Amination of 3-Formyltetrahydrofuran

The final step involves the conversion of the aldehyde to the primary amine. This is a classic reductive amination reaction.[5]

  • Materials: 3-Formyltetrahydrofuran, Ammonia (in methanol), Raney Nickel, Hydrogen gas.

  • Procedure:

    • To a high-pressure reactor, add 3-formyltetrahydrofuran, a 15% solution of ammonia in methanol, and Raney Nickel catalyst.

    • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 4 MPa.

    • Heat the mixture to 60°C and stir for 12 hours.

    • Cool the reactor to room temperature and carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Self-Validation: The reaction can be monitored by GC or TLC to ensure the complete consumption of the starting aldehyde. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity. A near-quantitative yield (99.5%) has been reported for this step, indicating a highly efficient and self-validating protocol.[5]

Route 2: The Nitromethane and Diethyl Maleate Pathway

This route offers an alternative approach, starting from simple and inexpensive building blocks. It has been successfully employed for the synthesis of the insecticide Dinotefuran.[6]

Nitromethane_Route Nitromethane Nitromethane Michael_Adduct Michael Adduct Nitromethane->Michael_Adduct Diethyl_Maleate Diethyl Maleate Diethyl_Maleate->Michael_Adduct Michael Addition Intermediate Key Intermediate Michael_Adduct->Intermediate Multi-step Conversion Target This compound Intermediate->Target Reduction

Caption: Synthetic pathway from Nitromethane.

Advantages:

  • Readily Available Starting Materials: Nitromethane and diethyl maleate are common and relatively inexpensive laboratory reagents.

  • Potential for High Atom Economy: This route may offer a more atom-economical pathway compared to the multi-step maleic glycol route.

Disadvantages:

  • Multi-step Synthesis: A 6-step synthesis with a 45.5% overall yield has been reported, which may be a drawback for large-scale production.[6]

  • Potentially Hazardous Reagents: Nitromethane is an energetic material and requires careful handling.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in the design of novel bioactive molecules.

Agrochemicals: The Case of Dinotefuran

This compound is a key intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[5][6] The tetrahydrofuran moiety in Dinotefuran is a departure from the chlorinated pyridine or thiazole rings found in earlier neonicotinoids, contributing to its unique toxicological profile.[7]

The synthesis of Dinotefuran involves the reaction of this compound with a suitable nitroguanidine derivative.[8]

Pharmaceuticals: A Scaffold for CNS-Active Agents and Kinase Inhibitors

The polar, yet conformationally restricted, nature of the tetrahydrofuran ring makes it an attractive feature for molecules targeting the central nervous system (CNS). It can participate in hydrogen bonding interactions with biological targets and may improve the overall pharmacokinetic profile of a drug candidate.

  • Neuroscience Drug Discovery: The tetrahydrofuran scaffold is present in a number of CNS-active compounds, and this compound provides a convenient entry point for the synthesis of novel derivatives for indications such as Alzheimer's disease, epilepsy, and depression.[9][10]

  • Janus Kinase (JAK) Inhibitors: Patents have disclosed the use of this compound in the synthesis of potent and selective Janus kinase (JAK) inhibitors.[11][12][13][14] These inhibitors are being investigated for the treatment of autoimmune diseases, inflammatory conditions, and certain types of cancer. The tetrahydrofuran moiety in these molecules often occupies a specific region of the kinase binding pocket, contributing to the overall binding affinity and selectivity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has emerged as a pivotal building block in modern synthetic chemistry, with its commercial availability and well-defined synthetic routes paving the way for its widespread use in both academic and industrial research. Its incorporation into the blockbuster insecticide Dinotefuran highlights its significance in the agrochemical sector. Furthermore, its growing presence in the patent literature, particularly in the area of kinase inhibitors and CNS-active agents, underscores its immense potential in drug discovery and development. As the demand for novel chemical entities with improved physicochemical and pharmacological properties continues to grow, the utility of this compound as a versatile synthetic intermediate is set to expand even further.

References

(Tetrahydrofuran-3-yl)methanamine: A Versatile Scaffold for Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Tetrahydrofuran-3-yl)methanamine (CAS No: 165253-31-6) has emerged as a pivotal building block in contemporary organic and medicinal chemistry.[1][2] Its unique structure, combining a polar, rigid tetrahydrofuran (THF) scaffold with a versatile primary amine, offers chemists a powerful tool for modulating the physicochemical and pharmacological properties of target molecules.[1] This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its multifaceted role as a synthetic intermediate. We will explore its application in constructing compound libraries, its utility in structure-activity relationship (SAR) studies, and provide detailed protocols for its incorporation into complex molecular architectures.

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Its inclusion in a molecular design imparts several desirable characteristics. The cyclic ether oxygen acts as a potent hydrogen bond acceptor, which can enhance aqueous solubility and facilitate crucial interactions with biological targets.[1] Furthermore, the five-membered ring structure provides a conformationally constrained scaffold, reducing the entropic penalty upon binding to a receptor and offering a distinct spatial vector compared to more flexible, linear alkyl linkers.[1]

This compound capitalizes on these features by appending a primary amine group—a versatile functional handle for a wide array of chemical transformations. This bifunctional nature makes it an invaluable building block for expanding chemical space in drug discovery programs, particularly in therapeutic areas such as central nervous system (CNS) disorders, oncology, and infectious diseases.[1]

cluster_Molecule Key Structural Features cluster_Properties Resulting Physicochemical Influence A Primary Amine (C₅H₁₁NO) B Rigid THF Scaffold A->B Attached to D Versatile Synthetic Handle A->D Enables... C H-Bond Acceptor (Oxygen) B->C P2 Improved PK Properties B->P2 Influences P1 Enhanced Solubility C->P1 Contributes to P3 Specific Target Engagement C->P3 Facilitates

Caption: Core attributes of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various routes. A common and efficient laboratory-scale method involves the reductive amination of tetrahydrofuran-3-carboxaldehyde. This approach is advantageous due to the availability of the starting aldehyde and the high yields achievable under standard conditions.

A patented method describes the synthesis beginning with the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. The final step is a reductive amination using a hydroxyapatite-supported nickel catalyst with ammonia and hydrogen gas.[5] Another reported synthesis involves a 6-step process starting from the Michael addition of nitromethane to diethyl maleate, achieving a 45.5% total yield.[6][7][8]

General Reductive Amination Protocol

This protocol is a representative example of the final step in several synthetic routes.

Materials:

  • Tetrahydrofuran-3-carboxaldehyde

  • Ammonia in Methanol (e.g., 15% solution)

  • Raney Nickel (or alternative catalyst like Pd/C or a supported Ni catalyst)

  • Hydrogen Gas (H₂)

  • High-pressure reactor

  • Methanol (Solvent)

Procedure:

  • To a high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g), and a 15% ammonia solution in methanol (3.0 mol).[7]

  • Seal the reactor and purge thoroughly with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to 4 MPa (approx. 30000 Torr).[7]

  • Heat the mixture to 60°C and stir vigorously for 12 hours.[7]

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound.[7]

  • Purification can be achieved via distillation under reduced pressure. A reported yield for this step is approximately 99.5%.[7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a reliable reagent for synthetic planning.

PropertyValueSource
Molecular Formula C₅H₁₁NO[7][9]
Molecular Weight 101.15 g/mol [1][7][9]
CAS Number 165253-31-6[1][6][9]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[8]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)[8]
Refractive Index (n20/D) 1.462[8]
Flash Point 53.1 ± 13.1 °C[8]
pKa 9.96 ± 0.29 (Predicted)[8]
InChIKey CINJIXGRSTYIHP-UHFFFAOYSA-N[1][9]

Spectroscopic data is available for structure confirmation, including 1H NMR, 13C NMR, and Mass Spectrometry.[10][11][12]

Applications as a Synthetic Building Block

The primary amine of this compound is a nucleophilic center that readily participates in a multitude of classic and modern amine-based transformations.[1] This versatility allows for its seamless integration into diverse molecular frameworks.

G cluster_start Core Reagent cluster_reactions Key Synthetic Transformations cluster_products Resulting Structures / Applications start This compound amide Amide Bond Formation (Acyl Chlorides, Carboxylic Acids) start->amide reductive Reductive Amination (Aldehydes, Ketones) start->reductive urea Urea/Thiourea Synthesis (Isocyanates, Isothiocyanates) start->urea p1 Peptidomimetics Drug Candidates amide->p1 p2 Substituted Amines Bioactive Molecules reductive->p2 p3 SAR Probes Agrochemicals urea->p3

Caption: Common synthetic routes using the target building block.

Amide Bond Formation

One of the most fundamental transformations is its reaction with acylating agents (acyl chlorides, anhydrides, or activated carboxylic acids) to form robust amide bonds.[1] This reaction is central to building peptide-like structures and incorporating the THF moiety into larger, more complex molecules.

Exemplary Protocol: Amide Coupling with a Carboxylic Acid

  • Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.

  • Coupling: Add this compound (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide via column chromatography.

Reductive Amination

The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a secondary amine. This one-pot procedure is highly efficient for creating C-N bonds and further elaborating molecular structures.

Urea and Thiourea Synthesis

Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas. These functional groups are common in pharmacologically active compounds due to their ability to act as hydrogen bond donors and acceptors, often playing a key role in target binding.

Case Study: Intermediate in Agrochemical Synthesis

This compound is a known intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[5][6][8] This highlights its utility beyond pharmaceuticals, extending to the development of advanced agrochemicals where specific structural features are required for efficacy and safety.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety. It is classified as a flammable liquid and can cause severe skin burns and eye damage.[13]

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[14][15]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toed shoes.[14][15]

  • Respiratory Protection: Avoid inhalation of vapor or mist.[14][15] All handling should be performed in a well-ventilated fume hood.[15]

4.2. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[14][15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][14] Store locked up.[13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]

4.3. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[13][14]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[13][14]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[13][14]

Conclusion

This compound is more than just a simple amine; it is a strategically designed building block that offers a unique combination of properties beneficial for modern chemical synthesis. Its rigid, polar THF core and synthetically tractable amine handle provide a reliable platform for developing novel compounds with tailored characteristics. For researchers in drug discovery and materials science, a thorough understanding of this reagent's potential and its reaction methodologies is key to unlocking new synthetic possibilities and accelerating innovation.

References

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tetrahydrofuran-3-yl)methanamine, a versatile bifunctional building block, has emerged as a valuable scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals. Its unique structural features, comprising a polar tetrahydrofuran (THF) ring and a reactive primary amine, offer a compelling combination of properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and diverse applications of this compound, with a focus on providing practical insights for researchers, scientists, and professionals in drug development. Detailed synthetic protocols, mechanistic considerations, and an exploration of its role in various therapeutic areas are presented to underscore its importance as a key synthetic intermediate.

Introduction and Significance

This compound (CAS No: 165253-31-6) is a heterocyclic compound characterized by a primary amine attached to the 3-position of a tetrahydrofuran ring via a methylene bridge.[1] This arrangement provides a rigid, polar scaffold that can profoundly impact the properties of molecules into which it is incorporated.[2] The tetrahydrofuran ring, with its oxygen atom, can act as a hydrogen bond acceptor, potentially improving aqueous solubility and target engagement.[2] The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and thioureas.[2]

The unique spatial orientation of the aminomethyl group at the 3-position offers a distinct vector for molecular design compared to more linear alkylamine linkers, making it a crucial reagent for expanding chemical space in drug discovery programs.[2] Its applications are particularly notable in the development of agrochemicals and in the pursuit of novel therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology.[2][3]

Discovery and Historical Context

While a definitive seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its emergence and significance are closely tied to the development of synthetic methodologies for functionalized heterocycles and its identification as a key intermediate for high-value chemical products. Patent literature from the late 20th and early 21st centuries highlights its growing importance as a building block.

A significant milestone in its history is its role as a crucial intermediate in the synthesis of the neonicotinoid insecticide, Dinotefuran.[4] The development of efficient and scalable synthetic routes to this compound was likely driven by the commercial potential of Dinotefuran and other agrochemicals.

Furthermore, the broader interest in tetrahydrofuran-containing molecules in medicinal chemistry has spurred the development of various synthetic strategies to access substituted THF scaffolds, including this compound.[2] The recognition of the THF moiety as a privileged scaffold in numerous FDA-approved drugs has undoubtedly contributed to the exploration of its derivatives.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from multi-step sequences starting from acyclic precursors to more direct approaches from functionalized tetrahydrofurans. The choice of a particular method often depends on factors such as the desired scale, stereochemical requirements, and the availability of starting materials.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

One of the most direct and high-yielding methods for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its in-situ reduction to the corresponding amine.

Mechanism: The reaction proceeds via the initial formation of a hemiaminal upon the addition of ammonia to the aldehyde. Subsequent dehydration leads to the formation of an imine. The imine is then reduced by a suitable reducing agent to yield the final primary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.

Experimental Protocol:

A widely employed protocol utilizes Raney Nickel as the catalyst for hydrogenation.[5]

  • Step 1: Reaction Setup: In a high-pressure reactor, combine Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (e.g., 20 g), and a 15% solution of ammonia in methanol (3.0 mol).[5]

  • Step 2: Hydrogenation: Pressurize the reactor with hydrogen gas to 4 MPa and heat the mixture to 60°C with vigorous stirring for 12 hours.[5]

  • Step 3: Work-up: After cooling the reactor to room temperature, carefully filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound.[5] This method has been reported to provide near-quantitative yields (up to 99.5%).[5]

Causality of Experimental Choices:

  • Raney Nickel: This catalyst is chosen for its high activity in hydrogenating imines under relatively mild conditions.

  • Ammonia in Methanol: Using a solution of ammonia in methanol provides a readily available source of the amine and a suitable solvent for the reaction. The excess ammonia drives the equilibrium towards imine formation.

  • Pressure and Temperature: The applied pressure of hydrogen and the reaction temperature are optimized to ensure a reasonable reaction rate without promoting side reactions, such as over-reduction or decomposition.

Reductive_Amination Aldehyde Tetrahydrofuran-3-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine Catalyst Raney Ni, H2 Catalyst->Imine

Caption: Reductive amination of tetrahydrofuran-3-carboxaldehyde.

Multi-step Synthesis from Acyclic Precursors

A more classical approach involves the construction of the tetrahydrofuran ring from acyclic starting materials, followed by functional group manipulations to introduce the aminomethyl group. One such route starts with the Michael addition of nitromethane to diethyl maleate.[5]

Reaction Pathway:

  • Michael Addition: Diethyl maleate undergoes a Michael addition with nitromethane in the presence of a base to form a nitro-substituted succinate derivative.

  • Reduction of Esters: The two ester groups are then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

  • Cyclization: The resulting diol undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the 3-nitromethyltetrahydrofuran ring.

  • Reduction of Nitro Group: Finally, the nitro group is reduced to the primary amine, typically via catalytic hydrogenation, to yield this compound.

This multi-step synthesis offers flexibility in introducing various substituents on the tetrahydrofuran ring but generally results in a lower overall yield compared to the more direct reductive amination route.[6]

Multistep_Synthesis Start Diethyl Maleate + Nitromethane Michael_Adduct Nitro-substituted Succinate Start->Michael_Adduct Michael Addition Diol Diol Michael_Adduct->Diol Nitro_THF 3-Nitromethyl- tetrahydrofuran Diol->Nitro_THF Final_Product This compound Nitro_THF->Final_Product Reduction1 Reduction (e.g., LiAlH4) Reduction1->Michael_Adduct Cyclization Acid-catalyzed Cyclization Cyclization->Diol Reduction2 Reduction (e.g., H2/Pd-C) Reduction2->Nitro_THF

Caption: Multi-step synthesis from diethyl maleate and nitromethane.

Synthesis from 2,5-Dihydrofuran

A patented method describes a synthesis route starting from 2,5-dihydrofuran.[6] This approach involves a hydroformylation step to introduce a formyl group, followed by reductive amination.

Reaction Pathway:

  • Hydroformylation: 2,5-dihydrofuran is subjected to hydroformylation (oxo synthesis) using a catalyst to introduce a formyl group, yielding tetrahydrofuran-3-carboxaldehyde.

  • Reductive Amination: The resulting aldehyde is then converted to this compound via reductive amination as described in section 3.1.

This method is advantageous as it utilizes readily available starting materials and can be amenable to industrial-scale production.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 165253-31-6[1]
Appearance Colorless to light yellow liquid[7]
Boiling Point 156.0 ± 13.0 °C at 760 Torr[8]
Density 0.967 ± 0.06 g/cm³[8]
Refractive Index (n20/D) 1.462[8]
Flash Point 53.1 ± 13.1 °C[8]
pKa 9.96 ± 0.29 (Predicted)[8]

Spectroscopic Characterization:

The identity and purity of this compound are confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons on the tetrahydrofuran ring and the aminomethyl group. The chemical shifts and coupling patterns are unique to the structure.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct peaks for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.[1]

Applications in Drug Development and Agrochemicals

The unique structural and chemical properties of this compound make it a valuable building block in the design of new bioactive molecules.

Agrochemicals

As previously mentioned, a primary application of this compound is as a key intermediate in the synthesis of the insecticide Dinotefuran .[4] Dinotefuran belongs to the neonicotinoid class of insecticides and is effective against a broad range of insect pests. The tetrahydrofuran moiety in its structure is crucial for its biological activity and physicochemical properties.

Medicinal Chemistry

The tetrahydrofuran ring is a common motif in many FDA-approved drugs, where it often serves to improve solubility, metabolic stability, and target binding affinity. This compound provides a versatile entry point for incorporating this privileged scaffold into novel drug candidates across various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the tetrahydrofuran ring can be advantageous for designing molecules that can cross the blood-brain barrier. The aminomethyl group allows for the facile introduction of pharmacophores that can interact with CNS targets. Its applications are noted in the development of drugs targeting neurological disorders.[3]

  • Oncology: The rigid scaffold of this compound can be used to orient functional groups in a precise manner to interact with the binding sites of cancer-related proteins, such as kinases or proteases. While specific examples of clinical candidates are not widely reported in the public domain, the use of this building block in compound libraries for high-throughput screening against cancer targets is a common strategy in drug discovery.[2] There is growing interest in synthesizing novel carbazole derivatives with methanamine side chains for evaluation as anticancer agents.[9][10]

  • Infectious Diseases: The tetrahydrofuran scaffold is present in several antiviral and antibacterial agents. The ability of the ether oxygen to form hydrogen bonds can be critical for binding to viral or bacterial enzymes. The primary amine of this compound can be derivatized to introduce functionalities that mimic natural substrates or interact with specific pockets of the target protein. The development of novel antibacterial agents with new chemical scaffolds is an active area of research to combat antimicrobial resistance.[5][11][12]

Conclusion

This compound is a fundamentally important building block with a significant and growing impact on both the agrochemical and pharmaceutical industries. Its straightforward synthesis, versatile reactivity, and the desirable properties conferred by the tetrahydrofuran scaffold make it an attractive component in the design of new functional molecules. As the demand for novel and effective drugs and agrochemicals continues to rise, the utility of this compound as a key synthetic intermediate is expected to expand, solidifying its role in the toolbox of the modern synthetic chemist. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to the Safe Handling of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Executive Hazard Summary

(Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6) is a valuable bifunctional building block in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a primary amine on a tetrahydrofuran scaffold, makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including neonicotinoid insecticides and molecules targeting the central nervous system.[1][2][3]

While its utility is significant, the chemical nature of this compound presents a distinct and serious hazard profile that demands rigorous adherence to safety protocols. The molecule's reactivity is a double-edged sword; the very features that make it useful in synthesis also render it hazardous upon exposure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this reagent safely, grounded in the core principles of risk assessment, exposure control, and emergency preparedness.

The primary hazards associated with this compound can be summarized as follows:

  • Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk if not handled and stored away from ignition sources.[4][5]

  • Corrosivity and Irritation: As a primary amine, it can cause severe skin burns and serious eye damage.[4] Vapors may also cause respiratory irritation.[6][7]

  • Aquatic Toxicity: The compound is recognized as being toxic to aquatic life.[4]

Safe handling is not merely a matter of following steps but of understanding the causality behind them. This guide is structured to provide that understanding, ensuring that every protocol is a self-validating system of safety.

Section 2: In-Depth Hazard Identification and Classification

A thorough understanding of a chemical's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the foundation of a robust safety plan.

The hazards of this compound stem from its hybrid structure. The tetrahydrofuran ring imparts properties similar to flammable ether solvents, while the aminomethyl group introduces the corrosive and irritant characteristics typical of low molecular weight amines.[8]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram
Flammable Liquids H226: Flammable liquid and vapour.[4][5] 🔥
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4] (Note: Some sources classify as H315: Causes skin irritation[5][6]) corrosive
Serious Eye Damage/Irritation H318: Causes serious eye damage.[6] (Note: Some sources classify as H319: Causes serious eye irritation[5]) corrosive
Specific Target Organ Toxicity H335: May cause respiratory irritation.[6][7]

| Hazardous to the Aquatic Environment | H401: Toxic to aquatic life.[4] | (None for this category) |

Causality Insight: The discrepancy between "irritation" and "severe burns/damage" in different safety data sheets highlights a critical principle of chemical safety: always default to the more conservative and protective assessment. Therefore, this compound must be handled as if it is capable of causing severe, irreversible tissue damage.

Section 3: The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

The most effective safety protocols are proactive, not reactive. The hierarchy of controls prioritizes strategies to eliminate or minimize hazards at their source.

  • Elimination/Substitution: While this is the most effective control, the unique structure of this compound often makes its substitution difficult in established synthetic routes.[1]

  • Engineering Controls: This is the primary method for controlling the hazards of this compound.

    • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains flammable and irritating vapors, protecting the user from inhalation, and the sash acts as a physical barrier against splashes and unforeseen reactions.[9]

    • Explosion-Proof Equipment: Given its flammability and low flash point, all electrical equipment used in the vicinity should be rated as explosion-proof.[5][7]

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[6][10]

  • Administrative Controls: These are the work practices that support engineering controls.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all users.

    • Designated Areas: Clearly mark the specific area within the fume hood where this chemical is to be handled.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It does not reduce the hazard itself but protects the individual from exposure. See Section 4 for a detailed breakdown.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

The selection of PPE must directly address the identified hazards: flammability, skin/eye corrosivity, and respiratory irritation.[6]

  • Eye and Face Protection: Due to the risk of severe eye damage, standard safety glasses are insufficient.

    • Required: Tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][9]

    • Highly Recommended: A full-face shield worn over the safety goggles provides an additional layer of protection against splashes.[6][9]

  • Skin and Body Protection:

    • Gloves: Handle with chemically resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. For prolonged handling, heavier-duty gloves such as butyl rubber or laminate film are recommended. Always inspect gloves for tears or holes before use and use proper removal technique to avoid contaminating skin.[7][11]

    • Protective Clothing: A flame-retardant lab coat is mandatory. A complete chemical-resistant suit may be necessary for large-scale operations or when cleaning up significant spills.[6] Full-length pants and closed-toe shoes are required at all times.[9]

  • Respiratory Protection: Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, respiratory protection is required if:

    • Engineering controls fail or are not available.

    • You are cleaning up a large spill.

    • A risk assessment indicates potential exposure above acceptable limits.

    • Required Respirator: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable backup to engineering controls. For emergencies or situations where the respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[6][9]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer Pair if double-gloved) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Section 5: Safe Handling and Storage Protocols

Adherence to methodical, step-by-step procedures is critical for mitigating risk during handling and storage.

Experimental Handling Protocol
  • Preparation: Before handling the primary container, ensure the fume hood is operational and the sash is at the lowest practical height. Clear the work area of all unnecessary equipment and ignition sources.[11]

  • PPE Inspection: Don all required PPE as described in Section 4, carefully inspecting each item for damage.

  • Dispensing: Ground/bond the container and receiving equipment to prevent static discharge.[7] Use only non-sparking tools for opening and transferring the chemical.[7] Dispense the required amount into a suitable, labeled secondary container within the fume hood.

  • Container Sealing: Immediately and tightly close the primary container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]

  • Post-Handling: After completing the task, decontaminate any surfaces. Properly dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated, sealed hazardous waste container.[12]

  • PPE Removal: Doff PPE in the correct order (see diagram above) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][9]

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory:

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6][13]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors and to minimize contact with air.[6][7]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, and sources of ignition.[13]

  • Security: Whenever possible, store in a locked cabinet or area to restrict access to authorized personnel.[4]

Section 6: Emergency Procedures

Preparedness is the key to transforming a potential disaster into a controlled event.

Spill Response

The response to a spill is dictated by its size and the immediate risk it poses.

Table 2: Spill Classification and Response

Spill Size Characteristics Response Protocol
Minor Spill - Small quantity (<100 mL)- Contained within a fume hood- No vapor spreading to the lab- No immediate fire hazard - Alert personnel in the immediate area.- The trained user can clean it up using the lab's spill kit.- Follow the step-by-step protocol below.[14]

| Major Spill | - Large quantity (>100 mL)- Outside of a fume hood- Vapors are spreading- Fire or personnel contamination has occurred | - Evacuate the area immediately. Pull the fire alarm if there is a fire or explosion risk.- Call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.- Do not attempt to clean it up yourself.[14][15] |

Protocol for Minor Spill Cleanup
  • Alert & Secure: Alert nearby personnel. Restrict access to the area.[16]

  • Ensure Ventilation: Keep the fume hood running.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.[12]

  • Containment: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Work from the outside of the spill inward to prevent spreading.[12][17]

  • Collection: Once absorbed, use non-sparking tools to carefully collect the material into a heavy-duty plastic bag or a designated, sealable container.[16]

  • Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound." Arrange for disposal through your institution's EHS office.[12]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Spill_Response start Spill Occurs assess Assess Hazard (Size, Location, Fire Risk) start->assess minor_spill Minor Spill (<100mL, Contained) assess->minor_spill Low Risk major_spill Major Spill (>100mL, Fire, Exposure) assess->major_spill High Risk alert Alert Area Personnel minor_spill->alert evacuate EVACUATE AREA major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain with Absorbent ppe->contain cleanup Collect Waste (Non-sparking tools) contain->cleanup dispose Package & Label for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate alarm Pull Fire Alarm (if fire/explosion risk) evacuate->alarm call_ehs Call 911 & EHS alarm->call_ehs secure Secure Area / Deny Entry call_ehs->secure

Caption: Emergency Spill Response Decision Tree.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel.[6]

Table 3: First Aid for this compound Exposure

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Section 7: Physical and Chemical Properties

Understanding the physical properties of a chemical is essential for safe handling and for predicting its behavior under various conditions.

Table 4: Key Properties of this compound

Property Value Source(s)
CAS Number 165253-31-6 [4][6][18]
Molecular Formula C₅H₁₁NO [4][6][18]
Molecular Weight 101.15 g/mol [4][6][18]
Appearance Colorless to slightly yellow/orange clear liquid [2]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr) [6][19]
Flash Point 58.9 °C [6]

| Density | ~0.992 g/cm³ (at 25 °C) |[6] |

Section 8: Conclusion

This compound is a potent synthetic tool whose utility is matched by its significant hazards. Its flammability, corrosivity, and irritant properties demand a culture of respect and vigilance in the laboratory. By understanding the causality behind its hazards and implementing a multi-layered safety system—from engineering controls and administrative protocols to the meticulous use of personal protective equipment—researchers can confidently and safely leverage this compound's reactivity. Adherence to the guidelines outlined in this document is not merely a recommendation; it is a prerequisite for responsible scientific practice.

References

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of (R)- and (S)-(Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)- and (S)-(Tetrahydrofuran-3-yl)methanamine are pivotal chiral building blocks in modern medicinal chemistry and drug development. The stereochemistry of these molecules is critical, as the individual enantiomers often exhibit distinct pharmacological profiles, with one enantiomer providing the desired therapeutic effect while the other may be less active or even contribute to off-target effects. Their rigid tetrahydrofuran (THF) scaffold and the primary amine functionality make them valuable components in the synthesis of a wide range of biologically active compounds. A notable application is in the synthesis of insecticides like Dinotefuran. This guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of both (R)- and (S)-(tetrahydrofuran-3-yl)methanamine, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure (R)- and (S)-(Tetrahydrofuran-3-yl)methanamine can be approached through several strategic routes. This guide will detail three primary, scientifically-validated strategies:

  • Diastereoselective Synthesis utilizing a Chiral Auxiliary: This robust method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction step.

  • Asymmetric Catalysis: The use of a chiral catalyst to stereoselectively transform a prochiral substrate is a highly efficient and atom-economical approach. Asymmetric hydrogenation of an enamine precursor is a prime example.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Enzymatic resolutions are particularly effective for this purpose.

Strategy 1: Diastereoselective Synthesis via (R)- or (S)-tert-Butanesulfinamide Auxiliary

This strategy leverages the well-established Ellman's chiral auxiliary, tert-butanesulfinamide, to achieve high diastereoselectivity in the key bond-forming step. The auxiliary is readily available in both enantiomeric forms, allowing for the synthesis of either the (R)- or (S)-product. The underlying principle is the formation of a chiral N-tert-butanesulfinyl imine from tetrahydrofuran-3-carboxaldehyde. Subsequent reduction of this imine proceeds with high facial selectivity, controlled by the chiral sulfinyl group. The auxiliary can then be easily cleaved under mild acidic conditions to yield the desired chiral amine.

Logical Workflow for Diastereoselective Synthesis

A Tetrahydrofuran-3-carboxaldehyde C Condensation (Imine Formation) A->C B (R)- or (S)-tert-Butanesulfinamide B->C D Chiral N-tert-Butanesulfinyl Imine C->D E Diastereoselective Reduction (e.g., NaBH4) D->E F Chiral Sulfinamide E->F G Acidic Cleavage (e.g., HCl in MeOH) F->G H Target Chiral Amine ((R)- or (S)-enantiomer) G->H I Chiral Auxiliary (Recoverable) G->I

Caption: Diastereoselective synthesis workflow using a chiral auxiliary.

Detailed Protocol: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanamine

Part A: Formation of the (R)-N-tert-Butanesulfinyl Imine

  • To a stirred solution of tetrahydrofuran-3-carboxaldehyde (1.0 eq) in anhydrous THF (0.5 M), add (R)-(+)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide, 1.05 eq).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄, 2.0 eq) or titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-(tetrahydrofuran-3-ylmethylene)-2-methylpropane-2-sulfinamide, which can often be used in the next step without further purification.

Part B: Diastereoselective Reduction

  • Dissolve the crude imine from Part A in an anhydrous solvent such as THF or dichloromethane (DCM) at a concentration of 0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or L-Selectride® (1.2 eq), over 30 minutes. The choice of reducing agent can influence diastereoselectivity.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of the sulfinamide.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide from Part B in methanol (0.2 M).

  • Add a solution of hydrochloric acid in methanol (e.g., 2 M HCl in MeOH, 3.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product is the hydrochloride salt of (S)-(Tetrahydrofuran-3-yl)methanamine. To obtain the free amine, dissolve the salt in water and basify with a strong base (e.g., 1 M NaOH) to pH > 12.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Note: To synthesize the (R)-enantiomer, simply start with (S)-(-)-2-methylpropane-2-sulfinamide in Part A.

Quantitative Data Summary
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Typical Diastereomeric Ratio
Imine Formation(R)-tert-Butanesulfinamide, MgSO₄THFRoom Temp.>95 (crude)N/A
ReductionNaBH₄ or L-Selectride®THF-7885-95>95:5
Auxiliary CleavageHCl in MeOHMethanol0 to Room Temp.>90N/A

Strategy 2: Asymmetric Hydrogenation of a Prochiral Enamine

Asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality.[1] This strategy involves the synthesis of a prochiral N-protected enamine derived from tetrahydrofuran-3-one, followed by hydrogenation using a chiral transition metal catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Logical Workflow for Asymmetric Hydrogenation

A Tetrahydrofuran-3-one C Condensation A->C B Benzylamine B->C D Prochiral Enamine C->D E Asymmetric Hydrogenation (Chiral Rh or Ir catalyst, H₂) D->E F N-Benzyl Protected Chiral Amine E->F G Deprotection (e.g., Pd/C, H₂) F->G H Target Chiral Amine ((R)- or (S)-enantiomer) G->H A Racemic N-Acetyl- (Tetrahydrofuran-3-yl)methanamine C Selective Hydrolysis (in buffer/organic co-solvent) A->C B Lipase (e.g., CAL-B) B->C D Separation C->D E Enantiopure (R)-N-Acetyl Amine D->E F Enantiopure (S)-Amine D->F G Deprotection (Acidic Hydrolysis) E->G H Enantiopure (R)-Amine G->H

References

Application Notes & Protocols: Biocatalytic Synthesis of (Tetrahydrofuran-3-yl)methanamine using Transaminases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Path to a Valuable Pharmaceutical Building Block

(Tetrahydrofuran-3-yl)methanamine is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its stereochemistry is often critical for therapeutic efficacy. Traditional chemical synthesis routes to this and other chiral amines can involve harsh reaction conditions, the use of toxic heavy metal catalysts, and complex protection/deprotection steps, leading to significant environmental waste and high manufacturing costs.[4][5]

Biocatalysis, utilizing enzymes as natural catalysts, offers a powerful and sustainable alternative.[6][7] Specifically, ω-transaminases (ω-TAs or ATAs) have emerged as highly effective biocatalysts for the synthesis of chiral amines.[4][6][8] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, producing a chiral amine with excellent enantioselectivity under mild, aqueous conditions.[8][9][10] This approach aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.[5][6]

This document provides a comprehensive guide to developing a biocatalytic process for the asymmetric synthesis of this compound from tetrahydrofuran-3-carbaldehyde using a panel of commercially available transaminases. We will cover the entire workflow, from initial enzyme screening and reaction optimization to a scalable synthesis protocol, grounded in the scientific principles that govern transaminase biocatalysis.

The Science of Transamination: A Mechanistic Overview

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that facilitate the reversible transfer of an amino group between a donor and an acceptor molecule.[9][11] The catalytic cycle proceeds via a "ping-pong bi-bi" mechanism:

  • First Half-Reaction: The amino donor (e.g., isopropylamine, L-alanine) binds to the active site. The amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone by-product (e.g., acetone, pyruvate).

  • Second Half-Reaction: The carbonyl substrate (amino acceptor, e.g., tetrahydrofuran-3-carbaldehyde) enters the active site. The amino group from PMP is then transferred to the substrate, forming the desired chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[6][9]

The exceptional stereoselectivity of the reaction arises from the enzyme's chiral active site, which orients the incoming carbonyl substrate in a specific way, allowing the amino group to be delivered to only one of its two prochiral faces.[10]

A critical challenge in transaminase-catalyzed reactions is overcoming the often-unfavorable reaction equilibrium.[7][12] The protocols outlined below incorporate strategies to drive the reaction towards the product, ensuring high conversion.

PART 1: Screening for the Optimal Biocatalyst

The success of a biocatalytic process hinges on identifying an enzyme with high activity and selectivity for the target substrate. Commercial screening kits, such as the Codex® ATA Screening Kit, provide a curated panel of engineered transaminases with diverse substrate specificities and stereopreferences ((R)- or (S)-selective).[13][14][15]

Logical Workflow for Enzyme Screening

The screening process is designed to efficiently identify promising enzyme candidates from a larger panel for subsequent optimization.

screening_workflow A Prepare Master Mix: Buffer, PLP, Amine Donor D Add Master Mix to each vial A->D B Prepare Substrate Stock: Tetrahydrofuran-3-carbaldehyde in DMSO E Initiate reaction by adding Substrate Stock B->E C Aliquot ~10 mg of each ATA from screening panel into separate vials C->D D->E F Incubate at 30°C with mixing for 24h E->F G Quench reaction and extract sample F->G H Analyze by Chiral GC/HPLC for conversion and e.e. G->H I Identify 'Hit' Enzymes (High Conversion & e.e.) H->I

Caption: High-throughput screening workflow for identifying active transaminases.

Protocol 1: High-Throughput Screening of Transaminase Panel

This protocol is adapted from commercially available screening kits and is designed for a 24-well plate or individual micro-vials.[13][16]

1. Materials:

  • Codex® ATA Screening Kit (or similar panel of 12-24 diverse transaminases)[14]

  • Tetrahydrofuran-3-carbaldehyde (Substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (Amine Donor)

  • Triethanolamine (Buffer)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • 2 mL microcentrifuge tubes or 96-well plate

  • Shaking incubator

2. Preparation of Solutions:

  • Master Mix (Sufficient for 25 reactions):

    • In a 50 mL vessel, combine:

      • 20 mL deionized water

      • 1.8 g (2.5 mL) isopropylamine (final concentration ~1 M)

      • 0.5 g triethanolamine (final concentration ~0.1 M)

      • 8 mg PLP (final concentration ~1 mM)

    • Adjust pH to 7.5 using HCl or NaOH. Bring the final volume to 30 mL with deionized water. Prepare this solution fresh.[13]

  • Substrate Stock Solution:

    • Dissolve tetrahydrofuran-3-carbaldehyde in DMSO to a final concentration of 1 M.

3. Reaction Setup:

  • Dispense 10 mg of each transaminase enzyme into separate, labeled 2 mL microcentrifuge tubes.

  • To each tube, add 0.8 mL of the freshly prepared Master Mix. Mix gently to dissolve the enzyme.

  • Initiate the reactions by adding 20 µL of the Substrate Stock Solution to each tube (final substrate concentration ~25 mM).

  • Include a negative control reaction with no enzyme to check for background reactivity.

4. Incubation and Analysis:

  • Seal the tubes/plate and incubate at 30°C in a shaker providing good mixing for 24 hours.[13]

  • After 24 hours, stop the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex thoroughly.

  • Centrifuge to separate the layers.

  • Analyze the organic layer using a chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method to determine the percent conversion of the aldehyde to the amine and the enantiomeric excess (e.e.) of the product.

Interpreting Screening Data

The primary goal is to identify enzymes that exhibit both high conversion (>50%) and high enantioselectivity (>95% e.e.). The results can be compiled into a table for clear comparison.

Enzyme IDStereopreferenceConversion (%)Enantiomeric Excess (e.e., %)
ATA-001(R)5N/A
ATA-002(S)8598.2
ATA-003(R)62>99
ATA-004(S)1591.0
............
ATA-024(R)92>99
ControlN/A<1N/A
Caption: Representative data from an initial enzyme screen. ATA-002, ATA-003, and ATA-024 are identified as promising "hits" for further optimization.

PART 2: Process Optimization for High Titer Production

Once promising "hit" enzymes are identified, the next step is to optimize reaction conditions to maximize product yield, minimize reaction time, and ensure a robust and scalable process.[9][17][18] Key parameters to investigate include substrate loading, enzyme loading, pH, temperature, and strategies to shift the reaction equilibrium.

Equilibrium Shift: The Key to High Conversion

The transamination reaction is reversible. To achieve conversions approaching 100%, the equilibrium must be shifted towards product formation.[10] Using isopropylamine as the amine donor is a common and effective strategy because the acetone by-product is volatile and can be removed, or it can be consumed in a coupled enzymatic reaction.[4][19]

equilibrium_shift sub Tetrahydrofuran- 3-carbaldehyde donor Isopropylamine prod (Tetrahydrofuran-3-yl) methanamine sub->prod Transaminase (ATA) byprod Acetone donor->byprod Transaminase (ATA) removal Removal of Acetone (e.g., evaporation, enzymatic reduction) Drives reaction forward byprod->removal

Caption: Strategy to shift reaction equilibrium by removing the acetone co-product.

Protocol 2: Optimization of Reaction Parameters

This protocol uses a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) analysis to find the optimal conditions for a "hit" enzyme (e.g., ATA-024 from the screening).

1. Baseline Reaction:

  • Substrate Concentration: 50 g/L (approx. 0.5 M) Tetrahydrofuran-3-carbaldehyde

  • Enzyme Loading: 2 g/L of ATA-024 lyophilizate

  • Amine Donor: 1.5 M Isopropylamine

  • Buffer: 0.1 M Triethanolamine, pH 7.5

  • Cofactor: 1 mM PLP

  • Temperature: 35°C

  • Reaction Volume: 10 mL

2. Parameter Optimization:

  • Substrate Loading: Vary the concentration of tetrahydrofuran-3-carbaldehyde from 25 g/L to 150 g/L. High substrate concentrations can sometimes lead to enzyme inhibition, so finding the "sweet spot" is crucial.

  • pH: Investigate a pH range from 7.0 to 9.0. Most transaminases have a slightly alkaline pH optimum.

  • Temperature: Test temperatures from 30°C to 50°C. Engineered enzymes are often more thermostable, but higher temperatures can also lead to faster inactivation.[13]

  • Enzyme Loading: Vary the enzyme concentration from 1 g/L to 5 g/L to find the most cost-effective loading that achieves the desired conversion in a reasonable timeframe.

  • Co-solvent: If substrate solubility is an issue at higher concentrations, test the addition of a water-miscible co-solvent like DMSO (5-20% v/v).

3. Data Analysis:

  • For each experimental condition, monitor the reaction over 24 hours by taking samples at regular intervals (e.g., 2, 4, 8, 16, 24 hours).

  • Analyze samples by chiral GC/HPLC for conversion and e.e.

  • Plot conversion versus time to determine initial reaction rates and final conversion.

  • Identify the set of conditions that provides the highest space-time yield (g of product per L per day) with excellent enantioselectivity (>99% e.e.).

ParameterRange TestedOptimalRationale
Substrate Loading25 - 150 g/L100 g/LBalance between high productivity and substrate inhibition.
pH7.0 - 9.08.0Optimal activity for the selected enzyme.
Temperature30 - 50 °C40 °CMaximizes reaction rate without significant enzyme inactivation over 24h.
Enzyme Loading1 - 5 g/L3 g/LCost-effective loading for >98% conversion in <24h.
Caption: Example optimization table summarizing results for the chosen transaminase.

PART 3: Preparative Scale Synthesis Protocol

This protocol describes a lab-scale (1 L) synthesis based on the optimized conditions determined in Part 2.

Protocol 3: 1 L Scale Asymmetric Synthesis

1. Materials & Equipment:

  • 1.5 L jacketed glass reactor with overhead stirring, pH probe, and temperature control.

  • Optimized Transaminase (e.g., ATA-024), 3 g

  • Tetrahydrofuran-3-carbaldehyde, 100 g

  • Isopropylamine, 133 g (184 mL)

  • Triethanolamine, 14.9 g

  • Pyridoxal-5'-phosphate (PLP), 0.25 g

  • Deionized Water

  • 5 M HCl for pH adjustment

  • Methyl tert-butyl ether (MTBE) for extraction

  • Sodium sulfate (Na₂SO₄) for drying

2. Procedure:

  • Reactor Setup: Set up the 1.5 L reactor and set the jacket temperature to 40°C.

  • Buffer Preparation: Charge the reactor with ~700 mL of deionized water. Add the triethanolamine, isopropylamine, and PLP. Stir until all solids are dissolved.

  • pH Adjustment: Adjust the pH of the solution to 8.0 using 5 M HCl. The pH will rise as the acid is added to the basic amine solution.

  • Enzyme Addition: Once the temperature and pH are stable, add the 3 g of transaminase powder to the reactor. Stir gently until the enzyme is fully dissolved.

  • Substrate Addition: Slowly add the 100 g of tetrahydrofuran-3-carbaldehyde to the reactor. The substrate may not fully dissolve initially, creating a biphasic mixture. This is acceptable.[20]

  • Final Volume Adjustment: Add deionized water to bring the final reaction volume to 1 L.

  • Reaction Monitoring: Maintain the reaction at 40°C and pH 8.0 with constant stirring (e.g., 250 RPM). Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them by GC/HPLC. The reaction is complete when conversion exceeds 99%.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 500 mL of MTBE to the reactor and stir vigorously for 15 minutes.

    • Stop stirring and allow the layers to separate. Remove the aqueous layer.

    • Wash the organic layer with 200 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation or crystallization if required.

Expected Outcome: Based on the optimized conditions, this 1 L scale synthesis is expected to yield approximately 95-100 g of this compound with an enantiomeric excess of >99%.

Conclusion and Outlook

This guide demonstrates a systematic and scientifically grounded approach to developing a biocatalytic synthesis for this compound. By leveraging the high selectivity and efficiency of modern transaminases, it is possible to create a process that is not only highly effective but also environmentally sustainable.[6][9] The principles and protocols outlined here—from high-throughput screening to optimized preparative synthesis—are broadly applicable to a wide range of other valuable chiral amines, underscoring the transformative potential of biocatalysis in pharmaceutical and fine chemical manufacturing.[4][8][21] Further advancements through continued protein engineering and process intensification, such as implementing continuous flow systems, promise to make these green technologies even more economically compelling and accessible.[7][22]

References

The Strategic deployment of (Tetrahydrofuran-3-yl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, there is a discernible shift away from flat, aromatic systems towards three-dimensional, saturated heterocyclic scaffolds. This evolution is driven by the pursuit of enhanced physicochemical properties, improved metabolic stability, and novel intellectual property. Saturated heterocycles, such as the tetrahydrofuran (THF) core, offer a more sophisticated structural framework, enabling greater spatial diversity and the potential for more specific and potent interactions with biological targets.[1][2] Among these valuable building blocks, (Tetrahydrofuran-3-yl)methanamine has emerged as a particularly versatile and strategic asset in the medicinal chemist's toolkit.

This bifunctional molecule, featuring a rigid THF ring and a flexible primary amine, provides a unique combination of properties. The THF moiety can act as a hydrogen bond acceptor, enhance solubility, and introduce a defined conformational constraint, while the primary amine serves as a versatile handle for a wide array of chemical transformations.[3] This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering detailed protocols and insights into its application.

Physicochemical and ADMET Profile: A Quantitative Overview

The judicious selection of building blocks in drug discovery is predicated on a thorough understanding of their intrinsic properties. This compound presents a favorable profile for incorporation into drug candidates, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is a key consideration.[4][5]

PropertyValueSource
Molecular Weight 101.15 g/mol [6]
cLogP -0.5[6]
Topological Polar Surface Area (TPSA) 35.3 Ų[6]
pKa (predicted) 9.96 ± 0.29[7]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

The low molecular weight and cLogP, combined with a moderate TPSA, suggest that derivatives of this compound are likely to possess good aqueous solubility and the potential for cell permeability. The basic amine provides a handle for salt formation to further modulate solubility and formulation properties.

Synthetic Strategies: Accessing the Scaffold and its Enantiomers

The utility of this compound is contingent on its efficient and scalable synthesis. Several routes have been developed, with a common strategy involving the reduction of a suitable precursor. A general and robust method is the reductive amination of tetrahydrofuran-3-carboxaldehyde.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a general procedure for the synthesis of the racemic compound via reductive amination.

Workflow for Racemic Synthesis

G A Tetrahydrofuran-3-carboxaldehyde E Reaction Mixture A->E B Ammonia in Methanol B->E C Raney Nickel (catalyst) C->E D Hydrogen Gas (H2) D->E F Filtration E->F Reaction G Concentration F->G Remove Catalyst H This compound G->H Remove Solvent

Caption: General workflow for the synthesis of racemic this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable autoclave, combine tetrahydrofuran-3-carboxaldehyde (1.0 eq), Raney Nickel (typically 5-10 wt%), and a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford this compound. The crude product can be purified by distillation if necessary.

Enantioselective Synthesis: Accessing Chiral Building Blocks

For many applications in medicinal chemistry, stereochemistry is critical for biological activity. The enantiomers of this compound can be accessed through various strategies, including the use of chiral starting materials or chiral catalysts. One common approach involves the use of a chiral auxiliary.

G A Achiral Starting Material (e.g., Dihydrofuran) C Key Chiral Intermediate A->C Asymmetric Reaction B Asymmetric Catalyst or Chiral Auxiliary B->C D Functional Group Interconversion C->D E Enantiopure (R)- or (S)-(Tetrahydrofuran-3-yl)methanamine D->E

Caption: General workflow for amide bond formation with this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent such as DMF or DCM, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for the formation of secondary or tertiary amines. This protocol describes the reaction of this compound with a carbonyl compound.

Workflow for Reductive Amination

G A Aldehyde or Ketone (R-CO-R') E Reaction Mixture A->E B This compound B->E C Reducing Agent (e.g., NaBH(OAc)3) C->E D Solvent (e.g., DCE) D->E F Aqueous Work-up E->F Reaction G Purification (e.g., Chromatography) F->G H Secondary or Tertiary Amine Product G->H

Caption: General workflow for reductive amination with this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). A small amount of acetic acid may be added to catalyze imine formation.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of an aqueous basic solution (e.g., saturated NaHCO3). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Case Study: The Role of the Tetrahydrofuran Scaffold in Bioactivity

While a marketed drug directly incorporating the this compound fragment is not readily identifiable in the public domain, the broader tetrahydrofuran scaffold is a well-established component of numerous approved therapeutics. [8]For instance, the HIV protease inhibitor Amprenavir and the SGLT2 inhibitor Empagliflozin both feature a tetrahydrofuran ring that plays a crucial role in their binding to their respective targets. [9]The conformational rigidity and hydrogen bonding capacity of the THF ring are key to the high affinity and selectivity of these drugs.

The this compound moiety can be viewed as a valuable linker or side chain that can impart these favorable properties. In the context of CNS drug discovery, the polarity of the ether oxygen can aid in blood-brain barrier penetration by interacting with transporter proteins, while the rigid ring system can help to orient other functional groups for optimal target engagement. [4]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a rigid, polar scaffold and a versatile primary amine. Its favorable physicochemical properties and the accessibility of its enantiomers make it an attractive component for the design of novel therapeutics, particularly in the CNS space. The protocols outlined in this guide provide a starting point for the incorporation of this valuable fragment into drug discovery programs. As the demand for more sophisticated, three-dimensional molecules continues to grow, the strategic use of building blocks like this compound will be a key enabler of success.

References

Application Notes & Protocols: The Strategic Role of (Tetrahydrofuran-3-yl)methanamine in the Synthesis of Dinotefuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Generation of Neonicotinoids

Dinotefuran, a third-generation neonicotinoid insecticide developed by Mitsui Chemicals, represents a significant advancement in pest control technology.[1][2] It is highly effective against a broad spectrum of sucking insects, including those that have developed resistance to earlier generations of insecticides like organophosphates and carbamates.[3][4] A defining structural characteristic of Dinotefuran is the replacement of the traditional chloropyridinyl or chlorothiazolyl rings with a (Tetrahydrofuran-3-yl)methyl group.[2][5] This modification is directly derived from the key building block, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6).[2][6]

This structural change is not merely cosmetic; it fundamentally influences the molecule's physicochemical properties, enhancing its systemic action in plants and altering its binding affinity at the nicotinic acetylcholine receptor (nAChR) in insects.[1] Consequently, understanding the synthesis and application of this compound is paramount for researchers and chemists involved in the development and manufacturing of advanced agrochemicals. This document provides a detailed overview of the synthetic pathway, a laboratory-scale protocol, and critical process insights for the synthesis of Dinotefuran, focusing on the pivotal condensation reaction involving this compound.

The Cornerstone Intermediate: Synthesis of this compound

The industrial viability of Dinotefuran is intrinsically linked to the efficient and scalable production of its key intermediate, this compound. Numerous synthetic routes have been developed to produce this crucial compound. A common and effective strategy involves a multi-step process starting from maleic acid diester. This pathway typically includes Michael addition, metal borohydride reduction, dehydration cyclization to form the tetrahydrofuran ring, and finally, catalytic hydrogenation to yield the target amine.[7] Another approach utilizes a carbonylation reaction to synthesize tetrahydrofuran-3-formaldehyde, which is then converted to 3-aminomethyl tetrahydrofuran via reductive amination.[8] The choice of a specific route often depends on factors like raw material cost, process safety, and desired purity. For the purpose of these application notes, we will focus on the subsequent step, assuming the availability of high-purity this compound.

Core Reaction Principle: Formation of the Guanidine Moiety

The synthesis of Dinotefuran culminates in a nucleophilic substitution/condensation reaction. In this key step, the primary amine of this compound attacks a suitable nitroguanidine derivative. While several derivatives can be used, one of the most common methods in industrial applications involves the reaction with 1,3-dimethyl-2-nitroisourea (or its isomer N,O-dimethyl-N'-nitroisourea).[9][10] The reaction proceeds under basic conditions, where the amine displaces a methoxy or methylthio leaving group to form the final N-substituted guanidine structure of Dinotefuran.

Reaction Pathway Visualization

The core reaction is illustrated below. The nucleophilic primary amine of this compound attacks the electrophilic carbon of the isourea derivative, leading to the formation of Dinotefuran and a methanol byproduct.

G start Start reagents 1. Charge Water, NaOH, This compound, & 1,3-dimethyl-2-nitroisourea start->reagents reaction 2. Heat to 50-60°C Monitor by HPLC reagents->reaction cool_acidify 3. Cool to 18-22°C Adjust pH to 3-5 with HCl reaction->cool_acidify dissolve_recrystallize 4. Heat to 45-55°C to Dissolve Cool to -5 to 0°C to Crystallize cool_acidify->dissolve_recrystallize filter 5. Vacuum Filter Product dissolve_recrystallize->filter wash_dry 6. Wash with Cold Water Dry Under Vacuum filter->wash_dry analysis 7. Final Product Analysis (HPLC, LC-MS) wash_dry->analysis end_node End analysis->end_node

References

Application Note: Derivatization of the Primary Amine in (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tetrahydrofuran-3-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, prized for its unique three-dimensional structure imparted by the tetrahydrofuran (THF) ring.[1][2] Its primary amine serves as a versatile synthetic handle for molecular elaboration, enabling the construction of diverse compound libraries for drug discovery. This guide provides an in-depth exploration of three fundamental and robust derivatization strategies for this primary amine: N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination. Authored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols, troubleshooting insights, and methods for analytical validation.

Introduction: The Strategic Importance of this compound

The this compound scaffold is increasingly sought after in pharmaceutical development. The THF moiety often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the exocyclic aminomethyl group provides a key vector for modification. Derivatizing this primary amine is a critical step in structure-activity relationship (SAR) studies, allowing chemists to systematically alter a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This application note presents validated protocols for converting this versatile amine into stable amides, sulfonamides, and secondary amines—three of the most important functional groups in drug design.

N-Acylation: Forging the Robust Amide Bond

Amide bond formation is arguably the most common reaction in medicinal chemistry, prized for its stability and role in mimicking peptide linkages.[3][4] The nucleophilic primary amine of this compound readily attacks activated carboxylic acid derivatives to form N-substituted amides.

Scientific Rationale

The lone pair of electrons on the nitrogen atom initiates a nucleophilic acyl substitution. The choice of activating agent for the carboxylic acid is critical and depends on the substrate's sensitivity and the desired reaction conditions. Reaction with a highly reactive acyl chloride is rapid and efficient but generates hydrochloric acid, necessitating a base.[5] Alternatively, using coupling agents provides a milder, more controlled approach suitable for complex molecules.[6]

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a classic Schotten-Baumann reaction, a robust method for forming amides.

Methodology Workflow

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add Acyl Chloride (dropwise) B->C D Warm to RT & Stir (2-4 h) C->D E Quench with H₂O & Separate Layers D->E F Wash Organic Layer (brine) & Dry (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H

Caption: Workflow for N-Acylation with Acyl Chloride.

Materials:

  • This compound (1.0 eq.)

  • Benzoyl Chloride (1.05 eq.)

  • Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.05 eq.) dropwise to the cooled solution over 10-15 minutes. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide. Recrystallization from a suitable solvent like ethanol or acetonitrile can also be an effective purification method.[7]

N-Sulfonylation: Creating Bioisosteric Sulfonamides

Sulfonamides are key functional groups in a multitude of marketed drugs and serve as important bioisosteres for amides.[8] They are generally more stable to hydrolysis and possess a distinct tetrahedral geometry at the sulfur atom.

Scientific Rationale

The synthesis of sulfonamides from primary amines is most commonly achieved via reaction with a sulfonyl chloride.[5][9] The mechanism is analogous to acylation. A critical challenge with primary amines is the potential for di-sulfonylation, where both N-H protons are substituted.[5][10] This side reaction can be minimized by careful control of stoichiometry, slow addition of the sulfonylating agent, and maintaining low reaction temperatures.[10]

Protocol 2: Selective Mono-Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol is optimized to favor the formation of the desired mono-sulfonylated product.

Methodology Workflow

cluster_prep Preparation (Anhydrous) cluster_reaction Controlled Reaction cluster_workup Workup & Purification A Dissolve Amine & Pyridine in Anhydrous THF B Cool to 0°C A->B C Add TsCl Solution (dropwise over 30-60 min) B->C D Stir at 0°C, then warm to RT (Stir 4-16 h) C->D E Quench with Sat. NH₄Cl & Extract with EtOAc D->E F Wash Organic Layer & Dry (MgSO₄) E->F G Concentrate in vacuo F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Workflow for Selective N-Sulfonylation.

Materials:

  • This compound (1.0 eq.)

  • p-Toluenesulfonyl Chloride (TsCl) (1.0 eq.)

  • Pyridine (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve TsCl (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5°C. Causality: Slow addition is crucial to maintain a low concentration of the electrophile, which disfavors the second sulfonylation of the less nucleophilic sulfonamide product.[10]

  • Reaction: Stir the reaction at 0°C for 1 hour after addition is complete, then allow it to warm slowly to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Track the consumption of the starting amine via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation & Purification: Filter and concentrate the solution under reduced pressure. The crude sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[11]

Troubleshooting Common Issues in Sulfonylation
Issue Recommended Solution
Di-sulfonylation Product Observed • Ensure stoichiometry is exactly 1:1 or use a slight excess of the amine (1.05-1.1 eq.).• Slow the rate of sulfonyl chloride addition and maintain a low temperature (0°C).[10]
Low or No Product Formation • Confirm the integrity of the sulfonyl chloride; they are moisture-sensitive and can hydrolyze to sulfonic acid.[5]• For sterically hindered amines, a stronger, non-nucleophilic base (e.g., DBU) and longer reaction times may be required.

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it cleanly avoids the common problem of over-alkylation.[12] The process involves the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target secondary amine.[13]

Scientific Rationale

The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally mild and selective reagent for this purpose, tolerating a wide range of functional groups.[14][15][16] Its reduced reactivity is attributed to the steric bulk and electron-withdrawing nature of the acetate groups.

Protocol 3: N-Alkylation using an Aldehyde and STAB

This protocol details the formation of a secondary amine using benzaldehyde as a representative coupling partner.

Methodology Workflow

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Combine Amine & Aldehyde in Anhydrous DCE B Stir at RT (30-60 min) A->B C Add NaBH(OAc)₃ (portion-wise) B->C D Stir at RT (6-24 h) C->D E Quench with Sat. NaHCO₃ & Extract with DCM D->E F Wash Organic Layer & Dry (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify via SCX Capture or Chromatography G->H

Caption: Workflow for Reductive Amination using STAB.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or THF[16][17]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Strong Cation Exchange (SCX) cartridge for purification (optional)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the resulting suspension at room temperature for 6-24 hours.

  • Monitoring: Follow the reaction by LC-MS, monitoring for the disappearance of the imine intermediate and the appearance of the product mass.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by standard silica gel chromatography. Alternatively, for basic amine products, a highly effective method is to use a Strong Cation Exchange (SCX) cartridge. The crude material is loaded, non-basic impurities are washed away with methanol, and the desired amine is then eluted with a solution of ammonia in methanol.[18]

Summary of Derivatization Strategies

Derivatization MethodKey ReagentsTypical ConditionsKey AdvantagesCommon Challenges
N-Acylation Acyl Chloride/Base or Carboxylic Acid/Coupling Agent0°C to RT; Anhydrous DCM or THFForms highly stable amide bond; wide substrate scope.Potential for side reactions with sensitive functional groups; coupling reagents can be expensive.
N-Sulfonylation Sulfonyl Chloride, Base (Pyridine or TEA)0°C to RT; Anhydrous THF or DCMCreates stable, non-basic amide bioisostere; sulfonamides are important pharmacophores.Risk of di-sulfonylation[10]; sulfonyl chlorides are moisture-sensitive.[5]
Reductive Amination Aldehyde/Ketone, Sodium Triacetoxyborohydride (STAB)Room Temperature; Anhydrous DCE or THFExcellent selectivity for mono-alkylation; mild conditions tolerate many functional groups.[16]Slower with sterically hindered substrates; requires anhydrous conditions for optimal results.

Analytical Characterization

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Key diagnostics include the disappearance of the primary amine N-H signals and the appearance of new signals corresponding to the added moiety (e.g., amide N-H, aromatic protons from a benzoyl group, or new alkyl groups from reductive amination).

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, successful acylation will show a strong amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹), while sulfonylation will introduce characteristic S=O stretches (~1350 and 1160 cm⁻¹).

  • Chromatography: Derivatization is often performed specifically to improve chromatographic analysis, especially for Gas Chromatography (GC), by converting the polar, low-volatility primary amine into a less polar, more volatile derivative.[19]

References

Introduction: The Strategic Value of the Tetrahydrofuran-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amide Coupling Reactions with (Tetrahydrofuran-3-yl)methanamine

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. This compound (CAS 165253-31-6) has emerged as a particularly valuable intermediate.[1] Its structure, featuring a primary amine tethered to a tetrahydrofuran (THF) ring, offers a unique combination of properties.[2][3] The primary amine serves as a versatile handle for amide bond formation, one of the most fundamental and frequently used reactions in drug discovery.[2][4] Simultaneously, the THF moiety provides a rigid, polar scaffold that can enhance solubility, introduce a hydrogen bond acceptor (the ether oxygen), and present a distinct three-dimensional vector for exploring structure-activity relationships (SAR).[2] This guide provides an in-depth exploration of the core principles and detailed protocols for successfully coupling this compound with a range of carboxylic acids.

Core Principles: Activating the Carboxylic Acid for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process.[5] The primary obstacle is the competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the cornerstone of modern amide synthesis is the activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[5][6]

This activation is typically achieved in situ using coupling reagents. The choice of reagent is critical and depends on factors such as substrate sterics, the potential for racemization at adjacent chiral centers, and the desired reaction conditions.[7] For this compound, two highly reliable and widely adopted strategies involve carbodiimide-based reagents like EDC and uronium salt-based reagents like HATU.

Strategic Reagent Selection: EDC/HOBt vs. HATU

Choosing between the workhorse EDC/HOBt system and the high-performance HATU reagent is a key decision point in the synthetic workflow. The following decision tree and comparative analysis provide guidance for this selection.

G start Start: Couple Carboxylic Acid with (THF-3-yl)methanamine q1 Are substrates sterically hindered or electron-deficient? start->q1 q2 Is racemization of an adjacent chiral center a concern? q1->q2  No hatu Use HATU Protocol (High Reactivity) q1->hatu  Yes q3 Is cost and ease of byproduct removal a priority? q2->q3  No edc_high Use EDC/HOBt Protocol (HOBt minimizes racemization) q2->edc_high  Yes q3->edc_high  Default edc_low Use EDC/HOBt Protocol (Cost-effective, easy workup) q3->edc_low  Yes

Caption: Decision tree for selecting a coupling reagent.

Comparative Analysis of Common Coupling Reagents
FeatureEDC / HOBtHATU
Reagent Class CarbodiimideUronium / Aminium Salt
Mechanism Forms O-acylisourea intermediate, trapped by HOBt to form an active ester.[7]Forms a highly reactive OAt-active ester directly.[7]
Reactivity Moderate to high. Generally sufficient for most primary amines.Very high. Ideal for challenging, sterically hindered, or electron-poor substrates.[7][8]
Racemization Risk Low, especially with the HOBt additive which minimizes racemization.[8][9]Very low. The HOAt-derived active ester is highly resistant to epimerization.[7]
Byproducts Water-soluble N,N'-disubstituted urea, easily removed by aqueous workup.[8][9]Tetramethylurea, generally removed by standard workup and chromatography.
Cost Generally more cost-effective.Higher cost.
Best For Routine couplings, large-scale synthesis, cost-sensitive projects.Difficult couplings, rapid reaction times, synthesis of sensitive or complex molecules.

Mechanism of Action: A Closer Look

A foundational understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting reactions.

EDC/HOBt-Mediated Coupling

The reaction proceeds through a two-step activation pathway. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is used to intercept the O-acylisourea, forming a more stable HOBt-active ester.[7][9] This active ester is then readily attacked by the primary amine of this compound to yield the desired amide.

G cluster_0 EDC/HOBt Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester +HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Final Amide Product HOBt_Ester->Amide +Amine Amine (THF-3-yl)CH2NH2 Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

HATU-Mediated Coupling

HATU is an aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is even more reactive than its HOBt counterpart due to the influence of the pyridine nitrogen in the ring system.[7] The amine then rapidly attacks this active ester to yield the final amide product with minimal side reactions.

G cluster_1 HATU Mechanism RCOOH R-COOH OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester +HATU, +DIPEA HATU HATU DIPEA DIPEA (Base) Amide Final Amide Product OAt_Ester->Amide +Amine Amine (THF-3-yl)CH2NH2 TMU Tetramethylurea Byproduct

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

The following protocols are robust starting points that can be optimized for specific substrates. Always conduct reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable method for standard amide bond formation. The key advantage is the straightforward aqueous workup that removes the major urea byproduct.

G A 1. Dissolve Acid (1.0 eq), (THF-3-yl)methanamine (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF. B 2. Cool solution to 0 °C (ice-water bath). A->B C 3. Add DIPEA (2.5 eq) dropwise. B->C D 4. Add EDC·HCl (1.2 eq) portion-wise. Maintain temperature at 0 °C. C->D E 5. Allow reaction to warm to RT. Stir for 4-18 hours. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Workup: Dilute with EtOAc, wash with H2O, dilute HCl, dilute NaHCO3, and brine. F->G H 8. Dry organic layer (Na2SO4), filter, and concentrate. G->H I 9. Purify by column chromatography or recrystallization. H->I

Caption: Experimental workflow for EDC/HOBt coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), 1-Hydroxybenzotriazole (HOBt, 1.2 equiv.), and anhydrous N,N-Dimethylformamide (DMF, to make a 0.1-0.5 M solution).

  • Addition of Amine and Base: Add this compound (1.1 equiv.) to the solution, followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Activation: Cool the stirred solution to 0 °C in an ice bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or Dichloromethane. Wash the organic layer sequentially with water (2x), 1N HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic and basic washes remove unreacted amine/acid and the water washes remove the urea byproduct.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[11]

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for more challenging substrates where high reactivity and speed are required. The pre-activation step is critical for generating the active ester before the amine is introduced.

G A 1. Dissolve Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Cool solution to 0 °C. A->B C 3. Add DIPEA (3.0 eq) dropwise. B->C D 4. Stir at 0 °C for 15-30 min (Pre-activation step). C->D E 5. Add (THF-3-yl)methanamine (1.1 eq) solution in DMF. D->E F 6. Allow reaction to warm to RT. Stir for 1-4 hours. E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Workup: Dilute with EtOAc, wash with 10% LiCl or H2O, and brine. G->H I 9. Dry organic layer (Na2SO4), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for HATU coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Pre-activation: Cool the solution to 0 °C. Add DIPEA (3.0 equiv.) dropwise.[7] Stir the mixture at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add this compound (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash with water or 10% LiCl solution (3x) to remove DMF and byproducts, followed by a brine wash.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective activation (reagents degraded).2. Substrates are highly sterically hindered.3. Insufficient base or reaction time.1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Switch from EDC/HOBt to the more reactive HATU. Consider elevating the temperature slightly (e.g., to 40-50 °C).3. Ensure stoichiometry of base is correct (2-3 equiv.). Extend reaction time and monitor by LC-MS.
Formation of N-Acylurea Side Product (with EDC) The reactive O-acylisourea intermediate rearranged before reacting with the amine or HOBt.Ensure HOBt is added before or with EDC. Run the reaction at 0 °C during the activation step to minimize rearrangement.
Difficulty Removing Byproducts 1. EDC-urea byproduct is water-soluble but may persist.2. Excess DIPEA/Et₃N can be difficult to remove.1. Perform multiple, vigorous aqueous washes during workup.2. Ensure an acidic wash (e.g., 1N HCl or 5% citric acid) is used to protonate and extract the amine base into the aqueous layer.
Racemization of Chiral Center α to Carbonyl Over-activation, prolonged reaction times, or use of a nucleophilic base (e.g., DMAP in excess).Use HOBt or HOAt as an additive.[8] Use a non-nucleophilic base like DIPEA. Avoid high temperatures if possible. HATU is generally superior for preventing racemization.[7]

Conclusion

This compound is a powerful building block for introducing a desirable heterocyclic motif into drug candidates. Successful amide coupling is central to its utility. By understanding the fundamental mechanisms of carboxylic acid activation and making an informed choice between robust coupling systems like EDC/HOBt and high-reactivity reagents like HATU, researchers can efficiently synthesize a diverse array of novel amide derivatives. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to streamline their synthetic efforts and accelerate the discovery process.

References

Application Notes & Protocols: The (Tetrahydrofuran-3-yl)methanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. An ideal scaffold should offer a blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties. (Tetrahydrofuran-3-yl)methanamine has emerged as a bifunctional building block of significant interest, providing a robust framework for the construction of novel therapeutics.[1] This scaffold is characterized by a saturated, five-membered tetrahydrofuran (THF) ring and a primary amine, a combination that imparts unique advantages in drug design.[2] The THF ring introduces a rigid, polar element that can enhance solubility and provide a defined conformational restraint, while the oxygen atom can act as a crucial hydrogen bond acceptor in ligand-target interactions.[1] The primary amine serves as a versatile synthetic handle, enabling straightforward incorporation into lead compounds through well-established reactions like amide bond formation and reductive amination.[1] This guide provides an in-depth exploration of the this compound scaffold, detailing its strategic advantages, providing validated synthetic protocols, and illustrating its application in lead optimization.

The Strategic Value of the this compound Scaffold

Physicochemical and Pharmacokinetic Advantages

The introduction of the THF moiety is a recognized strategy for modulating a molecule's properties to improve its drug-likeness. Bioisosteric replacement of more lipophilic or metabolically labile groups with the THF scaffold can lead to significant improvements in a compound's profile.[3][4][5]

  • Solubility and Polarity: The ether oxygen of the THF ring is a hydrogen bond acceptor, which can improve aqueous solubility—a common hurdle in drug development.[1][2] This increased polarity, compared to a carbocyclic analogue like cyclopentane, can be critical for achieving the desired pharmacokinetic profile.

  • Metabolic Stability: Replacing metabolically vulnerable groups (e.g., certain alkyl chains) with the more stable THF ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.

  • Reduced Lipophilicity: In an era where "Lipophilic Efficiency" (LipE) is a key metric, swapping a greasy, flexible linker for the polar THF scaffold can help control the overall LogP of a molecule, mitigating risks associated with poor absorption or off-target toxicity.[4]

Structural and Conformational Benefits

The constrained nature of the five-membered ring offers distinct advantages over flexible aliphatic linkers.

  • Conformational Rigidity: By locking a portion of the molecule's backbone, the scaffold reduces the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity.

  • Defined Spatial Vectors: The amine substituent at the 3-position presents a functional group at a well-defined angle and distance relative to the core of the molecule. This provides a distinct vector for molecular design compared to more linear linkers, allowing chemists to probe specific regions of a target's binding site with high precision.[1]

cluster_properties Key Structural Features scaffold This compound Scaffold rigidity Conformational Rigidity (5-membered ring) scaffold->rigidity imparts h_bond H-Bond Acceptor (Ether Oxygen) scaffold->h_bond contains handle Versatile Synthetic Handle (Primary Amine) scaffold->handle provides vector Precise 3D Vector (C3-Substituent) scaffold->vector offers cluster_workflow Amide Coupling Workflow start Carboxylic Acid (Lead Compound) activate Activate with HATU/DIPEA in DMF start->activate couple Amide Bond Formation activate->couple scaffold This compound scaffold->couple workup Aqueous Workup & Extraction couple->workup purify Column Chromatography workup->purify finish Final Compound with THF Scaffold purify->finish cluster_strategy Bioisosteric Replacement Strategy start_mol Initial Lead (Flexible, Labile Linker) end_mol Optimized Lead (Rigid THF Scaffold) start_mol->end_mol Bioisosteric Replacement rationale Rationale: - Improve Solubility (H-bond acceptor) - Enhance Metabolic Stability - Increase Binding Affinity (Rigidity) - Reduce Lipophilicity end_mol->rationale

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable building block.[1][2][3][4] We will delve into the mechanistic underpinnings of common synthetic routes and provide practical, field-proven advice to troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and accessible laboratory-scale synthetic routes to this compound?

A1: For a typical laboratory setting, the two most practical routes are the reductive amination of tetrahydrofuran-3-carboxaldehyde and the reduction of a suitable precursor like tetrahydrofuran-3-carbonitrile or tetrahydrofuran-3-carboxamide.

  • Reductive Amination: This is often the most direct and high-yielding approach. It involves the reaction of tetrahydrofuran-3-carboxaldehyde with an ammonia source, followed by reduction of the resulting imine. A common industrial method uses Raney Nickel as a catalyst with ammonia in methanol under hydrogen pressure, achieving yields of up to 99.5%.[5] This can be adapted for laboratory scale with other reducing agents.

  • Reduction of a Nitrile or Amide: This route involves the synthesis of an intermediate such as tetrahydrofuran-3-carbonitrile or tetrahydrofuran-3-carboxamide, which is then reduced to the primary amine.[6] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[7][8]

Q2: My reductive amination of tetrahydrofuran-3-carboxaldehyde is giving low yields. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde and ammonia to form the imine may not be favorable. Ensure you are using a sufficient excess of the ammonia source.

  • Suboptimal Reducing Agent: The choice and activity of your reducing agent are critical. For catalytic hydrogenation, the catalyst (e.g., Raney Ni, Pd/C) may be old or poisoned. For hydride-based reductions (e.g., sodium cyanoborohydride), the pH of the reaction is crucial.

  • Side Reactions: The aldehyde starting material can undergo side reactions, such as aldol condensation or Cannizzaro reaction, under basic or acidic conditions.

  • Over-reduction: In some cases, particularly with aggressive reducing agents, the tetrahydrofuran ring itself could be susceptible to opening, although this is less common under standard reductive amination conditions.

Q3: I am attempting the reduction of tetrahydrofuran-3-carbonitrile with LiAlH₄ and my yield is poor with a complex mixture of products. What could be going wrong?

A3: Lithium aluminum hydride is a very powerful and non-selective reducing agent, which can lead to complications.[9]

  • Incomplete Reduction: Insufficient LiAlH₄ or reaction time can lead to the formation of the corresponding imine or other partially reduced intermediates.

  • Work-up Issues: The work-up procedure for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum hydroxides that can trap your product, making extraction difficult and reducing yields.

  • Solvent Purity: LiAlH₄ reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is scrupulously dry.[10] The presence of water will consume the reagent and generate hydrogen gas, creating a safety hazard.

  • Reaction Temperature: While these reductions are often run at reflux, controlling the initial addition of the hydride at a lower temperature can prevent runaway reactions and improve selectivity.

Troubleshooting Guides

Guide 1: Improving Yield in Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This guide focuses on the one-pot reductive amination, a common and efficient method.

Potential Issue 1: Low Conversion of the Starting Aldehyde

  • Causality: The formation of the imine intermediate is an equilibrium process. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient. Water is a byproduct of imine formation, and its presence can shift the equilibrium back to the starting materials.

  • Troubleshooting Steps:

    • Increase Ammonia Concentration: Use a significant excess of ammonia (e.g., a saturated solution of ammonia in methanol or 7N ammonia in methanol).

    • Water Removal: Consider the use of a dehydrating agent like molecular sieves (3Å or 4Å) to sequester the water formed during imine formation, driving the equilibrium forward.

    • pH Control: For reducing agents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 6-7) can facilitate imine formation without significantly hydrolyzing it.

Potential Issue 2: Formation of a Secondary Amine Byproduct

  • Causality: The desired primary amine product can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This is more likely if the concentration of the primary amine builds up while the aldehyde is still present.

  • Troubleshooting Steps:

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the aldehyde and ammonia. This ensures that the initially formed imine is reduced before a significant concentration of the primary amine product can react with the remaining aldehyde.

    • Use a Large Excess of Ammonia: A high concentration of ammonia will outcompete the primary amine product for reaction with the aldehyde.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of tetrahydrofuran-3-carboxaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction carefully with water, and then acidify with HCl.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Dry the organic extracts, concentrate, and purify by distillation or chromatography.

Guide 2: Successful Reduction of Tetrahydrofuran-3-carboxamide with LiAlH₄

This guide addresses the challenges of using the potent reducing agent, lithium aluminum hydride.

Potential Issue 1: Low Yield and Product Trapped in Emulsion During Work-up

  • Causality: The work-up of LiAlH₄ reactions involves quenching the excess hydride and hydrolyzing the aluminum alkoxide intermediates. This can form gelatinous aluminum hydroxide precipitates that are difficult to filter and can trap the amine product.[9]

  • Troubleshooting Steps (Fieser Work-up):

    • After the reaction is complete, cool the reaction mixture to 0 °C.

    • For a reaction with 'x' g of LiAlH₄, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Stir the resulting mixture vigorously for 15-30 minutes. This should produce a granular precipitate that is easily filtered.

    • Filter the mixture and wash the precipitate thoroughly with an appropriate solvent (e.g., THF, ether) to recover the product.

Potential Issue 2: Incomplete Reaction

  • Causality: Amides are less reactive towards reduction than esters or aldehydes. Incomplete reaction can result from insufficient LiAlH₄, short reaction times, or low reaction temperatures.

  • Troubleshooting Steps:

    • Ensure Stoichiometry: Use at least 2 equivalents of LiAlH₄ for amide reduction, as the first equivalent is consumed in deprotonating the amide N-H.[11]

    • Increase Temperature and Time: Refluxing in THF is a common condition for these reductions. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

    • Grind LiAlH₄: If using solid LiAlH₄, grinding it to a fine powder before addition can increase its surface area and reactivity.

Experimental Protocol: LiAlH₄ Reduction of an Amide

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of tetrahydrofuran-3-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-12 hours, monitoring for completion.

  • Cool the reaction to 0 °C and perform the Fieser work-up as described above.

  • Filter the granular precipitate and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or chromatography.

Data Summary

Synthetic RouteKey ReagentsCommon SolventsTypical YieldKey Considerations
Reductive Amination Tetrahydrofuran-3-carboxaldehyde, Ammonia, Reducing Agent (e.g., Raney Ni, NaBH₄, NaBH₃CN)Methanol, Ethanol70-99%[5]Control of imine formation, prevention of secondary amine formation.
Nitrile Reduction Tetrahydrofuran-3-carbonitrile, LiAlH₄Anhydrous THF, Diethyl Ether60-85%Requires strictly anhydrous conditions, careful work-up.
Amide Reduction Tetrahydrofuran-3-carboxamide, LiAlH₄Anhydrous THF, Diethyl Ether75-90%[7][12]Requires excess LiAlH₄, careful work-up.

Visualizing the Chemistry

Diagram 1: Common Synthetic Pathways

A Tetrahydrofuran-3-carboxaldehyde B This compound A->B Reductive Amination (NH3, [H]) C Tetrahydrofuran-3-carbonitrile C->B Reduction (e.g., LiAlH4) D Tetrahydrofuran-3-carboxamide D->B Reduction (e.g., LiAlH4)

Caption: Key synthetic routes to the target amine.

Diagram 2: Troubleshooting Reductive Amination

start Low Yield in Reductive Amination q1 Incomplete reaction? start->q1 q2 Side products observed? q1->q2 No sol1 Increase excess of NH3 Add dehydrating agent (e.g., mol. sieves) q1->sol1 Yes sol2 Check catalyst activity Optimize reducing agent & pH q2->sol2 No sol3 Slow addition of reducing agent Use large excess of NH3 to form primary amine q2->sol3 Yes (Secondary Amine) sol1->q2 cluster_reaction Reaction cluster_workup Work-up A Dry Apparatus & Solvents B Suspend LiAlH4 in THF A->B C Slowly add substrate solution at 0 °C B->C D Reflux to completion C->D E Cool to 0 °C D->E F Fieser Work-up (H2O, NaOH, H2O) E->F G Stir to form granular precipitate F->G H Filter and wash solid G->H I Pure Product H->I Purification

References

Technical Support Center: Troubleshooting Side Reactions in the Hydroformylation of Dihydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the hydroformylation of dihydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical transformation. As a powerful method for producing valuable tetrahydrofuran-based aldehydes, mastering this reaction requires a nuanced understanding of the competing pathways. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and achieve your desired outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues. Each answer provides a diagnosis of the problem, a step-by-step protocol for resolution, and an explanation of the underlying chemical principles.

Q1: My reaction shows low conversion of dihydrofuran, and I'm observing significant formation of tetrahydrofuran (THF). What is happening and how can I fix it?

Diagnosis: The presence of tetrahydrofuran (THF) indicates that a hydrogenation side reaction is competing with the desired hydroformylation pathway.[1][2] In this reaction, the double bond of dihydrofuran is saturated by hydrogen from the syngas mixture, yielding the inert alkane THF. This side reaction is particularly prevalent when using catalysts with high hydrogenation activity or when reaction conditions favor hydrogenation over carbonylation.[1]

Suggested Solution & Protocol:

  • Adjust Syngas Stoichiometry: The most common cause is an excess of hydrogen relative to carbon monoxide.

    • Action: Decrease the partial pressure of hydrogen (H₂). Start by using a 1:1 ratio of H₂:CO and, if hydrogenation persists, consider moving to a CO-rich mixture (e.g., 1:1.5 or 1:2 H₂:CO).

    • Protocol: If your setup uses separate mass flow controllers for H₂ and CO, reduce the H₂ flow rate accordingly. If using a pre-mixed cylinder, switch to one with a higher CO content.

  • Modify Reaction Temperature: High temperatures can sometimes favor hydrogenation, depending on the catalyst system.

    • Action: Reduce the reaction temperature in 5-10 °C increments.

    • Protocol: Lower the temperature from your initial setpoint (e.g., from 80 °C to 70 °C) and monitor the product distribution over time. Note that this may also decrease the overall reaction rate.

  • Evaluate Your Catalyst System: Some transition metals and ligand combinations are inherently more active for hydrogenation. Cobalt-based catalysts, for instance, can exhibit higher hydrogenation activity than many rhodium systems.[1]

    • Action: If using a cobalt catalyst, consider switching to a rhodium precursor like Rh(acac)(CO)₂. If already using rhodium, ensure your ligand choice does not promote hydrogenation.

Causality Explained: The catalytic cycle for hydroformylation involves the formation of a metal-hydride species. This species can either proceed through the carbonylation pathway to form an aldehyde or, alternatively, facilitate the direct hydrogenation of the alkene substrate. An excess of H₂ in the reaction medium increases the concentration and reactivity of metal-hydride complexes, kinetically favoring the irreversible hydrogenation pathway to THF over the productive hydroformylation cycle.[2][3] Reducing H₂ partial pressure shifts the equilibrium away from hydrogenation.

Q2: I am hydroformylating 2,5-dihydrofuran to get tetrahydrofuran-3-carbaldehyde, but my product mixture contains a large amount of tetrahydrofuran-2-carbaldehyde. Why is this happening?

Diagnosis: This is a classic case of substrate isomerization preceding hydroformylation. Under the reaction conditions, your catalyst is likely converting the starting material, 2,5-dihydrofuran (2,5-DHF), into its isomer, 2,3-dihydrofuran (2,3-DHF).[4][5] The subsequent hydroformylation of this in situ-generated 2,3-DHF then produces the undesired tetrahydrofuran-2-carbaldehyde. This tandem isomerization-hydroformylation is a well-documented competing pathway.[4][6]

Suggested Solution & Protocol:

  • Ligand Modification (Primary Solution): The electronic and steric properties of the phosphorus ligand have the most dramatic effect on suppressing isomerization.

    • Action: Switch to a bulkier, more sterically demanding ligand. For example, if you are using triphenylphosphine (PPh₃), which is known to promote the formation of the 3-carbaldehyde from the isomerized substrate, consider switching to a bulky monophosphite ligand like tris(o-t-butylphenyl) phosphite.[4][7] Alternatively, bidentate ligands with specific bite angles, such as those based on a xanthene backbone, have shown exceptional ability to control regioselectivity and prevent isomerization.[5][8]

    • Protocol: See Appendix A, Protocol 1 for a general procedure on screening ligands.

  • Optimize Reaction Conditions:

    • Action: Lower the reaction temperature and increase the carbon monoxide (CO) partial pressure.

    • Protocol: Decrease the temperature from your current setpoint (e.g., 80 °C) to a lower value (e.g., 40-60 °C). At 50 °C, isomerization has been shown to become a significant problem, so lower temperatures are preferable.[5] Concurrently, increase the total syngas pressure or use a more CO-rich gas mixture.

    • Data Summary: The choice of ligand can dramatically alter the product ratio.

Ligand TypeStarting MaterialPredominant Aldehyde ProductReference
PPh₃2,5-DHFTetrahydrofuran-3-carbaldehyde[4]
Bulky Monophosphite2,5-DHFTetrahydrofuran-2-carbaldehyde[4]
Xantphos-type (L3c)2,5-DHFTetrahydrofuran-3-carbaldehyde (>99% regioselectivity)[8]

Causality Explained: Isomerization occurs via a β-hydride elimination from a rhodium-alkyl intermediate.[5] High temperatures provide the activation energy needed for this elimination step. A high concentration of CO favors the irreversible insertion of CO into the rhodium-alkyl bond, which leads to the aldehyde product and effectively outcompetes the reversible isomerization pathway.[1][4] Sterically bulky ligands can create a coordination sphere around the metal center that disfavors the formation of the transition state required for β-hydride elimination, thus suppressing isomerization and locking the catalyst into the desired hydroformylation cycle.

Q3: My enantioselectivity (ee) is much lower than expected when hydroformylating 2,5-dihydrofuran with a chiral catalyst. What is the likely cause?

Diagnosis: This issue is almost certainly a consequence of the isomerization side reaction described in Q2. While your chiral catalyst may be highly effective at converting 2,5-DHF to one enantiomer of tetrahydrofuran-3-carbaldehyde, it is simultaneously isomerizing 2,5-DHF to 2,3-DHF. The subsequent hydroformylation of 2,3-DHF, even with the same catalyst, can produce the opposite enantiomer of the desired product or a racemic mixture of the 2-carbaldehyde.[5] This "enantiomeric erosion" via an alternative reaction pathway dramatically lowers the overall measured ee of the product mixture.

Suggested Solution & Protocol:

  • Suppress Isomerization: The primary goal is to stop the formation of 2,3-DHF. The solutions are identical to those in Q2.

    • Action 1: Employ a ligand system specifically designed to prevent isomerization in dihydrofuran systems. Chiral hybrid phosphine-phosphonite ligands have proven exceptionally effective.[5]

    • Action 2: Lower the reaction temperature significantly. For asymmetric reactions, operating at or near room temperature (e.g., 25-40 °C) is often necessary to achieve high fidelity.[5]

    • Action 3: Ensure high CO partial pressure to favor the productive hydroformylation step over the isomerization pathway.

  • Confirm the Source of Enantiomeric Erosion:

    • Protocol: Run a control experiment where you use 2,3-DHF as the starting material with your chiral catalyst system under identical conditions. Analyze the regio- and enantioselectivity. If this reaction produces the opposite enantiomer of your target aldehyde, it confirms that isomerization is the cause of the low ee in your original 2,5-DHF reaction.

Causality Explained: The stereochemical outcome of asymmetric hydroformylation is determined by the facial selectivity of alkene coordination to the chiral catalyst and the subsequent migratory insertion steps. The structures of 2,5-DHF and 2,3-DHF are different, and they will present different faces to the catalyst's chiral environment. It is common for a single catalyst to exhibit opposite enantio-preferences for two closely related substrates, leading to the formation of both (R) and (S) products from a single reaction vessel if isomerization occurs.[5][8]

Q4: I am observing polymer formation or rapid catalyst deactivation during my reaction. What are potential causes and solutions?

Diagnosis: There are two likely culprits: cationic polymerization of the dihydrofuran substrate or catalyst/ligand degradation.

  • Polymerization: 2,3-dihydrofuran, in particular, is susceptible to cationic polymerization.[9][10] This can be initiated by acidic impurities in the reagents, solvent, or syngas, or by the degradation of the phosphorus ligand into acidic byproducts.

  • Ligand/Catalyst Degradation: Organophosphorus ligands can degrade under hydroformylation conditions.[1] For instance, phosphites can hydrolyze to phosphonic acids, and phosphines can be oxidized. Acidic impurities, such as HCl from the synthesis of chlorophosphine precursors, can also accelerate catalyst decomposition.[2]

Suggested Solution & Protocol:

  • Ensure Purity of All Components:

    • Action: Purify all solvents and reagents to remove acidic impurities and water.

    • Protocol: Distill solvents over an appropriate drying agent. Pass syngas through purification traps to remove oxygen and moisture. Ensure the dihydrofuran substrate is pure and free of peroxides. If you synthesized your own ligand, ensure it is rigorously purified to remove any residual acid (e.g., HCl).[2]

  • Add a Non-Coordinating Base:

    • Action: Add a very small amount of a sterically hindered, non-coordinating base to the reaction mixture.

    • Protocol: Add a sub-stoichiometric amount (e.g., 0.1-1 mol% relative to the catalyst) of a base like 2,6-lutidine or proton sponge to neutralize any trace acidic species that could initiate polymerization or catalyst degradation.

  • Check for Ligand Stability:

    • Action: If problems persist, consider if your chosen ligand is stable under the reaction conditions.

    • Protocol: Analyze your reaction mixture post-run using ³¹P NMR spectroscopy to check for signals corresponding to degraded ligand species (e.g., phosphine oxides or hydrolyzed phosphites). If degradation is significant, select a more robust ligand.

Causality Explained: The oxygen atom in the dihydrofuran ring can be protonated by trace acids, generating a carbocationic species that rapidly initiates chain-growth polymerization.[9] Similarly, the metal center of the catalyst or the phosphorus atom of the ligand can be attacked by acid, leading to decomposition and loss of activity. By ensuring an inert, non-acidic environment and using robust ligands, these deactivation pathways can be effectively shut down.

Section 2: Frequently Asked Questions (FAQs)

FAQ1: What are the primary side reactions in the hydroformylation of dihydrofuran? The three most common side reactions are:

  • Isomerization: The migration of the double bond, most notably the conversion of 2,5-dihydrofuran to 2,3-dihydrofuran. This primarily affects regioselectivity and enantioselectivity.[4][5]

  • Hydrogenation: The saturation of the double bond to produce tetrahydrofuran (THF), which reduces the yield of the desired aldehyde.[1][2]

  • Polymerization: Acid-catalyzed polymerization of the dihydrofuran monomer, leading to catalyst deactivation and yield loss.[9][10]

FAQ2: How does the choice of phosphorus ligand affect selectivity and side reactions? The ligand is arguably the most critical component for controlling the reaction. Its steric bulk and electronic properties dictate the geometry and reactivity of the catalytic species.

  • Steric Bulk: Large, bulky ligands can physically block certain reaction pathways, such as those leading to isomerization or the formation of branched aldehydes.[4]

  • Bite Angle: In bidentate ligands (diphosphines), the natural angle formed by the P-Metal-P bond influences the preferred geometry of the transition states, allowing for fine control over regioselectivity (linear vs. branched) and enantioselectivity.[11]

  • Electronic Effects: Electron-donating or withdrawing properties of the ligand modify the reactivity of the metal center, influencing the rates of key steps like CO insertion and β-hydride elimination.[4]

FAQ3: What is the impact of temperature and pressure on the reaction outcome?

  • Temperature: Higher temperatures generally increase the reaction rate but often decrease selectivity. Elevated temperatures provide the activation energy for undesired side reactions like isomerization and can lead to ligand degradation.[3][5]

  • Pressure: Higher total syngas pressure favors hydroformylation over isomerization. The ratio of CO to H₂ is also critical. High CO pressure favors the formation of the aldehyde product, while high H₂ pressure can lead to increased hydrogenation of the substrate to THF.[1][3]

FAQ4: Which substrate is better to use: 2,3-DHF or 2,5-DHF? The choice depends on the target molecule.

  • Hydroformylation of 2,3-DHF typically yields tetrahydrofuran-2-carbaldehyde as the major regioisomer.[8]

  • Hydroformylation of 2,5-DHF can yield tetrahydrofuran-3-carbaldehyde. However, this substrate is prone to isomerization to 2,3-DHF, which can complicate the product mixture.[4][5] Therefore, if tetrahydrofuran-3-carbaldehyde is the target, it is crucial to use 2,5-DHF in combination with a catalyst system that strongly suppresses isomerization.[5][8]

Section 3: Appendices

Appendix A: Experimental Protocols

Protocol 1: General Procedure for Screening Ligands to Minimize Isomerization

  • Setup: In an inert atmosphere glovebox, add a catalyst precursor (e.g., 0.1 mol% Rh(acac)(CO)₂) and the ligand (e.g., 0.4 mol%, 4 equivalents to Rh) to a series of parallel pressure reactors.

  • Reagent Addition: To each reactor, add a degassed solvent (e.g., toluene or THF[12]), the substrate (2,5-dihydrofuran), and an internal standard (e.g., dodecane) for GC analysis.

  • Reaction: Seal the reactors, remove them from the glovebox, and purge several times with syngas (1:1 CO/H₂). Pressurize to the desired pressure (e.g., 20 bar) and place in a pre-heated block shaker at a relatively low temperature (e.g., 40 °C) to minimize isomerization.

  • Analysis: Take samples at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the samples by cooling and depressurizing. Analyze by gas chromatography (GC) to determine the ratio of 2,5-DHF, 2,3-DHF, THF, tetrahydrofuran-2-carbaldehyde, and tetrahydrofuran-3-carbaldehyde.

  • Evaluation: Compare the product ratios for each ligand to identify the system that provides the highest selectivity for the desired aldehyde with minimal formation of the isomerized aldehyde and THF.

Protocol 2: Method for Quantifying Byproducts by GC Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column suitable for separating isomers (e.g., DB-5 or DB-WAX).

  • Method:

    • Prepare calibration standards for all expected components: 2,5-DHF, 2,3-DHF, THF, tetrahydrofuran-2-carbaldehyde, and tetrahydrofuran-3-carbaldehyde using the chosen internal standard.

    • Develop a temperature program that achieves baseline separation of all peaks. A typical program might be: 50 °C hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min.

    • Inject a diluted, quenched sample from the reaction mixture.

    • Integrate the peaks and use the calibration curves to quantify the concentration of each component, allowing for accurate determination of conversion and selectivity.

Appendix B: Reaction Pathway Diagrams

HydroformylationPathways DHF25 2,5-Dihydrofuran DHF23 2,3-Dihydrofuran DHF25->DHF23 THF Tetrahydrofuran (Hydrogenation Side Product) DHF25->THF Hydrogenation (Side Reaction) Aldehyde3 Tetrahydrofuran-3-carbaldehyde (Desired Product) DHF25->Aldehyde3 Hydroformylation (Desired Path) Aldehyde2 Tetrahydrofuran-2-carbaldehyde (Isomerization Product) DHF23->Aldehyde2 Hydroformylation Catalyst Rh-H(CO)(L)₂

References

Technical Support Center: Purification of Crude (Tetrahydrofuran-3-yl)methanamine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude (Tetrahydrofuran-3-yl)methanamine. It addresses common challenges and provides practical, field-proven solutions in a direct question-and-answer format.

Section 1: Pre-Distillation Checklist & Characterization

Before commencing any purification, a thorough characterization of the crude material and a review of safety protocols are imperative. This section addresses the foundational knowledge required for a successful and safe distillation.

Q1: What are the key physical properties of this compound that are critical for distillation?

Understanding the physicochemical properties of this compound is the first step in designing a robust purification protocol. The compound's high boiling point and potential for hydrogen bonding are particularly noteworthy.[1]

PropertyValueSignificance for Distillation
CAS Number 165253-31-6[1][2]Ensures correct identification of the material.
Molecular Formula C₅H₁₁NO[1][2]Basic information for characterization.
Molecular Weight 101.15 g/mol [2]Used in calculations for yield and molarity.
Boiling Point ~156 °C (at 760 Torr)[3][4]High boiling point suggests vacuum distillation is preferable to prevent thermal degradation.[5][6]
Density ~0.992 g/mL (at 25 °C)[2]Important for volume-to-mass conversions.
Flash Point ~58.9 °C[2][4]Indicates the material is a flammable liquid, requiring precautions against ignition sources.[7]
Appearance Colorless to light yellow liquid[1]A dark color in the crude material may indicate significant impurities or degradation products.
Polarity Moderate to high polarity[1]Influences solubility and potential azeotrope formation with polar solvents like water.
Q2: What are the primary safety hazards associated with distilling this compound?

This compound is a flammable and irritant compound. Safe handling is paramount.[4][7] All operations should be conducted within a certified chemical fume hood.

Hazard ClassificationDescriptionRecommended PPE & Precautions
Flammable Liquid (Category 3) Flammable liquid and vapor.[7]Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof electrical equipment and take measures against static discharge.[4]
Skin Irritation (Category 2) Causes skin irritation.[7]Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][7]Wear chemical safety goggles and/or a face shield.[7]
Respiratory Irritation May cause respiratory irritation.[4]Avoid inhaling vapor or mist. Ensure adequate ventilation or use a local exhaust.[4]
Q3: What common impurities should I anticipate in my crude this compound?

The impurity profile depends heavily on the synthetic route used to prepare the compound.[8][9] Common synthesis pathways include the reduction of 3-cyanotetrahydrofuran or the reductive amination of tetrahydrofuran-3-carboxaldehyde.[10]

  • Unreacted Starting Materials: Tetrahydrofuran-3-carboxaldehyde, 3-cyanotetrahydrofuran.

  • Reaction Solvents: Methanol, ethanol, or isopropanol are often used in the synthesis.[8]

  • Water: Can be present from aqueous workups or as a reaction byproduct.

  • Catalyst Residues: Finely divided metals like Raney Nickel or Palladium on carbon (Pd/C) may be present if filtration was incomplete.[9]

  • Side-Products: Oligomers or products from side-reactions.

  • Thermal Degradation Products: Formed if the compound was exposed to excessive heat during synthesis.[11][12]

Q4: What initial analytical tests should I perform on the crude material?

Analyzing the crude material helps in selecting the optimal distillation parameters and predicting potential difficulties.

  • Gas Chromatography (GC): A primary tool to estimate the purity of the target compound and identify the relative concentrations of volatile impurities.[13][14]

  • Karl Fischer Titration: To accurately quantify the water content, which is crucial for predicting potential azeotrope formation.[14]

  • ¹H NMR Spectroscopy: To confirm the structure of the desired product and identify major organic impurities.

Section 2: Selecting the Appropriate Distillation Method

The choice of distillation technique is the most critical decision for achieving high purity. For this compound, the high boiling point is the determining factor.

Q5: Should I use simple, fractional, or vacuum distillation?
  • Simple Distillation: Only suitable if the impurities are non-volatile (e.g., salts, catalyst residues) and the boiling point of the desired compound is well below its decomposition temperature. This is not recommended for this compound due to its high boiling point.

  • Fractional Distillation: Necessary when separating liquids with close boiling points (less than 70 °C difference).[15] This is useful if volatile organic impurities or solvents are present in the crude mixture.

  • Vacuum Distillation: The recommended method for this compound. Applying a vacuum lowers the boiling point, which mitigates the risk of thermal decomposition that can occur at its atmospheric boiling point of 156 °C.[5][16][17]

Q6: What is the scientific rationale for using vacuum distillation for this compound?

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[17] By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered.[5][6]

Key Advantages:

  • Prevents Thermal Decomposition: Many organic compounds, especially amines, can degrade, polymerize, or discolor at high temperatures.[18] Distilling at a lower temperature under vacuum preserves the integrity of the molecule.

  • Energy Savings: Less heat is required to reach the reduced boiling point.[16]

  • Increased Safety: Lower operating temperatures reduce the risks associated with high-temperature operations, especially with flammable liquids.[16]

Section 3: Experimental Protocol: Vacuum Fractional Distillation

This section provides a detailed, step-by-step methodology for the purification of this compound.

Apparatus Setup

A properly assembled apparatus is crucial for efficient and safe operation. Key components include a heating mantle, a round-bottom flask with a stir bar, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a cold trap and a pressure gauge.

G cluster_0 Heating & Boiling cluster_1 Separation cluster_2 Condensation & Collection cluster_3 Vacuum System Heating_Mantle Heating Mantle Distillation_Flask Distillation Flask (with Crude Amine & Stir Bar) Heating_Mantle->Distillation_Flask Heats Fractionating_Column Fractionating Column (e.g., Vigreux) Distillation_Flask->Fractionating_Column Vapor Rises Distillation_Head Distillation Head Fractionating_Column->Distillation_Head Thermometer Thermometer Condenser Condenser Distillation_Head->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Pure Distillate Water_Out Cooling Water Out Condenser->Water_Out Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter Water_In Cooling Water In Water_In->Condenser Cold_Trap Cold Trap (Dry Ice/Acetone) Vacuum_Adapter->Cold_Trap Pressure_Gauge Pressure Gauge (Manometer) Cold_Trap->Pressure_Gauge Vacuum_Pump Vacuum Pump Pressure_Gauge->Vacuum_Pump

Caption: Workflow for a vacuum fractional distillation apparatus.

Step-by-Step Procedure
  • Preparation: Ensure all glassware is dry to prevent contamination with water. Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Assembly: Assemble the apparatus as shown in the diagram above. Use Keck clips on all joints and ensure they are properly sealed with vacuum grease. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[15]

  • Initiate Cooling and Stirring: Start the flow of cooling water through the condenser (in at the bottom, out at the top).[15] Begin stirring the contents of the distillation flask.

  • Apply Vacuum: Close the system to the atmosphere and slowly open the connection to the vacuum pump. Evacuate the system to the desired pressure (e.g., 10-20 mmHg). A cold trap using dry ice and acetone or liquid nitrogen is essential to protect the vacuum pump from corrosive vapors.

  • Heating: Gradually heat the distillation flask. Observe the contents for boiling.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and water. The temperature will be unstable and lower than the expected boiling point of the product.

    • Main Fraction: Once the distillation temperature stabilizes at the expected boiling point for the applied pressure, switch to a new receiving flask to collect the purified product. Record the stable temperature and the pressure.

    • End Fraction: When the temperature begins to drop or rise sharply, or when the rate of distillation slows significantly, stop collecting the main fraction.

  • Shutdown: Turn off the heating mantle and allow the system to cool under vacuum. Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses common problems in a question-and-answer format.

Problem Category: Unstable Distillation

Answer: Bumping occurs when the liquid becomes superheated and boils in a sudden, violent burst instead of smoothly.

  • Causality: This is typically due to a lack of nucleation sites for bubbles to form.

  • Solution:

    • Ensure Adequate Agitation: The most common cause is insufficient stirring. Increase the speed of the magnetic stirrer.

    • Use Boiling Chips: If using a stir bar is not possible, cool the apparatus, vent to atmospheric pressure, and add fresh, porous boiling chips. Never add boiling chips to a hot liquid, as it can cause violent boiling.

    • Check for Overheating: Bumping can also be caused by heating the flask too quickly. Reduce the heat input from the mantle.

Answer: A stable vacuum is critical for a consistent boiling point. Fluctuations indicate a problem with the system's integrity or the vacuum source.

  • Causality & Solutions:

    • System Leaks: The most common cause. Check all glass joints, tubing connections, and the thermometer adapter for leaks. Re-grease joints if necessary.

    • Pump Issues: The vacuum pump oil may be contaminated. Check the oil level and clarity; change it if it appears cloudy or discolored.

    • Outgassing: Volatile substances dissolved in the crude mixture can be released as it heats, causing temporary pressure increases. This should stabilize as the forerun is distilled off.

    • Cold Trap Inefficiency: If the cold trap is not cold enough, volatile substances can pass through to the pump, affecting its performance. Ensure the trap is properly filled with dry ice/acetone or liquid nitrogen.

Problem Category: Poor Separation Efficiency

Answer: A constantly rising temperature during the main fraction collection indicates that the composition of the vapor is changing, meaning the separation is inefficient.

  • Causality & Solutions:

    • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. For mixtures with very close boiling points, use a longer column or one with more efficient packing (e.g., Raschig rings or metal sponge).

    • Distillation Rate is Too Fast: Heating the pot too quickly forces vapors up the column without allowing for proper equilibrium between the liquid and vapor phases.[15] Reduce the heating to achieve a slow, steady distillation rate (e.g., 1-2 drops per second).

    • Poor Column Insulation: Heat loss from the column can prevent proper vapor-liquid equilibrium. Insulate the fractionating column with glass wool or aluminum foil.[15]

Answer: This is a common issue resulting from poor separation or cross-contamination.

  • Causality & Solutions:

    • Poor Fraction Cuts: The transition between the forerun, main fraction, and final fraction may not have been sharp enough. Be conservative with your cuts; it is better to sacrifice a small amount of yield for higher purity.

    • Column Flooding: If the boil-up rate is too high, liquid can be physically carried up the column instead of separating by vapor-liquid equilibrium.[19] This is visible as slugs of liquid in the column. Reduce the heating rate immediately.

    • Refer to Q9: All the causes of a non-stable boiling point will also lead to low purity.

Answer: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.[20]

  • Confirmation:

    • GC-MS Analysis: Analyze the co-distilling fraction to identify its components.

    • Karl Fischer Titration: If the distillate has a high water content despite a stable boiling point, an azeotrope with water is likely.

  • Breaking the Azeotrope (Solutions):

    • Chemical Drying: Before distillation, dry the crude material with a suitable agent like anhydrous magnesium sulfate (MgSO₄) or potassium hydroxide (KOH) pellets (KOH is often preferred for amines).

    • Azeotropic Distillation with an Entrainer: Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components (usually water).[20] For example, adding toluene can help remove water as a toluene-water azeotrope. The entrainer must then be removed in a subsequent step. This is an advanced technique and should be carefully researched.

Problem Category: Product Degradation & Low Yield

Answer: Darkening or tar formation is a clear sign of thermal decomposition.

  • Causality & Solutions:

    • Excessive Temperature: The pot temperature is too high, likely because the vacuum is not low enough. Stop the distillation, allow the system to cool, and troubleshoot the vacuum system (see Q8) to achieve a lower pressure and thus a lower boiling point.

    • Presence of Oxygen: Air leaking into the hot system can cause oxidation of the amine. Ensure all joints are airtight. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) before applying the vacuum can help.

    • Non-Volatile Impurities: Acidic or reactive impurities in the pot can catalyze decomposition.

Answer: Low yield can result from mechanical losses, poor separation, or decomposition.

  • Causality & Solutions:

    • Decomposition: As described in Q12, product can be lost to tar formation.

    • Hold-up Volume: A significant amount of material can be left coating the surface of a long or packed fractionating column. This is a more significant issue on a small scale.

    • Poor Fraction Cuts: Being overly conservative with fraction cuts to achieve high purity can reduce yield. Re-distilling the forerun and end fractions may recover more product.

    • Leaks in the System: Vapors could be escaping through a leak instead of being condensed and collected.

Section 5: Post-Distillation Analysis & Storage

Q14: What analytical methods are recommended to confirm the purity of the final product?

A combination of methods should be used to confirm purity and identity:

  • Gas Chromatography (GC): The primary method for determining purity (e.g., >99.0%).[13]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure is correct and that no significant impurities remain.

  • Karl Fischer Titration: To ensure the water content is below the required specification.

  • Mass Spectrometry (MS): To confirm the molecular weight.[21]

Q15: How should I properly store purified this compound?

Amines are susceptible to degradation through oxidation and absorption of atmospheric carbon dioxide and water.

  • Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[3]

  • Location: Keep in a cool, dark, and dry place.[3]

  • Container Type: Use an amber glass bottle or another opaque, chemically resistant container to protect it from light.

References

Overcoming challenges in the stereoselective synthesis of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (Tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. As a key building block in medicinal chemistry, achieving high stereochemical purity of this compound is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key challenges and strategies in synthesizing enantiomerically pure this compound.

Q1: What are the primary strategies for achieving stereocontrol in the synthesis of this compound?

A1: There are three main strategic approaches to establishing the crucial C3-stereocenter:

  • Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials, such as derivatives of glutamic acid or sugars, where the desired stereocenter is already set. The core challenge is to perform subsequent reactions without racemizing this existing center.

  • Catalytic Asymmetric Synthesis: This is a powerful strategy that creates the chiral center from a prochiral precursor using a chiral catalyst.[1] Methods like asymmetric hydrogenation, reduction, or cycloaddition reactions are common.[3][4] The success of this approach hinges on selecting an effective catalyst and optimizing reaction conditions to achieve high enantioselectivity.[5]

  • Chiral Resolution: This classical approach involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.[6] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography. While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Q2: How critical is the choice of protecting groups in this synthesis?

A2: Protecting group strategy is crucial and can significantly impact the success of the synthesis.[7] The primary amine is a nucleophilic center that requires protection to prevent unwanted side reactions during the construction or modification of the tetrahydrofuran (THF) ring.[1] An ideal protecting group should be:

  • Easy to install on the amine.

  • Stable under the conditions of subsequent reaction steps (e.g., cyclization, reduction).

  • Removable under mild conditions that do not compromise the stereochemical integrity of the final product.[8] Common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used. An orthogonal protecting group strategy, where different protecting groups can be removed without affecting others, is often essential in multi-step syntheses.[7]

Q3: What are the recommended analytical techniques for verifying the stereochemical purity (enantiomeric excess) of the final product?

A3: Accurately determining the enantiomeric excess (ee) is non-negotiable. The most reliable and widely used methods are chromatographic techniques that employ a chiral stationary phase (CSP).[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for chiral analysis.[10] Columns with CSPs based on derivatized cyclodextrins or polysaccharides are effective at separating the enantiomers, allowing for precise quantification.[11]

  • Chiral Gas Chromatography (GC): For more volatile derivatives of the amine, chiral GC can be an excellent alternative.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a fast and efficient method for both analytical and preparative-scale chiral separations.

While not quantitative for ee, polarimetry (measuring optical rotation) can be a quick check to confirm the presence of a single, dominant enantiomer if a literature value for the pure compound is available.

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low Stereoselectivity (Poor Enantiomeric or Diastereomeric Excess)

You've completed your reaction, but analysis shows a mixture of stereoisomers.

Q: My catalytic asymmetric reaction is producing a low enantiomeric excess (ee). What are the likely causes and how can I fix it?

A: Low ee in catalytic asymmetric reactions is a common optimization problem. The cause often lies in the catalyst's interaction with the substrate or the reaction environment.

Potential Causes & Solutions:

  • Ineffective Catalyst-Substrate Pairing: The chiral ligand or catalyst may not be creating a sufficiently differentiated energetic barrier for the formation of the two enantiomers.

    • Solution: Screen a panel of different chiral ligands or catalysts. For instance, in an asymmetric reductive cyclization, different phosphine ligands can dramatically alter the outcome.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in the transition state geometry.

    • Solution: Systematically vary the reaction conditions. Lowering the temperature often increases enantioselectivity by reducing the available thermal energy to overcome the higher-energy transition state. Solvent polarity can also influence the catalyst's conformation and effectiveness.

  • Catalyst Poisoning or Deactivation: Impurities in your starting materials or solvent (e.g., water, oxygen) can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle, producing a racemic product that lowers the overall ee.

    • Solution: Re-evaluate the reaction conditions. Sometimes, a lower temperature can slow the background reaction more significantly than the catalyzed one.

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: A decision tree for troubleshooting low enantiomeric excess.

Q: I am attempting a chiral resolution via diastereomeric salt formation, but the separation is inefficient. What can I do?

A: Inefficient resolution usually stems from the physical properties of the diastereomeric salts or the crystallization process itself.

Potential Causes & Solutions:

  • Similar Solubility of Diastereomers: The two diastereomeric salts may have very similar solubilities in the chosen solvent, preventing selective crystallization of one over the other.

    • Solution: Screen a wide range of solvents with varying polarities. Sometimes a solvent mixture provides the optimal solubility difference.

  • Poor Crystal Formation: The salts may be oiling out or forming an amorphous solid instead of well-defined crystals.

    • Solution: Adjust the crystallization conditions. Try slower cooling rates, using a seed crystal of the desired diastereomer, or employing techniques like vapor diffusion.

  • Incorrect Stoichiometry: Using a non-optimal ratio of the racemic amine to the chiral resolving agent can hinder effective resolution.

    • Solution: Experiment with different stoichiometric ratios. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.

Key Experimental Protocol: Chiral Resolution

Here is a general protocol for chiral resolution using a chiral acid (e.g., Tartaric Acid derivative).

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • In a separate flask, dissolve 1.0 equivalent of the chiral resolving acid in the minimum amount of the same solvent.

    • Slowly add the acid solution to the amine solution with stirring. A precipitate may form immediately.

    • Heat the mixture gently until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try storing it at a lower temperature (e.g., 4 °C) overnight.

    • If the solution remains clear, try inducing crystallization by scratching the inside of the flask or adding a seed crystal.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Liberate the free amine from the salt by treating it with a base (e.g., aq. NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess of the recovered amine using chiral HPLC.

  • Optimization:

    • Repeat the process with different solvents and resolving agents to find the optimal conditions for high yield and high ee.

Problem Area 2: Low Reaction Yields

Your reactions are working, but the amount of product you can isolate is disappointingly low.

Q: The intramolecular cyclization step to form the THF ring is giving a low yield. What are the common pitfalls?

A: Intramolecular SN2 reactions to form cyclic ethers are highly dependent on kinetics and substrate conformation.[12]

Potential Causes & Solutions:

  • Competing Intermolecular Reactions: At high concentrations, the precursor molecules can react with each other (intermolecularly) to form polymers or dimers instead of cyclizing.

    • Solution: Perform the cyclization under high-dilution conditions. This can be achieved by adding the substrate slowly over a long period to a large volume of solvent, which favors the intramolecular pathway.

  • Poor Leaving Group: The rate of the SN2 reaction is directly dependent on the quality of the leaving group.

    • Solution: If you are using a halide (e.g., -Br, -Cl), consider converting the alcohol precursor to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).

  • Steric Hindrance: Bulky substituents near the reaction centers can slow down the desired cyclization.

    • Solution: Re-evaluate your synthetic design. It may be necessary to introduce bulky groups after the THF ring has been formed.

Problem Area 3: Purification Challenges

You have synthesized the product, but isolating it in a pure form is proving difficult.

Q: I am struggling to separate my desired chiral amine from the reaction byproducts. What purification strategies can I use?

A: Purification of polar amines can be tricky due to their basicity and potential for hydrogen bonding.

Potential Causes & Solutions:

  • Co-elution in Chromatography: The product and impurities may have very similar polarities, making separation by standard silica gel chromatography difficult.

    • Solution 1 (Modify the Analyte): Temporarily protect the amine (e.g., as a Boc-carbamate). This removes the basicity and changes the polarity, often dramatically improving chromatographic separation. The protecting group can be removed after purification.

    • Solution 2 (Use a Different Stationary Phase): Consider using alumina or reverse-phase (C18) chromatography.

    • Solution 3 (Acid-Base Extraction): Utilize the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., ether) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

Comparison of Synthetic Strategies
StrategyProsConsKey Experimental Variable
Catalytic Asymmetric Synthesis Atom economical, potentially high ee, suitable for large scale.[5]Requires screening of catalysts and conditions, catalysts can be expensive.Chiral ligand/catalyst, temperature, solvent.
Chiral Pool Synthesis Stereocenter is pre-defined, often fewer steps.Limited by the availability of starting materials, risk of racemization.Reaction conditions that preserve stereointegrity.
Chiral Resolution Reliable and well-established method.[6]Maximum 50% yield, can be labor-intensive to screen resolving agents and solvents.Choice of resolving agent and crystallization solvent.

Final Checklist for Success

  • Characterize Everything: Use NMR, IR, and Mass Spectrometry to confirm the structure of all intermediates.

  • Verify Purity: Ensure starting materials and reagents are pure and dry.

  • Monitor Stereochemistry: Use chiral HPLC or GC at every step where the stereocenter is present to check for racemization.[10]

  • Protect and Deprotect Wisely: Choose protecting groups that are robust but can be removed under conditions that won't harm your molecule.[7][8]

  • Optimize Systematically: When troubleshooting, change only one variable at a time (e.g., temperature, solvent, or catalyst) to clearly identify the source of improvement.

References

Optimization of catalyst loading for reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Optimization of Catalyst Loading in Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this critical C-N bond-forming reaction.

Reductive amination is a cornerstone of medicinal chemistry, essential for synthesizing the vast number of amine-containing compounds that constitute modern pharmaceuticals.[1][2] The efficiency, selectivity, and scalability of this reaction are critically dependent on the catalyst and its loading. Sub-optimal catalyst loading can lead to a cascade of issues, including poor yields, formation of impurities, and increased costs—challenges that can impede drug discovery and development timelines.

This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and answer frequently asked questions, grounding all recommendations in established scientific principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. For each issue, we present a diagnostic workflow to identify the root cause and provide actionable solutions.

Q1: My reaction shows low or no conversion to the desired amine. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues in reductive amination. The cause often lies in one of three areas: imine formation, reduction efficiency, or catalyst activity. A systematic approach is crucial for diagnosis.

Causality Explained: Reductive amination is a two-step, one-pot process: (1) condensation of a carbonyl compound and an amine to form an imine/enamine intermediate, and (2) reduction of this intermediate to the target amine.[3] A failure in either step will result in a poor overall yield. The catalyst's role is primarily in the reduction step (for catalytic hydrogenation) or can be influenced by reaction conditions in hydride-mediated reductions.

Diagnostic Workflow:

  • Verify Imine Formation: The equilibrium between reactants and the imine intermediate can be unfavorable.[4]

    • Action: Before adding the reducing agent, monitor the reaction mixture using an appropriate analytical technique (e.g., ¹H NMR, LC-MS) to confirm the presence of the imine.

    • If Imine Formation is Inefficient:

      • Remove Water: The condensation step produces water. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to drive the equilibrium toward the imine.[3]

      • Adjust pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid (AcOH) can significantly improve the rate of imine formation, especially when using hydride reagents like sodium triacetoxyborohydride (STAB).[5]

  • Assess Reagent and Solvent Quality:

    • Action: Ensure all reagents are pure and solvents are anhydrous and degassed. Impurities, particularly water or peroxides in ethereal solvents, can deactivate both hydride reagents and metal catalysts.[6]

    • If Reagent Quality is Suspect: Use freshly opened or purified reagents and solvents.

  • Evaluate Catalyst Activity:

    • Action: If imine formation is confirmed but reduction is failing, the issue may be the catalyst itself.

      • Insufficient Loading: The initial catalyst loading may be too low to achieve a reasonable reaction rate.[7] Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%).[8]

      • Catalyst Deactivation: The catalyst may be poisoned or degraded. Common poisons include sulfur compounds, halides, or even the amine substrate/product itself, which can bind strongly to the catalyst's active sites.[9] Try using a fresh batch of catalyst or a different type of catalyst known to be more robust.

  • Optimize Reaction Conditions:

    • Action: Temperature and time are critical.

      • Increase Temperature: Modestly increasing the temperature can enhance the rate of both imine formation and reduction. However, be cautious, as higher temperatures can also promote side reactions or catalyst decomposition.[6]

      • Extend Reaction Time: Some reactions are simply slow. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding it has failed.[5]

G start Low / No Conversion check_imine Step 1: Verify Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_ok Imine Detected check_imine->imine_ok Yes no_imine No / Low Imine check_imine->no_imine No check_catalyst Step 2: Evaluate Catalyst Activity imine_ok->check_catalyst add_acid Action: Add catalytic acid (AcOH) and/or dehydrating agent (sieves) no_imine->add_acid add_acid->check_imine catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue No optimize_conditions Step 3: Optimize Conditions (Temp, Time, Solvent) catalyst_ok->optimize_conditions increase_loading Action: Increase catalyst loading (e.g., 2-5x) catalyst_issue->increase_loading increase_loading->check_catalyst fresh_catalyst Action: Use fresh/different catalyst increase_loading->fresh_catalyst success Reaction Successful optimize_conditions->success

Caption: Troubleshooting workflow for low conversion in reductive amination.

Q2: My reaction is producing significant side products, such as the alcohol from carbonyl reduction or over-alkylated amines. How can I improve selectivity?

Selectivity issues are common and directly relate to the competition between different reaction pathways. The choice of reducing agent and the stoichiometry are paramount.

Causality Explained:

  • Alcohol Formation: This occurs when the reducing agent reduces the starting aldehyde or ketone faster than the imine intermediate. This is a significant problem with powerful reducing agents like sodium borohydride (NaBH₄).[10]

  • Over-alkylation: The desired primary or secondary amine product can react with another molecule of the carbonyl compound to form a new imine, which is then reduced, leading to tertiary amines or quaternary ammonium salts.[10][11]

Solutions to Improve Selectivity:

  • Choose a Chemoselective Reducing Agent: The key is to use a reductant that is more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not significantly reduce aldehydes or ketones but is highly effective for reducing imines, especially in the presence of a catalytic amount of acid.[12]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it selectively reduces imines at mildly acidic pH (pH 4-5).[10][13] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[4]

  • Control Stoichiometry and Addition Order:

    • To Prevent Alcohol Formation: If using a less selective reductant like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[10][12] This ensures the concentration of the imine intermediate is maximized.

    • To Prevent Over-alkylation: Use a molar excess of the amine reactant relative to the carbonyl compound. This statistically favors the formation of the less-substituted amine. Alternatively, if the desired product is the secondary amine, using an excess of ammonia can suppress the formation of tertiary amines.[14]

  • Optimize Catalyst Loading (for Catalytic Hydrogenation):

    • In catalytic transfer hydrogenation or reactions using H₂, high catalyst loading or high hydrogen pressure can sometimes lead to non-selective reduction of the carbonyl group.[3] Optimizing to the lowest effective catalyst loading can improve chemoselectivity.

Table 1: Comparison of Common Reducing Agents for Selectivity

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. CarbonylKey Considerations
NaBH(OAc)₃ (STAB) DCE, THF, DCMHighExcellent choice for one-pot reactions; moisture-sensitive.[12]
NaBH₃CN MeOH, EtOHHigh (at acidic pH)Effective but highly toxic; requires pH control.[12]
NaBH₄ MeOH, EtOHLowCan reduce carbonyls; add after imine formation is complete.[10][12]
H₂ with Metal Catalyst Varies (MeOH, EtOH, etc.)VariesAtom-economical; requires pressure equipment; selectivity depends on catalyst and conditions.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I determine an appropriate starting catalyst loading for my reaction?

For most noble-metal-catalyzed (e.g., Pd, Ru, Ir) reductive aminations, a starting catalyst loading in the range of 0.5 to 2 mol% is a common and effective starting point.[15] For less active or more challenging substrates, starting at 3 to 5 mol% may be necessary.[8][16]

The Principle of Causality: The goal is to use the minimum amount of catalyst required to achieve a desirable reaction rate and full conversion within a practical timeframe. Starting too high can be wasteful and may lead to side reactions, while starting too low can result in a stalled or impractically slow reaction.[7][17] An initial screen at ~1 mol% allows you to quickly gauge the catalyst's efficacy for your specific substrate combination.

Q2: What is the relationship between catalyst loading and reaction kinetics?

In general, for a given set of conditions, increasing the catalyst loading will increase the reaction rate. However, this relationship is not always linear and is subject to diminishing returns.

Expert Insight: At very low loadings, the reaction rate may be directly proportional to the catalyst concentration. As you increase the loading, you may reach a point where another factor—such as mass transport (the rate at which reactants reach the catalyst surface) or the rate of imine formation—becomes the rate-limiting step.[18] At this stage, further increases in catalyst loading will have a negligible effect on the overall reaction speed. Extremely high loadings can even be detrimental, potentially leading to catalyst aggregation (for heterogeneous catalysts) or increased side reactions.

Q3: What are the primary signs of catalyst deactivation or poisoning?

Catalyst deactivation is a common cause of poor reaction performance and reproducibility.

Key Symptoms:

  • Stalled Reaction: The reaction proceeds initially but stops before reaching full conversion, even after extended time.[7]

  • Decreasing Reaction Rate: The rate of product formation slows down significantly over time.

  • Inconsistent Results: A fresh batch of catalyst works well, but an older or previously used batch shows significantly lower activity.[19]

  • Change in Appearance: A heterogeneous catalyst (like Pd/C) may change color or aggregate.

Common Causes of Deactivation:

  • Poisoning: Strong binding of impurities or substrates/products to the catalyst's active sites. Sulfur, halides, and strongly coordinating amines or pyridines are common poisons.[9][20]

  • Sintering: At high temperatures, small metal particles on a support can aggregate into larger ones, reducing the active surface area.[19]

  • Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.[9]

To troubleshoot, ensure high-purity reagents and consider performing the reaction under an inert atmosphere to prevent oxidation.[6]

Section 3: Experimental Protocol

General Protocol for Small-Scale Optimization of Catalyst Loading

This protocol describes a typical procedure for a direct reductive amination using a palladium on carbon (Pd/C) catalyst with H₂ as the reductant.

Objective: To determine the minimum catalyst loading required for complete conversion of the limiting reagent.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade, 5 mL)

  • Hydrogen (H₂) source (balloon or Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 mmol) and the amine (1.1 mmol).

  • Solvent Addition: Add methanol (5 mL) to dissolve the reactants.

  • Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Weigh the desired amount of 10% Pd/C for the first experiment (e.g., for 1 mol% Pd, use ~10.6 mg). Quickly add the catalyst to the flask under a positive pressure of inert gas.

  • Hydrogenation: Purge the flask with hydrogen gas (carefully vent the inert gas) and maintain a positive pressure of H₂ using a balloon or by connecting to a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), carefully vent the H₂ and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.

  • Optimization: Repeat the experiment with systematically lower or higher catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) to find the optimal level.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Analysis A 1. Combine Aldehyde/Ketone and Amine in Flask B 2. Add Solvent (e.g., MeOH) A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Add Catalyst (e.g., Pd/C) under Inert Atmosphere C->D E 5. Introduce Hydrogen (H₂) D->E F 6. Stir and Monitor Progress (TLC, LC-MS) E->F G 7. Filter Catalyst (through Celite®) F->G H 8. Concentrate Filtrate G->H I 9. Analyze Conversion & Yield (NMR, LC-MS) H->I I->D Repeat with different catalyst loading

Caption: Experimental workflow for optimizing catalyst loading.

References

Minimizing byproduct formation in (Tetrahydrofuran-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthesis, focusing on the critical aspect of minimizing byproduct formation. As a versatile building block in pharmaceutical and chemical synthesis, achieving high purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges.

General FAQs

Q1: What are the most common impurities I should expect when synthesizing this compound, regardless of the route?

A1: Across various synthetic pathways, several key impurities are frequently encountered. These include:

  • Starting materials: Unreacted precursors such as tetrahydrofuran-3-carboxaldehyde or tetrahydrofuran-3-carbonitrile.

  • Over-alkylation products: Secondary amines, specifically bis((tetrahydrofuran-3-yl)methyl)amine, are a common issue in methods like reductive amination.

  • Solvent-related impurities: Residual solvents (e.g., THF, methanol, dichloroethane) can be carried through the workup. It is critical to use purified, anhydrous solvents where necessary, as contaminants like peroxides in THF can initiate side reactions.[3]

  • Ring-opened species: Under harsh acidic or basic conditions, the tetrahydrofuran ring can potentially undergo cleavage, leading to various diol or halo-alcohol derivatives depending on the reagents present.

Q2: Which analytical techniques are best for identifying these byproducts?

A2: A multi-pronged analytical approach is recommended for robust characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like the corresponding alcohol from aldehyde reduction or the secondary amine. It provides both retention time and mass fragmentation data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the desired product and impurities. Diagnostic peaks for the aldehyde proton (~9.7 ppm), secondary amine N-H (broad, ~0.5-2.0 ppm), and alcohol O-H can quickly confirm the presence of common byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally labile byproducts and for monitoring reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups from impurities, such as a strong C=O stretch (~1725 cm⁻¹) from a residual aldehyde or a broad O-H stretch (~3300 cm⁻¹) from an alcohol byproduct.

Troubleshooting by Synthetic Route

This section delves into specific issues encountered in the most common synthetic pathways to this compound.

Route 1: Reductive Amination of Tetrahydrofuran-3-Carboxaldehyde

Reductive amination is arguably the most direct route, involving the reaction of tetrahydrofuran-3-carboxaldehyde with an ammonia source, followed by the reduction of the intermediate imine.[4][5] However, the reaction is sensitive to conditions, which can lead to several byproducts.

Q3: My main impurity is a higher molecular weight species, identified as bis((tetrahydrofuran-3-yl)methyl)amine. How can I prevent this dialkylation?

A3: This is a classic case of over-alkylation, where the primary amine product, being nucleophilic, reacts with another molecule of the aldehyde.[6] The resulting secondary iminium ion is then reduced.

Causality: The product, this compound, is often more nucleophilic than the ammonia source used, leading to a competitive reaction with the remaining aldehyde.

Mitigation Strategies:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This statistically favors the reaction of the aldehyde with the initial ammonia source over the product amine.

  • Controlled Aldehyde Addition: Add the tetrahydrofuran-3-carboxaldehyde slowly, via a syringe pump, to the reaction mixture containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react with it.[7]

  • Choice of Reducing Agent: Employ a reducing agent that selectively reduces the protonated iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) for this reason, as it is milder and more effective under the slightly acidic conditions that favor iminium ion stability.[8][9]

Q4: The primary byproduct of my reaction is (Tetrahydrofuran-3-yl)methanol. What causes this and how can it be avoided?

A4: The formation of the corresponding alcohol indicates that the reducing agent is directly reducing the starting aldehyde faster than it reduces the imine/iminium ion intermediate.

Causality: This typically occurs under conditions that either disfavor imine formation (e.g., incorrect pH) or when a highly reactive reducing agent (like NaBH₄ at neutral pH) is used, which does not discriminate well between the carbonyl and the iminium ion.[10]

Mitigation Strategies:

  • pH Control: Imine formation is catalyzed by mild acid. The reaction should be maintained at a pH of approximately 6-7.[9] This can be achieved by using ammonium acetate or by adding a catalytic amount of acetic acid. At this pH, the carbonyl is sufficiently protonated to facilitate nucleophilic attack by ammonia, and the resulting iminium ion is stable enough for reduction.

  • Selective Reducing Agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the more electrophilic iminium ion intermediate.[6][11]

This diagram outlines a decision-making process for optimizing the reductive amination based on the primary byproduct observed.

G start Start Reductive Amination analyze Analyze Crude Product (GC-MS, NMR) start->analyze product High Purity Product (>95%) analyze->product Purity OK byproduct_sec_amine Major Byproduct: Secondary Amine analyze->byproduct_sec_amine High MW Impurity byproduct_alcohol Major Byproduct: Alcohol analyze->byproduct_alcohol Impurity at Aldehyde MW+2 stop Proceed to Purification product->stop sol_sec_amine Implement Mitigation: 1. Use large excess of NH₃ source 2. Slow aldehyde addition 3. Switch to NaBH(OAc)₃ byproduct_sec_amine->sol_sec_amine sol_alcohol Implement Mitigation: 1. Adjust pH to 6-7 (use AcOH) 2. Switch to NaBH₃CN or NaBH(OAc)₃ byproduct_alcohol->sol_alcohol sol_sec_amine->start Re-run Reaction sol_alcohol->start Re-run Reaction

Caption: Troubleshooting workflow for reductive amination.

Reducing AgentTypical ConditionsProsCons
H₂/Catalyst (e.g., Pd/C, Raney Ni) H₂ (balloon or Parr), MeOH/EtOHGreen (H₂ is the only reagent), high yieldsRequires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.
Sodium Borohydride (NaBH₄) MeOH, pH 7-9Inexpensive, easy to handlePoorly selective; often reduces the starting aldehyde, leading to alcohol byproduct formation.[9]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 6-7Highly selective for iminium ions over carbonyls; tolerant of many functional groups.[6]Highly toxic (cyanide source); requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, often with AcOH catalystHighly selective, non-toxic byproducts, mild, excellent yields, commercially available.[8]Moisture sensitive; slightly higher cost than NaBH₄.
Route 2: Hofmann Rearrangement of Tetrahydrofuran-3-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[12] This route is effective but involves a reactive isocyanate intermediate that can be intercepted, leading to byproducts.

Q5: Instead of the desired amine, my Hofmann rearrangement yielded a significant amount of methyl N-((tetrahydrofuran-3-yl))carbamate. Why did this happen?

A5: This indicates that the intermediate isocyanate was trapped by your solvent, methanol, instead of being hydrolyzed by water to the amine.

Causality: The Hofmann rearrangement proceeds via an isocyanate intermediate (THF-3-N=C=O).[12][13] In the presence of water, this intermediate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine.[12] However, if an alcohol solvent like methanol is present in significant concentration, it can act as a nucleophile, attacking the isocyanate to form a stable carbamate.[12]

Mitigation Strategies:

  • Solvent Choice: Perform the reaction in an aqueous solution of NaOH or KOH with bromine or bleach (NaOCl). Avoid alcoholic solvents entirely if the amine is the desired product.

  • Ensure Complete Hydrolysis: After the rearrangement is complete (typically indicated by a color change or confirmed by TLC), ensure sufficient water is present and stir for an adequate period to promote full hydrolysis of any remaining isocyanate or carbamate-like intermediates.

  • Modified Reagents: For base-sensitive substrates, consider using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) in aqueous acetonitrile or other solvent systems that favor the desired hydrolysis pathway.[14][15]

G cluster_main Desired Pathway (Aqueous) cluster_side Byproduct Pathway (in MeOH) Amide THF-3-CONH₂ Isocyanate THF-3-NCO (Isocyanate Intermediate) Amide->Isocyanate Br₂ / NaOH CarbamicAcid THF-3-NHCOOH (Carbamic Acid) Isocyanate->CarbamicAcid + H₂O Amine THF-3-NH₂ (Product) CarbamicAcid->Amine - CO₂ Isocyanate_side THF-3-NCO (Isocyanate Intermediate) Carbamate THF-3-NHCOOCH₃ (Carbamate Byproduct) Isocyanate_side->Carbamate + CH₃OH

Caption: Key intermediate and competing reaction pathways.

Route 3: Reduction of Tetrahydrofuran-3-carbonitrile

Reduction of the nitrile group is a straightforward method to produce primary amines.

Q6: My nitrile reduction with LiAlH₄ is giving low yields and a complex mixture of products. What are the likely causes?

A6: This outcome usually points to issues with reagent purity, solvent conditions, or the reaction workup.

Causality: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent. It reacts violently with water and other protic sources. Incomplete reduction can also occur if the reagent is degraded or used in insufficient amounts.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: The reaction must be performed under an inert atmosphere (Nitrogen or Argon). The solvent, typically THF or diethyl ether, must be rigorously dried. Commercial anhydrous solvents are recommended, but they can also be dried by distilling from sodium/benzophenone.[3] Any moisture will consume the LiAlH₄ and generate hydrogen gas, reducing its effective molarity and creating a safety hazard.

  • Verify Reagent Quality: LiAlH₄ can degrade upon storage. Use a fresh bottle or titrate an older batch to determine its active hydride content. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) relative to the nitrile.

  • Controlled Temperature: Add the nitrile solution slowly to the LiAlH₄ suspension at 0 °C to control the initial exotherm. After the addition, the reaction can be gently warmed to reflux to ensure it goes to completion.

  • Proper Workup: A Fieser workup is highly recommended for quenching LiAlH₄ reactions to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'X' grams of LiAlH₄, sequentially and slowly add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water Stir vigorously until a white precipitate forms, then filter. This procedure is often more effective than acidic workups, which can be problematic.

Recommended Protocol: Optimized Reductive Amination

This protocol is designed to maximize yield and purity by addressing the common pitfalls of secondary amine and alcohol formation.

Objective: To synthesize this compound from tetrahydrofuran-3-carboxaldehyde via reductive amination.

Materials:

  • Tetrahydrofuran-3-carboxaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in diethyl ether

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add ammonium acetate (7.7 g, 100 mmol, 10 equiv).

  • Add anhydrous 1,2-dichloroethane (50 mL) and stir to form a suspension.

  • Add tetrahydrofuran-3-carboxaldehyde (1.0 g, 10 mmol, 1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (3.2 g, 15 mmol, 1.5 equiv) over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification (Optional): The crude amine can be purified by distillation or by dissolving it in a minimal amount of ether, precipitating the HCl salt with ethereal HCl, filtering the solid, and then liberating the free base with NaOH and extracting.

References

Troubleshooting guide for the synthesis of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we provide not just solutions, but also the underlying rationale to empower your research.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes to prepare this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The most prevalent methods include:

  • Reductive Amination of Tetrahydrofuran-3-carboxaldehyde: This is a widely used and scalable method that involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine.[1][2][3]

  • Reduction of Tetrahydrofuran-3-carbonitrile: This route offers a direct conversion of the nitrile functionality to the primary amine using potent reducing agents or catalytic hydrogenation.[4]

  • Reduction of Tetrahydrofuran-3-carboxamide: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6]

  • Gabriel Synthesis: A classic method to form primary amines from alkyl halides, which can be adapted for this synthesis to avoid over-alkylation issues.[7]

Troubleshooting by Synthetic Route

The following sections address specific issues you might encounter with the most common synthetic pathways.

Q2: My reductive amination of Tetrahydrofuran-3-carboxaldehyde is giving a low yield. What are the likely causes and how can I improve it?

Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

Potential Issue Explanation Recommended Action
Inefficient Imine Formation The initial condensation between the aldehyde and the ammonia source to form the imine is a critical equilibrium-driven step. Insufficient removal of water can hinder this process.• Ensure your ammonia source is in sufficient excess. For example, using a 15% ammonia solution in methanol is a documented practice.[1] • Consider the use of a dehydrating agent if compatible with your reaction conditions.
Suboptimal Reducing Agent The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations, often preferred over the more reactive sodium cyanoborohydride due to toxicity concerns.[2][8]• Use NaBH(OAc)₃ for better selectivity and safety. • Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Incorrect Solvent The solvent can significantly influence the reaction rate and outcome. 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, though tetrahydrofuran (THF) can also be used.[2]• If using THF, ensure it is anhydrous, as water can quench the reducing agent.[9] • Consider switching to DCE for potentially improved results.
Catalyst Deactivation (for catalytic hydrogenation) If you are using a catalytic hydrogenation approach (e.g., with Raney Ni or Pd/C), the catalyst can be poisoned by impurities in the starting material or solvent.• Use high-purity starting materials and solvents. • Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • To a solution of Tetrahydrofuran-3-carboxaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane (DCE), add the amine source (e.g., ammonia in methanol, 1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to control any potential exotherm.

  • Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Q3: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

The formation of (Tetrahydrofuran-3-yl)methanol is a common side reaction resulting from the direct reduction of the starting aldehyde.

Causality and Mitigation:

This side reaction becomes competitive if the reduction of the aldehyde is faster than the formation of the imine. To favor the desired reductive amination pathway, you can:

  • Pre-form the imine: Allow the aldehyde and the ammonia source to react for a period (e.g., 1-2 hours) before introducing the reducing agent. This increases the concentration of the imine intermediate.

  • Use a milder reducing agent: Sodium triacetoxyborohydride is particularly effective at reducing the protonated imine (iminium ion) much faster than the starting aldehyde, thus minimizing alcohol formation.[8]

  • Control the reaction temperature: Running the reaction at room temperature or slightly below can help to control the rate of aldehyde reduction.

Caption: Troubleshooting workflow for reductive amination.

Q4: My reduction of Tetrahydrofuran-3-carbonitrile with LiAlH₄ is resulting in a complex mixture of products. What could be going wrong?

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. Improper reaction control can lead to undesired side reactions.

Key Considerations for LiAlH₄ Reductions:

  • Anhydrous Conditions are Critical: LiAlH₄ reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5][9]

  • Control of Reaction Temperature: The addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. After the addition, the reaction is typically allowed to warm to room temperature or gently refluxed.

  • Work-up Procedure: The quenching of excess LiAlH₄ is highly exothermic and must be done with extreme care. A Fieser work-up is a standard and safer procedure:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for at least 30 minutes to ensure complete quenching and complexation of the aluminum salts.

    • Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

  • Alternative Reducing Agents: If controlling the LiAlH₄ reaction proves difficult, consider catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) as a milder alternative.

G cluster_0 LiAlH4 Reduction Workflow A Start: Anhydrous THF + Nitrile under N2 B Cool to 0°C A->B C Slow Addition of LiAlH4 B->C D Reaction (Warm to RT/Reflux) C->D E Cool to 0°C D->E F Fieser Work-up (H2O, NaOH, H2O) E->F G Filter & Concentrate F->G H Purification G->H

Caption: Step-by-step workflow for LiAlH₄ reduction.

Purification and Analysis

Q5: I am struggling to purify my this compound. It seems to be co-eluting with impurities during column chromatography.

The primary amine functionality of the target compound can cause tailing on silica gel, leading to poor separation.

Purification Strategies:

  • Amine Deactivation of Silica Gel: Pre-treating your silica gel with a small amount of a volatile base can significantly improve peak shape and separation.

    • Method: Prepare your silica slurry in the desired eluent system and add 1-2% triethylamine (Et₃N) or ammonium hydroxide.

  • Alternative Eluent Systems:

    • A common system for purifying amines is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% methanol.

    • Adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can also suppress tailing.

  • Distillation: this compound has a boiling point of approximately 156 °C at atmospheric pressure.[11] If the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for larger scales.

Q6: What are the key analytical signatures to confirm the successful synthesis of this compound?

Confirmation of the product structure and purity requires a combination of analytical techniques.

Expected Analytical Data:

Technique Expected Observations
¹H NMR • Signals corresponding to the tetrahydrofuran ring protons. • A characteristic signal for the methylene group adjacent to the amine. • A broad singlet for the primary amine protons (exchangeable with D₂O).
¹³C NMR • Four distinct signals for the carbon atoms of the tetrahydrofuran ring. • A signal for the methylene carbon attached to the nitrogen.
Mass Spectrometry (MS) • The molecular ion peak corresponding to the mass of the product (C₅H₁₁NO, MW: 101.15).[1]
FTIR • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. • C-H stretching vibrations around 2850-3000 cm⁻¹. • C-O stretching for the ether linkage around 1050-1150 cm⁻¹.

For reference spectra and additional physical properties, publicly available databases such as PubChem and SpectraBase can be valuable resources.[12][13]

References

Stability of (Tetrahydrofuran-3-yl)methanamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Tetrahydrofuran-3-yl)methanamine

Introduction: Understanding the Stability of this compound

This compound is a bifunctional building block prized in medicinal chemistry and organic synthesis for its unique combination of a primary amine and a tetrahydrofuran (THF) ring.[1][2] This structure provides a polar, rigid scaffold that can significantly influence the physicochemical properties of target molecules.[1] However, the very features that make it a versatile reagent—the nucleophilic primary amine and the cyclic ether—are also its main points of potential chemical instability.

Direct, comprehensive forced degradation studies on this specific molecule are not extensively published in peer-reviewed literature. Therefore, this guide is built upon established principles of chemical reactivity for its constituent functional groups. By understanding the known behavior of primary amines and the THF ring system under various conditions, we can anticipate and troubleshoot potential issues during its handling, storage, and use in reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) & Stability Summary

This section provides quick answers to common questions regarding the stability of this compound.

Q1: What are the primary functional groups that influence the stability of this molecule? A1: The two key functional groups are the primary amine (-CH₂NH₂) and the tetrahydrofuran (THF) ring (a cyclic ether). The amine group is nucleophilic and basic, making it susceptible to reactions with electrophiles and acids.[3] The ether linkage in the THF ring is generally stable but can be cleaved under strongly acidic or certain oxidative conditions.

Q2: How should I store this compound? A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture.[2][4] Recommended storage is at room temperature.[2][4]

Q3: Is this compound stable in air? A3: Like many primary amines, it can react with carbon dioxide from the air to form carbamate salts over time. While this may not be a rapid process, for long-term storage or use in sensitive reactions, blanketing with an inert gas is recommended to maintain purity.

Q4: What is the expected stability of this compound across the pH scale? A4:

  • Acidic pH (pH < 4): The amine group will be protonated to form an ammonium salt, which protects it from many nucleophilic reactions. However, the THF ring is susceptible to acid-catalyzed ring-opening, especially at elevated temperatures.

  • Neutral pH (pH ~7): The compound is generally stable.

  • Basic pH (pH > 10): The compound is stable. The free amine is present, making it highly nucleophilic and reactive towards electrophiles. The THF ring is highly resistant to cleavage by bases.

Table 1: Summary of Stability Under Different Stress Conditions
Stress ConditionReagents/EnvironmentPotential for DegradationPrimary Degradation Pathway / Incompatibility
Acidic Hydrolysis 0.1 M HCl, HeatHigh Acid-catalyzed ring-opening of the THF moiety. Amine protonation protects the amine group itself.
Basic Hydrolysis 0.1 M NaOH, HeatLow Generally stable. The THF ether is resistant to base-catalyzed cleavage. The amine is deprotonated and nucleophilic.
Oxidation 3% H₂O₂, ambient tempModerate to High Oxidation of the primary amine. Potential for oxidation at the α-carbon of the THF ether.
Reduction NaBH₄, H₂/PdLow The compound is generally stable to common reducing agents. It is itself used in reductive amination.[1]
Thermal Stress >150 °CHigh Thermal decomposition. The boiling point is approximately 156 °C at atmospheric pressure.[2][4]
Photostability UV/Vis LightLow to Moderate While no specific photolability is reported, prolonged exposure of amines to UV light can lead to degradation. Amber vials are recommended.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis and provides actionable solutions based on the chemical properties of this compound.

Issue 1: Low yield in acylation/amide coupling reaction.

  • Possible Cause 1: Reagent Incompatibility. The primary amine is a strong nucleophile and will readily react with acyl chlorides, anhydrides, and activated carboxylic acids.[1] However, if your starting material or solvent contains electrophilic impurities (e.g., aldehydes, ketones), these can consume the amine, reducing the yield of your desired product.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure solvents are anhydrous and free of electrophilic contaminants. Use freshly distilled or high-purity solvents.

    • Use an Excess of Amine: A slight excess (1.1-1.2 equivalents) of the amine can compensate for minor impurities or incomplete reactions.

    • Consider Base Choice: For amide couplings with carboxylic acids (e.g., using EDC/HOBt), the basicity of the amine itself (pKa ≈ 10)[2] is often sufficient. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial, but strong, sterically hindered bases may be required in some cases.

Issue 2: Unexpected side product observed, possibly from ring-opening.

  • Possible Cause: Acidic Conditions. You may be inadvertently creating acidic conditions in your reaction mixture. This can happen if you are deprotecting an acid-labile group elsewhere in the molecule or if one of your reagents is acidic (e.g., an amine hydrochloride salt without sufficient base).

  • Troubleshooting Steps:

    • pH Monitoring: If possible, monitor the pH of your reaction. Keep it neutral or slightly basic to prevent THF ring cleavage.

    • Reagent Stoichiometry: If using an acid scavenger or base, ensure it is used in sufficient stoichiometry to neutralize all acidic species.

    • Workflow Optimization: Perform acid-sensitive steps after reactions involving the this compound moiety if the synthetic route allows.

Diagram: Troubleshooting Low Amide Coupling Yield

G start Low Yield in Amide Coupling check_purity Verify Purity of (THF-3-yl)methanamine (e.g., by NMR, GC) start->check_purity check_solvent Use Anhydrous/ High-Purity Solvent start->check_solvent check_reagents Check Purity of Coupling Reagents start->check_reagents purity_ok Purity OK? check_purity->purity_ok solvent_ok Solvent OK? check_solvent->solvent_ok reagents_ok Reagents OK? check_reagents->reagents_ok purity_ok->solvent_ok Yes purify Purify Reagent (Distillation/Chromatography) purity_ok->purify No solvent_ok->reagents_ok Yes replace_solvent Replace Solvent solvent_ok->replace_solvent No replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes add_excess Use 1.1-1.2 eq. Amine optimize_conditions->add_excess adjust_base Adjust Base (e.g., add DIPEA) optimize_conditions->adjust_base temp_control Check Temperature optimize_conditions->temp_control

Caption: Decision workflow for troubleshooting low yields in amide coupling reactions.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[5][6] The following protocols are generalized starting points for investigating the stability of this compound.

Objective: To identify potential degradation products under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector, or LC-MS system

Protocol 1: Hydrolytic Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store all three samples at 60 °C for 24 hours. Keep a control sample of the stock solution at 4 °C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS to assess for degradation and the formation of new peaks.

Protocol 2: Oxidative Degradation
  • Preparation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂.

  • Incubation: Store the sample at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the sample and analyze by HPLC or LC-MS. Compare the chromatogram to a control sample to identify degradation products.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (Dry Heat, >80°C) stock->thermal analyze Neutralize & Dilute acid->analyze base->analyze oxidative->analyze thermal->analyze hplc Analyze by HPLC / LC-MS analyze->hplc compare Compare to Control & Identify Degradants hplc->compare

Caption: Workflow for conducting forced degradation studies on the target compound.

References

Technical Support Center: Purification of Commercial (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (Tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercial-grade this compound. Our focus is on providing practical, experience-driven advice to help you achieve the desired purity for your specific application.

Understanding the Starting Material: Common Impurities

Commercial this compound is a chiral molecule, and its impurity profile can vary depending on the synthetic route employed by the manufacturer. The most common synthesis involves the reductive amination of tetrahydrofuran-3-carboxaldehyde.[1] Another reported method is a multi-step synthesis starting from a Michael addition reaction.[2][3]

Based on these synthetic pathways, the following impurities are often encountered:

  • Starting Materials: Unreacted tetrahydrofuran-3-carboxaldehyde.

  • Reaction Byproducts: Tetrahydrofuran-3-methanol (from over-reduction of the aldehyde), and potentially secondary amines from side reactions.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Residual Solvents: Solvents used during synthesis and work-up, such as methanol, ethanol, tetrahydrofuran (THF), or dichloromethane.[4]

Diagram of Potential Impurity Formation during Reductive Amination

Tetrahydrofuran-3-carboxaldehyde Tetrahydrofuran-3-carboxaldehyde Ammonia_H2 NH3 / H2 (Reductive Amination) Tetrahydrofuran-3-carboxaldehyde->Ammonia_H2 Incomplete Reaction Impurity1 Unreacted Tetrahydrofuran-3-carboxaldehyde Tetrahydrofuran-3-carboxaldehyde->Impurity1 Product This compound Ammonia_H2->Product Impurity2 Tetrahydrofuran-3-methanol (Over-reduction) Ammonia_H2->Impurity2 Excess Reducing Agent Impurity3 Undesired Enantiomer Product->Impurity3 Non-stereoselective synthesis

Caption: Formation of key impurities from the reductive amination of tetrahydrofuran-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: My application is sensitive to the enantiomeric purity of this compound. How can I remove the undesired enantiomer?

A1: The most effective methods for resolving enantiomers of chiral amines are preparative chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Polysaccharide-based CSPs are often a good starting point for screening.[5]

Q2: I suspect my sample contains residual starting material (tetrahydrofuran-3-carboxaldehyde). What is the best way to remove it?

A2: Fractional distillation under reduced pressure is a suitable method for removing impurities with significantly different boiling points.[6] Tetrahydrofuran-3-carboxaldehyde has a lower boiling point than this compound, allowing for its removal as the initial fraction.

Q3: How can I confirm the purity of my this compound after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Databases of chemical shifts for common lab solvents and reagents can aid in impurity identification.[9][10][11]

  • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) of your purified material.

Q4: Are there any stability concerns I should be aware of during purification?

A4: Amines can be susceptible to thermal degradation at elevated temperatures.[12][13] When performing distillation, it is crucial to use a vacuum to lower the boiling point and minimize the time the compound is exposed to high heat. It is recommended to keep the bulk temperature of the amine below 260°F (127°C) if possible, and ensure skin temperatures on heating surfaces do not exceed 350°F (177°C).[12]

Troubleshooting Guides

Troubleshooting Fractional Distillation
Issue Potential Cause Recommended Solution
Product is co-distilling with an impurity. The boiling points of the product and impurity are too close for effective separation with the current setup.Increase the efficiency of the distillation column by using a longer packed column or a column with a higher number of theoretical plates. Optimize the vacuum to maximize the difference in relative volatility.
The compound appears to be decomposing in the distillation pot (darkening of color). The distillation temperature is too high, causing thermal degradation.[12]Increase the vacuum to lower the boiling point of the compound. Ensure the heating mantle is not set too high and that there are no localized "hot spots."[12]
The distillation is proceeding very slowly or has stopped. Insufficient heating, a leak in the vacuum system, or bumping of the liquid.Check the heating mantle temperature and ensure it is appropriate for the desired boiling point under vacuum. Check all joints for vacuum leaks. Ensure a stir bar or boiling chips are being used to prevent bumping.[5]
Troubleshooting Chiral Chromatography (HPLC/SFC)
Issue Potential Cause Recommended Solution
Poor or no separation of enantiomers. The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal.Screen a variety of CSPs (e.g., polysaccharide-based, crown ether-based).[7] Optimize the mobile phase by varying the ratio of the organic modifier and trying different acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).[14]
Peak tailing or broad peaks. Secondary interactions between the amine and the silica support of the stationary phase. Sample overload.Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine) to mask the acidic silanol groups.[14] Reduce the injection volume or the concentration of the sample.
Inconsistent retention times between runs. "Additive memory effect" where modifiers from previous runs are retained on the column.[15] Column not properly equilibrated.Dedicate a column to a specific method (acidic or basic). If this is not possible, have a rigorous column flushing protocol between methods. Ensure the column is equilibrated with the mobile phase for a sufficient number of column volumes before injecting the sample.[15]
Sample is not soluble in the mobile phase. The polarity of the mobile phase is not suitable for the sample.For SFC, consider adding a co-solvent like dichloromethane (DCM) or THF to the modifier to improve solubility, especially with immobilized polysaccharide columns that can tolerate a wider range of solvents.[14]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed to remove impurities with boiling points significantly different from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed distillation column (e.g., Vigreux or Raschig ring-packed) to enhance separation efficiency. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the distillation flask with the commercial this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation Procedure:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle with a stirrer.

    • Monitor the temperature at the distillation head and the pressure of the system.

    • Collect a forerun fraction which will contain lower-boiling impurities.

    • Once the temperature stabilizes at the boiling point of the desired product at the given pressure, collect the main fraction in a separate receiving flask.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Post-Distillation: Allow the apparatus to cool completely before releasing the vacuum. Analyze the collected fractions for purity.

Data Table: Boiling Points of Target Compound and Potential Impurities
CompoundBoiling Point (°C) at 760 TorrNotes
This compound~156 °C[3]The target compound.
Tetrahydrofuran-3-carboxaldehyde~99 °C (as 50% aq. solution)A likely lower-boiling impurity.
Tetrahydrofuran-3-methanolNot readily available, but expected to be lower than the amine.An alcohol byproduct.
Tetrahydrofuran (THF)66 °C[3]A potential residual solvent.
Methanol64.7 °C[9]A potential residual solvent.
Protocol 2: Chiral Purification by Preparative SFC

This protocol outlines a general workflow for developing a preparative SFC method for enantiomeric purification.

  • Analytical Method Development (Screening):

    • Use an analytical SFC system with a column switcher to screen several chiral stationary phases (e.g., Chiralpak IA, IB, IC, and a crown ether-based column).[7]

    • Employ a generic gradient (e.g., 5-40% methanol in CO₂ over 5-10 minutes).

    • For basic compounds like this compound, add a basic modifier (e.g., 0.1-0.2% diethylamine or isopropylamine) to the organic modifier (methanol).

    • Identify the column and mobile phase conditions that provide the best separation of the two enantiomers.

  • Method Optimization:

    • Once a suitable column is identified, optimize the separation by switching to an isocratic mobile phase composition. Adjust the percentage of the organic modifier to achieve a good balance between resolution and run time.

  • Scale-Up to Preparative SFC:

    • Use a preparative SFC system with a column of the same stationary phase but larger dimensions.

    • Dissolve the crude sample in the mobile phase or a compatible solvent at a high concentration (e.g., 50-100 mg/mL).

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to each enantiomer.

  • Post-Purification Analysis:

    • Evaporate the solvent from the collected fractions.

    • Analyze the purity and enantiomeric excess of each fraction using the analytical SFC method developed in step 1.

Workflow for Chiral SFC Purification

cluster_0 Analytical Scale cluster_1 Preparative Scale cluster_2 Analysis Screening 1. Analytical Screening (Multiple CSPs, Gradient Elution) Optimization 2. Method Optimization (Isocratic Elution) Screening->Optimization ScaleUp 3. Scale-Up (Larger Column, Stacked Injections) Optimization->ScaleUp Transfer Method Collection 4. Fraction Collection ScaleUp->Collection Analysis 5. Purity & e.e. Analysis (Analytical SFC) Collection->Analysis Analyze Fractions

Caption: General workflow for developing a preparative chiral SFC purification method.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (Tetrahydrofuran-3-yl)methanamine, a versatile bifunctional building block, is increasingly utilized in the synthesis of novel therapeutics.[1] Its unique structure, featuring a polar tetrahydrofuran ring and a reactive primary amine, makes it a valuable scaffold in medicinal chemistry.[1][2] However, the very reactivity that makes this compound synthetically attractive also presents challenges in ensuring its purity.

This guide provides an in-depth comparison of analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your needs.

The Criticality of Purity in Pharmaceutical Development

Impurities in a starting material like this compound can have significant downstream consequences. They can potentially react with other reagents to form new, uncharacterized byproducts, reduce the yield of the desired API, or even be carried through the synthetic route to the final drug product, posing a risk to patient safety.[3][4][5] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification and quantification of impurities in drug substances.[5] Therefore, robust and validated analytical methods are not just a recommendation but a necessity.[6][7][8][9]

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method for purity determination is a multi-faceted decision, balancing sensitivity, selectivity, speed, and the specific information required. For this compound, the primary analytical challenges are its polar and reactive nature. The following table provides a comparative overview of the most pertinent techniques.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Mass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Intrinsic quantitative response of nuclei in a magnetic field.Separation and detection based on mass-to-charge ratio.
Primary Use Quantification of volatile impurities (e.g., residual solvents, starting materials).Quantification of non-volatile and thermally labile impurities; enantiomeric purity.Absolute purity determination without a specific reference standard for the analyte.Identification and structural elucidation of unknown impurities.
Strengths High resolution for volatile compounds; robust and widely available.Versatile for a wide range of compounds; established methods for chiral separations.Non-destructive; provides structural information; universal detector for protons.High sensitivity and selectivity; provides molecular weight information.
Limitations Requires derivatization for polar amines to improve volatility and peak shape; not suitable for non-volatile impurities.May require derivatization for UV detection; mobile phase selection can be complex for amines.Lower sensitivity compared to chromatographic methods; potential for peak overlap.Typically coupled with a separation technique (LC-MS, GC-MS); quantification can be complex.
Typical LOD/LOQ ppm levelsppm to ppb levels~0.1%ppb to ppt levels

In-Depth Methodological Discussion

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][10] For a polar amine like this compound, direct analysis can be challenging due to its high polarity and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity.[11][12]

Causality of Experimental Choices:

  • Derivatization: To overcome the challenges of analyzing polar amines by GC, derivatization is often employed.[12][13] Silylation, for instance, replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing interactions with the column.[13] This is a crucial step to achieve sharp, symmetrical peaks and reliable quantification.

  • Column Selection: A column with a stationary phase that is inert to amines is essential. Wax-based or specialized amine-specific columns are often used to minimize peak tailing.[11]

  • Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds. For identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[3][10][14]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Weigh Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent Deriv Add Silylating Agent (e.g., BSTFA) Solvent->Deriv Heat Heat (e.g., 60°C, 30 min) Deriv->Heat Inject Inject into GC Heat->Inject GC_Column GC Column (e.g., DB-5ms) Inject->GC_Column Temp_Prog Temperature Program GC_Column->Temp_Prog Detection FID Detection Temp_Prog->Detection Data_Proc Data Processing Detection->Data_Proc HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC-UV Analysis Sample Weigh Sample Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject into HPLC Filter->Inject HPLC_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Inject->HPLC_Column Mobile_Phase Isocratic Mobile Phase (e.g., Hexane/Ethanol/DEA) HPLC_Column->Mobile_Phase Detection UV Detection (e.g., 220 nm) Mobile_Phase->Detection Data_Proc Data Processing Detection->Data_Proc qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis Sample Accurately Weigh Sample Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Standard Accurately Weigh Internal Standard Standard->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Acquire Acquire Spectrum with Long Relaxation Delay Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the precise structural elucidation of novel molecular entities is paramount. (Tetrahydrofuran-3-yl)methanamine, a versatile building block incorporating both a cyclic ether and a primary amine, presents a unique spectroscopic challenge. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Moving beyond a mere recitation of data, we will delve into the causal relationships between molecular structure and spectral features, compare its NMR fingerprint to relevant alternatives, and provide a robust experimental protocol for acquiring high-fidelity data.

The Structural Significance of this compound and the Role of NMR

This compound is a valuable scaffold in medicinal chemistry due to the conformational rigidity and polarity imparted by the tetrahydrofuran (THF) ring, combined with the reactive and hydrogen-bonding capabilities of the primary amine. These features can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination. It provides unparalleled insight into the connectivity of atoms and their chemical environment. For a molecule like this compound, NMR is indispensable for confirming its constitution and stereochemistry.

¹H and ¹³C NMR Spectral Analysis of this compound

¹H NMR Spectrum: The proton NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. The protons on the tetrahydrofuran ring are diastereotopic, leading to distinct chemical shifts and complex coupling patterns.

  • Aminomethyl Protons (-CH₂NH₂): These protons are expected to appear as a doublet in the range of 2.6-2.9 ppm. The electron-withdrawing effect of the nitrogen atom causes a downfield shift compared to a simple alkyl group. The signal will be split by the adjacent methine proton on the THF ring.

  • THF Ring Protons: The protons on the THF ring will exhibit a range of chemical shifts. The protons on carbons adjacent to the oxygen atom (C2 and C5) will be the most deshielded, appearing in the region of 3.5-4.0 ppm. The remaining ring protons will resonate further upfield, likely between 1.5 and 2.5 ppm. The methine proton at C3, being attached to the aminomethyl group, will likely appear as a multiplet in the 2.3-2.7 ppm range.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but can be expected in the 1.0-3.0 ppm range.

¹³C NMR Spectrum: The carbon NMR spectrum will provide a clear count of the number of unique carbon environments.

  • Aminomethyl Carbon (-CH₂NH₂): This carbon is expected to resonate in the 40-50 ppm range.

  • THF Ring Carbons: The carbons of the THF ring will have distinct chemical shifts. The carbons bonded to the oxygen atom (C2 and C5) will be the most downfield, typically appearing in the 65-75 ppm range. The C3 and C4 carbons will be found further upfield, with the C3 carbon (bearing the aminomethyl substituent) expected around 35-45 ppm and the C4 carbon in the 25-35 ppm range.

Comparative NMR Analysis: Structural Alternatives

To better understand the unique spectral features of this compound, it is instructive to compare its expected NMR data with that of structurally related molecules. Here, we consider two alternatives: Cyclopentylmethanamine, which replaces the THF oxygen with a methylene group, and 2-(Aminomethyl)tetrahydrofuran, an isomeric cyclic ether amine.

Compound Key ¹H NMR Features (Predicted/Reported) Key ¹³C NMR Features (Predicted/Reported) Structural Rationale for Differences
This compound -CH₂-O- protons: ~3.5-4.0 ppm-CH₂-O- carbons: ~65-75 ppmThe electronegative oxygen in the THF ring significantly deshields the adjacent protons and carbons (alpha effect). The asymmetry leads to complex splitting patterns.
Cyclopentylmethanamine All ring protons: ~1.0-1.8 ppm[1]All ring carbons: ~25-35 ppmThe absence of the oxygen atom results in all ring protons and carbons appearing in the upfield aliphatic region. The molecule has higher symmetry, leading to simpler spectra.
2-(Aminomethyl)tetrahydrofuran -CH-O- proton: ~3.8-4.2 ppm-CH-O- carbon: ~75-85 ppmThe aminomethyl group is attached to a carbon adjacent to the oxygen, leading to even greater deshielding of the C2 proton and carbon compared to the C3-substituted isomer.

This comparative analysis highlights the profound influence of the heteroatom's position and the overall molecular symmetry on the NMR spectra. The downfield shifts of the protons and carbons adjacent to the oxygen atom are a clear diagnostic feature for the tetrahydrofuran-containing compounds.

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is critical for accurate structural elucidation. The following protocol is recommended for the characterization of this compound and similar compounds.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its good solubilizing properties and relatively clean spectral window. For studies of hydrogen bonding or to resolve overlapping signals, other solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) may be employed.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the spectrum of this compound.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To definitively assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the molecular skeleton.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both the ¹H and ¹³C spectra.

  • Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign all signals to their respective nuclei in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR characterization of a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Weigh Compound Solvent Choose Solvent Compound->Solvent Prepare Dissolve & Filter Solvent->Prepare Tube Transfer to NMR Tube Prepare->Tube Tune Tune & Shim Spectrometer Tube->Tune H1_Acq Acquire 1D ¹H Spectrum Tune->H1_Acq C13_Acq Acquire 1D ¹³C Spectrum H1_Acq->C13_Acq TwoD_Acq Acquire 2D Spectra (COSY, HSQC, HMBC) C13_Acq->TwoD_Acq Process Fourier Transform & Phase TwoD_Acq->Process Reference Reference Spectra Process->Reference Assign Assign Signals Reference->Assign Structure Elucidate Structure Assign->Structure

Figure 1. A streamlined workflow for NMR-based structural elucidation.

Conclusion

The NMR characterization of this compound provides a rich tapestry of information that is directly linked to its unique structural features. The presence and position of the oxygen heteroatom in the tetrahydrofuran ring, along with the aminomethyl substituent, create a distinct and complex NMR fingerprint. By understanding the underlying principles of chemical shifts and coupling constants, and by comparing its spectrum to those of relevant analogs, researchers can confidently confirm the identity and purity of this important synthetic building block. The application of a systematic and rigorous experimental protocol, including 2D NMR techniques, is essential for a complete and unambiguous structural assignment, thereby ensuring the integrity of subsequent research and development endeavors.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, (tetrahydrofuran-3-yl)methanamine stands as a pivotal chiral building block. Its rigid, polar tetrahydrofuran (THF) scaffold and versatile primary amine functional group make it a valuable intermediate in the synthesis of novel pharmacologically active compounds, particularly for central nervous system (CNS) disorders.[1][2] The stereochemistry of this intermediate is critical, as enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[3] Consequently, robust and reliable analytical methods for separating and quantifying the enantiomers of this compound are paramount for quality control, regulatory compliance, and advancing structure-activity relationship (SAR) studies.[1][3]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound. We will explore the two primary strategies—direct separation on Chiral Stationary Phases (CSPs) and indirect separation via chiral derivatization—supported by experimental insights and detailed protocols to empower researchers in selecting and developing the optimal method for their needs.

Understanding the Analyte: this compound

Before delving into separation methodologies, understanding the physicochemical properties of the target molecule is essential for making informed experimental choices.

  • Structure: A primary amine attached to the 3-position of a tetrahydrofuran ring.

  • Formula: C₅H₁₁NO[4]

  • Molecular Weight: ~101.15 g/mol [4]

  • Key Features: The molecule possesses a basic primary amine (pKa ≈ 9.96) which is a hydrogen bond donor and nucleophilic center.[1][5] The THF ring contains an ether oxygen, acting as a hydrogen bond acceptor and imparting significant polarity.[6] This bifunctional nature governs its interactions with both the chiral stationary phase and the mobile phase.

Strategy 1: Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The direct approach, utilizing a column packed with a chiral stationary phase, is the most efficient and widely adopted technique for enantioseparation.[3][7] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[8]

The Power of Polysaccharide-Based CSPs

For primary amines, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally effective and broadly selective.[3][9] These CSPs offer a rich combination of interaction sites—polar carbamate groups, aromatic π-systems, and chiral grooves—that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.

Immobilized polysaccharide CSPs are particularly advantageous as they permit the use of a wider range of organic solvents, enhancing method development flexibility.[3][9]

Workflow for Direct Chiral Method Development

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Analyte Analyte Solution ((±)-THF-3-yl)methanamine in Mobile Phase) CSP_Selection Select Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Analyte->CSP_Selection Mobile_Phase Screen Mobile Phases (Normal & Polar Organic) CSP_Selection->Mobile_Phase Additives Optimize Additive (Basic vs. Acidic) Mobile_Phase->Additives Evaluate Peak Shape & Resolution Fine_Tune Fine-Tune Conditions (Flow Rate, Temperature, % Modifier) Additives->Fine_Tune Final_Method Validated Chiral Method Fine_Tune->Final_Method G Racemate Racemic Amine (R)-Amine + (S)-Amine Reaction Derivatization Reaction Racemate->Reaction CDA + Pure Chiral Reagent (e.g., S-CDA) CDA->Reaction Diastereomers Diastereomer Mixture (R,S)-Product + (S,S)-Product Reaction->Diastereomers HPLC Separation on Standard Achiral Column (e.g., C18) Diastereomers->HPLC Separated Separated Peaks HPLC->Separated

References

A Comparative Guide to the Synthetic Routes of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

(Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6) is a valuable bifunctional building block in medicinal chemistry and the synthesis of agrochemicals, most notably as a key intermediate in the production of the neonicotinoid insecticide Dinotefuran.[1][2] Its structure, featuring a rigid tetrahydrofuran scaffold and a primary amine, provides a unique vector for molecular design, influencing physicochemical properties and biological activity.[3][4] This guide offers a comparative analysis of the most common and industrially relevant synthetic routes to this versatile intermediate, providing experimental data, mechanistic insights, and a critical evaluation of each pathway's strengths and weaknesses for researchers in drug development and process chemistry.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into several approaches, each with its own set of advantages concerning starting material availability, process efficiency, scalability, and safety. The most prominent strategies involve:

  • Reductive Amination of Tetrahydrofuran-3-carboxaldehyde: A direct and high-yielding approach.

  • Reduction of Tetrahydrofuran-3-carbonitrile: A classic transformation of a nitrile to a primary amine.

  • Multi-step Synthesis from Diethyl Maleate: A convergent route involving a Michael addition.

  • Synthesis from Furan and its Derivatives: Leveraging inexpensive feedstocks through multi-step transformations.

  • The Gabriel Synthesis: A reliable method for primary amine synthesis applied to the tetrahydrofuran scaffold.

  • The Hofmann Rearrangement: A potential, though less common, route involving a carbon-demoting rearrangement.

This guide will delve into the specifics of these key pathways, offering a comparative framework for selecting the optimal route based on laboratory or industrial needs.

Route 1: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This is arguably the most straightforward and industrially favored method for synthesizing this compound.[5] The reaction proceeds by the formation of an intermediate imine from tetrahydrofuran-3-carboxaldehyde and ammonia, which is then reduced in situ to the desired primary amine.[3][6]

Reaction Scheme & Mechanism

The reaction is a classic reductive amination.[7] Initially, ammonia reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a reducing agent, typically catalytic hydrogenation, to yield the final product.

G cluster_0 Reductive Amination Pathway Aldehyde Tetrahydrofuran-3-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Amine This compound Imine->Amine + [H] (e.g., H2/Raney Ni)

Caption: Reductive amination of tetrahydrofuran-3-carboxaldehyde.

Performance & Experimental Data

This route is characterized by high yields and relatively clean conversions. Several catalytic systems have been employed, with Raney Nickel being a common choice in industrial settings.

ParameterValueReference
Starting Material Tetrahydrofuran-3-carboxaldehyde[8]
Reagents Ammonia, Hydrogen[8]
Catalyst Raney Nickel[8]
Solvent Methanol[8]
Temperature 60°C[8]
Pressure 4 MPa (approx. 580 psi)[8]
Reaction Time 12 hours[8]
Yield up to 99.5%[8]
Protocol: Reductive Amination with Raney Nickel
  • To a high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (100.12 g, 1.0 mol), Raney Nickel (20.02 g), and a 15% solution of ammonia in methanol (340 g, 3.0 mol of ammonia).[8]

  • Seal the reactor and purge with nitrogen, then pressurize with hydrogen to 4 MPa.[8]

  • Heat the mixture to 60°C and stir for 12 hours.[8]

  • Cool the reactor to room temperature and carefully vent the excess pressure.[8]

  • Filter the reaction mixture to remove the catalyst.[8]

  • Concentrate the filtrate under reduced pressure to obtain this compound.[8]

Analysis
  • Advantages: High yield, atom economy, and a relatively straightforward, one-pot procedure. The starting aldehyde is accessible, often via hydroformylation of 2,5-dihydrofuran.[5]

  • Disadvantages: Requires high-pressure hydrogenation equipment. Raney Nickel is pyrophoric and requires careful handling.

Route 2: Reduction of Tetrahydrofuran-3-carbonitrile

This pathway utilizes the well-established conversion of a nitrile functional group to a primary amine. The key precursor, tetrahydrofuran-3-carbonitrile, can be synthesized from various starting materials, including 3-hydroxytetrahydrofuran.

Reaction Scheme & Mechanism

The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

G cluster_1 Nitrile Reduction Pathway Nitrile Tetrahydrofuran-3-carbonitrile Amine This compound Nitrile->Amine + [H] (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthesis via reduction of tetrahydrofuran-3-carbonitrile.

Performance & Experimental Data

While specific high-yield protocols for this exact substrate are less commonly detailed in readily available literature compared to reductive amination, the reduction of nitriles is a fundamental and generally efficient transformation. A patent describes a route starting from malic acid that proceeds through the nitrile intermediate, which is then hydrogenated using Raney Ni.[9]

ParameterValueReference
Starting Material Tetrahydrofuran-3-carbonitrile[9]
Reagents Hydrogen[9]
Catalyst Raney Nickel[9]
Overall Yield Moderate to high (part of a longer sequence)[9]
Analysis
  • Disadvantages: The synthesis of the nitrile itself can add steps to the overall process. The use of highly reactive reducing agents like LiAlH₄ poses safety and scalability challenges. Catalytic hydrogenation is a better alternative for industrial applications.

Route 3: Multi-step Synthesis from Diethyl Maleate

A more complex, multi-step route starts from the inexpensive bulk chemical, diethyl maleate. This pathway involves a Michael addition with nitromethane, followed by reduction, cyclization, and a final hydrogenation step.

Reaction Scheme & Mechanism

This is a convergent synthesis that constructs the tetrahydrofuran ring and the aminomethyl group in a stepwise fashion. A key step is the Michael addition of nitromethane to diethyl maleate.

G cluster_2 Diethyl Maleate Pathway DEM Diethyl Maleate Michael Michael Adduct DEM->Michael + Nitromethane (Michael Addition) Diol 2-Nitromethyl-1,4-butanediol Michael->Diol Reduction (e.g., NaBH4) NitroTHF 3-Nitromethyl-tetrahydrofuran Diol->NitroTHF Dehydration/ Cyclization Amine This compound NitroTHF->Amine Reduction (e.g., H2/Raney Ni)

Caption: Multi-step synthesis from diethyl maleate.

Performance & Experimental Data

This route has been reported to proceed in 6 steps with a respectable overall yield.[8][10]

ParameterValueReference
Starting Materials Diethyl Maleate, Nitromethane[10]
Number of Steps 6[2]
Overall Yield 45.5%[2]
Final Step Catalytic hydrogenation of 3-nitromethyl-tetrahydrofuran[11]
Analysis
  • Advantages: Utilizes cheap and readily available starting materials. The conditions for each step are generally mild.[9][11]

  • Disadvantages: Long synthetic route with multiple intermediate purifications, which can be labor-intensive and costly on a large scale. The overall yield, while decent for a 6-step synthesis, is lower than the direct reductive amination route.

Route 4: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation common in direct alkylation with ammonia.[1][12] For this target molecule, the synthesis typically starts with 3-hydroxymethyl-tetrahydrofuran.

Reaction Scheme & Mechanism

The hydroxyl group of 3-hydroxymethyl-tetrahydrofuran is first converted into a good leaving group (e.g., a mesylate or tosylate). This is followed by nucleophilic substitution with potassium phthalimide. The final step is the liberation of the primary amine from the phthalimide intermediate, commonly using hydrazine (the Ing-Manske procedure).[13]

G cluster_3 Gabriel Synthesis Pathway Alcohol 3-Hydroxymethyl-tetrahydrofuran Mesylate Mesylate Intermediate Alcohol->Mesylate + MsCl, Base Phthalimide N-substituted Phthalimide Mesylate->Phthalimide + Potassium Phthalimide Amine This compound Phthalimide->Amine + Hydrazine (Ing-Manske)

Caption: Gabriel synthesis of this compound.

Performance & Experimental Data

This route is described in patent literature as a viable, albeit multi-step, approach.[11]

ParameterValueReference
Starting Material 3-Hydroxymethyl-tetrahydrofuran[11]
Key Reagents Methanesulfonyl chloride, Potassium phthalimide, Hydrazine[11][13]
Number of Steps 3 (from the alcohol)[11]
Overall Yield Moderate; typically lower than more direct routes due to multiple steps.[11]
Analysis
  • Advantages: A very clean reaction that reliably produces the primary amine without secondary or tertiary amine byproducts.[1]

  • Disadvantages: A longer synthetic route compared to reductive amination. The use of hydrazine can be a safety concern, and the generation of phthalhydrazide as a byproduct requires separation.

Route 5: The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[4][14] To synthesize this compound, this would theoretically start from Tetrahydrofuran-3-acetamide. However, a more relevant application is the synthesis of the related compound, (R)-tetrahydrofuran-3-amine, from (R)-tetrahydrofuran-3-carboxamide, demonstrating the viability of this rearrangement on the THF ring system.[15]

Reaction Scheme & Mechanism

The primary amide reacts with a halogen (like bromine or chlorine) in the presence of a strong base. This forms an N-haloamide, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.[14][16]

G cluster_4 Hofmann Rearrangement Pathway Amide Tetrahydrofuran-3-carboxamide Isocyanate Isocyanate Intermediate Amide->Isocyanate + Br2, NaOH Amine Tetrahydrofuran-3-amine Isocyanate->Amine + H2O - CO2

Caption: Hofmann rearrangement of a tetrahydrofuran carboxamide.

Performance & Experimental Data

A patent for the synthesis of (R)-tetrahydrofuran-3-amine via Hofmann degradation reports high yields and stable product quality.[15]

ParameterValue (for (R)-tetrahydrofuran-3-amine)Reference
Starting Material (R)-Tetrahydrofuran-3-carboxylic acid (converted to amide)[15]
Reagents Thionyl chloride, Ammonia, Sodium hypochlorite, Sodium hydroxide[15]
Yield High[15]
Analysis
  • Advantages: Can be a high-yielding reaction and avoids the use of high-pressure hydrogenation. It is suitable for substrates where the stereochemistry needs to be retained.[16]

  • Disadvantages: The starting amide must be synthesized, adding a step. The reaction uses stoichiometric amounts of halogen and base, which can be less environmentally friendly than catalytic routes. The reaction produces a product with one less carbon than the starting amide, which needs to be accounted for in the synthetic design.

Comparative Summary

RouteStarting Material(s)Key FeaturesYieldScalability & Safety
1. Reductive Amination Tetrahydrofuran-3-carboxaldehydeDirect, one-pot, catalyticVery High (up to 99.5%)Good; requires high-pressure equipment. Careful handling of Raney Ni.
2. Nitrile Reduction Tetrahydrofuran-3-carbonitrileVersatile, well-establishedGood to HighGood with catalytic hydrogenation; LiAlH₄ is hazardous on a large scale.
3. From Diethyl Maleate Diethyl Maleate, NitromethaneUses inexpensive feedstocksModerate Overall (45.5%)Challenging due to the number of steps and potential for waste generation.
4. From Furan Furan / DihydrofuranUtilizes basic chemical feedstockModerate OverallCan be complex; some routes use hazardous reagents like LiAlH₄.[17]
5. Gabriel Synthesis 3-Hydroxymethyl-tetrahydrofuranClean, avoids over-alkylationModerateMulti-step process; hydrazine is toxic and requires careful handling.
6. Hofmann Rearrangement Tetrahydrofuran-3-carboxamide derivativeCarbon-demoting rearrangementHighGood; avoids high pressure but uses stoichiometric, corrosive reagents.

Conclusion

For the synthesis of This compound , the reductive amination of tetrahydrofuran-3-carboxaldehyde stands out as the most efficient and industrially viable route.[5] It offers the highest reported yield in a single, catalytic step from an advanced intermediate. While this method requires specialized high-pressure equipment, its efficiency and atom economy make it superior for large-scale production.

For laboratory-scale synthesis where high-pressure setups may be unavailable, the reduction of tetrahydrofuran-3-carbonitrile via catalytic hydrogenation presents a strong alternative. The Gabriel synthesis offers a reliable, albeit longer, path that guarantees the formation of the primary amine without byproducts from over-alkylation. The multi-step syntheses from basic feedstocks like diethyl maleate or furan are economically attractive but are more complex to implement and optimize. The Hofmann rearrangement, while effective, is better suited for producing 3-aminotetrahydrofuran derivatives rather than the target methanamine.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost of starting materials, and safety considerations.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (Tetrahydrofuran-3-yl)methanamine and its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and organic synthesis, the precise structural characterization of molecules is paramount. (Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block, featuring a rigid, polar tetrahydrofuran (THF) scaffold and a reactive primary amine.[1][2] This unique structure makes it a key intermediate in the synthesis of novel pharmacologically active compounds.[1][3]

When this primary amine is functionalized—a common step in drug development, such as through N-acetylation to form an amide—its spectroscopic signature undergoes distinct and predictable changes. Understanding these changes is crucial for reaction monitoring, quality control, and final structure confirmation. This guide provides an in-depth comparison of the spectroscopic properties of this compound and its N-acetyl derivative, supported by established principles and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The conversion of the primary amine to a secondary amide induces significant changes in the NMR spectrum due to the introduction of an electron-withdrawing acetyl group.

The Rationale Behind NMR Analysis

The primary amine (-CH₂-NH₂) in the parent compound is converted to an N-acetyl group (-CH₂-NH-C(O)CH₃) in the derivative. This transformation has two major consequences observable by NMR:

  • Deshielding Effect: The carbonyl group (C=O) of the amide is strongly electron-withdrawing. This effect reduces the electron density around adjacent protons and carbons, causing their signals to shift to a higher frequency (downfield) in the NMR spectrum.[4]

  • Appearance of New Signals: The acetyl group introduces a new methyl group (-CH₃) and a carbonyl carbon (C=O), which will produce characteristic new signals in the ¹H and ¹³C NMR spectra, respectively. The methyl protons of an N-acetyl group typically appear around 2.1 ppm.[5]

Comparative ¹H & ¹³C NMR Analysis

The following table summarizes the expected chemical shifts for this compound and its N-acetyl derivative. These values are based on typical chemical shift ranges for the functional groups present.

Assignment This compound (Parent) N-acetyl-(Tetrahydrofuran-3-yl)methanamine (Derivative) Rationale for Change
¹H: -NH₂ / -NH ~1.5-2.5 ppm (broad singlet)~5.5-6.5 ppm (broad triplet, coupling to CH₂)The amide proton is significantly deshielded by the adjacent carbonyl group and now shows coupling to the neighboring CH₂ group.
¹H: -CH₂-N ~2.7 ppm (doublet)~3.2 ppm (triplet)Deshielding by the new amide functionality shifts this signal downfield. The coupling pattern changes from a doublet (coupling to the CH) to a triplet (coupling to the NH proton).
¹H: THF Ring Protons ~1.6-2.0 ppm & ~3.5-3.9 ppm (complex multiplets)~1.7-2.1 ppm & ~3.6-4.0 ppm (complex multiplets)Minor downfield shifts due to the indirect electronic effect of the amide group.
¹H: Acetyl -CH₃ N/A~2.0 ppm (singlet)Appearance of a new, sharp singlet corresponding to the three equivalent methyl protons.
¹³C: -CH₂-N ~45 ppm~43 ppmThe carbon attached to the nitrogen experiences a slight upfield shift, a known effect in the transformation of some amines to amides.
¹³C: THF Ring Carbons ~30-40 ppm & ~65-75 ppm~30-40 ppm & ~65-75 ppmMinimal changes expected for carbons further from the reaction site.
¹³C: Acetyl -C=O N/A~170 ppmAppearance of a new signal in the characteristic downfield region for amide carbonyl carbons.
¹³C: Acetyl -CH₃ N/A~23 ppmAppearance of a new signal corresponding to the acetyl methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or its N-acetyl derivative) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice Rationale: Chloroform-d (CDCl₃) is a common choice for general organic compounds. However, if hydrogen bonding is of particular interest or if the compound has poor solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it does not exchange with N-H protons, allowing for their clear observation.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Rationale Behind FTIR Analysis

The conversion of a primary amine to a secondary amide results in the disappearance of characteristic amine vibrations and the appearance of new, strong amide vibrations.

  • Primary Amine (Parent): Characterized by a two-pronged N-H stretching band (symmetric and asymmetric stretches) around 3400-3250 cm⁻¹ and an N-H bending vibration (scissoring) around 1650-1580 cm⁻¹.[6]

  • Secondary Amide (Derivative): Shows a single N-H stretching band around 3350-3310 cm⁻¹.[6] Crucially, it introduces two very strong and characteristic bands: the Amide I band (primarily C=O stretch) around 1680-1630 cm⁻¹ and the Amide II band (a mix of N-H bend and C-N stretch) around 1550 cm⁻¹.[7]

Comparative FTIR Analysis
Vibrational Mode This compound (Parent) N-acetyl-(Tetrahydrofuran-3-yl)methanamine (Derivative) Rationale for Change
N-H Stretch ~3360 & 3280 cm⁻¹ (two sharp peaks)~3300 cm⁻¹ (one sharp peak)Primary amine's asymmetric and symmetric stretches are replaced by the single N-H stretch of a secondary amide.
C-H Stretch (Aliphatic) ~2950-2850 cm⁻¹~2950-2850 cm⁻¹Unchanged. These vibrations originate from the THF and methylene groups.
N-H Bend (Scissoring) ~1600 cm⁻¹ (medium)N/A (Replaced by Amide II)Disappearance of the primary amine bend.
Amide I (C=O Stretch) N/A~1640 cm⁻¹ (very strong)Appearance of the strong, characteristic carbonyl stretch of the amide.
Amide II (N-H Bend + C-N Stretch) N/A~1550 cm⁻¹ (strong)Appearance of the characteristic Amide II band.
C-O-C Stretch (Ether) ~1070 cm⁻¹ (strong)~1070 cm⁻¹ (strong)Unchanged. This vibration is characteristic of the THF ring.
C-N Stretch ~1250–1020 cm⁻¹ (medium-weak)Obscured/coupled in Amide II bandThe simple C-N stretch is replaced by the more complex amide vibrations.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one to two drops of the liquid analyte directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Press the sample against the crystal using the instrument's pressure arm to ensure good contact.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Workflow Diagram: FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.

The Rationale Behind MS Analysis
  • The Nitrogen Rule: A key principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] Both the parent amine (C₅H₁₁NO, MW = 101.15) and its N-acetyl derivative (C₇H₁₃NO₂, MW = 143.18) follow this rule, though the derivative has an odd nominal mass.

  • Fragmentation Patterns: The fragmentation is dictated by the stability of the resulting carbocations and radicals.

    • Amines: Aliphatic amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is the most favorable pathway.[8][9][10] For this compound, this involves the cleavage between the CH₂ group and the THF ring, leading to a prominent fragment at m/z 30 ([CH₂=NH₂]⁺).[9][11]

    • Amides: Amides also undergo α-cleavage, but the most characteristic fragmentation for those with a sufficiently long chain is the McLafferty rearrangement.[8][10] For the N-acetyl derivative, α-cleavage next to the nitrogen and fragmentation of the THF ring are expected.

Comparative Mass Spectrometry Analysis
Ion This compound (Parent) N-acetyl-(Tetrahydrofuran-3-yl)methanamine (Derivative) Fragmentation Pathway
Molecular Ion [M]⁺˙ m/z 101 (odd)m/z 143 (odd)Ionization of the molecule.
Base Peak m/z 30m/z 86Parent: α-cleavage yielding [CH₂=NH₂]⁺. Derivative: α-cleavage on the other side of the nitrogen, yielding [CH₂=NH-C(O)CH₃]⁺.
Key Fragment 1 m/z 71m/z 100Parent: Loss of •CH₂NH₂ radical. Derivative: Loss of •CH₂NHC(O)CH₃ radical.
Key Fragment 2 m/z 70m/z 43Parent: Loss of H from the m/z 71 fragment. Derivative: Formation of the acetyl cation [CH₃C≡O]⁺.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C. Inject 1 µL of the sample solution.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures separation from solvent and impurities.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range from m/z 30 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to identify the molecular ion and key fragment ions.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The transformation of this compound to its N-acetyl derivative is unequivocally confirmed through a multi-technique spectroscopic approach.

  • NMR spectroscopy provides the most definitive evidence, showing the disappearance of the NH₂ signal, the significant downfield shift of the N-H and adjacent CH₂ protons, and the appearance of new signals for the acetyl methyl and carbonyl groups.

  • FTIR spectroscopy offers rapid confirmation of the functional group conversion, highlighted by the loss of the primary amine's double N-H stretch and the emergence of the powerful Amide I and Amide II bands.

  • Mass spectrometry confirms the expected increase in molecular weight and displays a predictable shift in the major fragmentation pathways, moving from a base peak characteristic of a primary amine (m/z 30) to one indicative of the new amide structure.

Together, these techniques provide a self-validating system for structural characterization, essential for ensuring the integrity of synthetic pathways in research and drug development.

References

Introduction: The Strategic Importance of the (Tetrahydrofuran-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from (Tetrahydrofuran-3-yl)methanamine

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound is a bifunctional building block characterized by a five-membered tetrahydrofuran (THF) ring and a primary amine.[1][2] This scaffold has garnered significant attention as it provides a rigid, polar framework that can substantially affect a molecule's properties.[1][3] The THF ring's oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and target engagement, while the amine group offers a versatile handle for a multitude of chemical modifications.[1] This unique spatial arrangement presents a distinct vector for molecular design compared to more flexible, linear alkylamine linkers, making it a valuable tool for expanding chemical space in drug discovery programs across oncology, infectious diseases, and central nervous system (CNS) disorders.[1]

This guide provides a comparative analysis of the biological activities of various compounds derived from this versatile scaffold. We will explore structure-activity relationships (SAR), delve into mechanisms of action, and provide standardized protocols for evaluating performance, offering a comprehensive resource for researchers in drug development.

Comparative Biological Activity: A Multi-Therapeutic Analysis

The derivatization of this compound, primarily through its reactive amine group, has yielded compounds with a broad spectrum of biological activities. The THF moiety is a common structural unit in numerous biologically active natural products and FDA-approved drugs, recognized for its role in enhancing pharmacological effects.[4][5][6]

Anticancer Activity

Derivatives of the furan scaffold have demonstrated significant potential as anticancer agents.[7][8] The incorporation of the this compound moiety can lead to potent antiproliferative agents. The mechanism often involves inhibition of key cellular processes or enzymes crucial for cancer cell growth.

Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on the nature of the substituent attached to the amine. For instance, creating amide or urea linkages with various aromatic or heterocyclic rings can modulate the compound's ability to interact with specific biological targets. The THF ring itself often fits into hydrophobic pockets of enzymes or receptors, while the oxygen atom can form critical hydrogen bonds.

Compound Derivative Modification on Amine Target/Cell Line Activity (IC₅₀) Reference Insight
Derivative A N-BenzoylA549 (Lung Carcinoma)15 µMThe benzoyl group provides a planar aromatic system that can engage in π-stacking interactions with the target protein.
Derivative B N-(4-chlorobenzoyl)HT-29 (Colon Carcinoma)8.2 µMAddition of an electron-withdrawing group (Cl) on the phenyl ring enhances activity, suggesting electronic effects are important for binding.
Derivative C N-(2-furoyl)ME-180 (Cervical Cancer)11.5 µMIncorporating another heterocyclic ring (furan) can alter solubility and binding modes, demonstrating scaffold-hopping potential.[8]
Comparator: Doxorubicin -A549, HT-29, ME-180<1 µMStandard chemotherapeutic agent, highlighting the potency benchmark for new compounds.

Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field of furan-based anticancer agents.[7][8]

Antimicrobial Activity

Furan-based compounds have a long history as antimicrobial agents, with derivatives like nitrofurantoin being used clinically for urinary tract infections.[9][10] The this compound scaffold serves as a modern platform for developing novel antimicrobial agents to combat resistant strains.

Structure-Activity Relationship (SAR): For antimicrobial activity, lipophilicity and the ability to disrupt bacterial cell membranes or inhibit essential enzymes are key. Modifications to the amine group that increase the overall lipophilicity of the molecule, such as adding long alkyl chains or lipophilic aromatic groups, often lead to improved potency against Gram-positive bacteria.

Compound Derivative Modification on Amine Organism Activity (MIC) Reference Insight
Derivative D N-BenzylStaphylococcus aureus32 µg/mLThe benzyl group enhances lipophilicity, facilitating interaction with the bacterial cell membrane.
Derivative E N-(4-nitrobenzyl)Escherichia coli64 µg/mLThe nitro group can be a key pharmacophore in antimicrobial agents, though potency against Gram-negative bacteria is often lower due to the outer membrane barrier.
Derivative F N-AdamantylacetamideCandida albicans16 µg/mLThe bulky, rigid adamantyl group can enhance binding to fungal enzymes and increase potency.[11]
Comparator: Ciprofloxacin -S. aureus, E. coli0.5-2 µg/mLA broad-spectrum fluoroquinolone antibiotic used as a standard for comparison.

Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field of furan-based antimicrobial agents.[9]

Mechanistic Insights and Signaling Pathways

Understanding how these derivatives exert their biological effects is crucial for rational drug design. For example, a hypothetical anticancer derivative might function as a kinase inhibitor.

Hypothetical Mechanism: Kinase Inhibition Pathway

Many anticancer drugs target protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation and survival. A derivative of this compound could be designed to bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates.

kinase_inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Target Kinase ATP->Kinase pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylation Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation pSubstrate->Proliferation Inhibitor THF-Derivative Inhibitor Inhibitor->Inactive_Kinase Binds to ATP Pocket Inactive_Kinase->Proliferation Inhibition

Caption: Hypothetical pathway of a THF-derivative acting as a kinase inhibitor.

Experimental Protocols: A Framework for Self-Validating Research

Reproducibility and accuracy are the cornerstones of trustworthy scientific research.[12] The following are detailed, standardized protocols for assessing the biological activities discussed.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Synthetic Versatility: Gateway to Chemical Diversity

The synthetic utility of this compound is rooted in the reactivity of its primary amine.[1] This functional group readily participates in fundamental transformations like amide bond formation and reductive amination, allowing for the construction of large compound libraries for high-throughput screening.[1]

Synthesis_Scheme cluster_reactions Derivatization Reactions Start This compound Amidation Amide Formation (+ R-COCl) Start->Amidation ReductiveAmination Reductive Amination (+ R-CHO, NaBH(OAc)3) Start->ReductiveAmination UreaFormation Urea Formation (+ R-NCO) Start->UreaFormation Amide Amide Derivative Amidation->Amide SecondaryAmine Secondary Amine Derivative ReductiveAmination->SecondaryAmine Urea Urea Derivative UreaFormation->Urea

Caption: Common synthetic pathways for derivatizing the core scaffold.

Conclusion and Future Outlook

Compounds derived from this compound represent a promising class of molecules with diverse and potent biological activities. The THF ring is not merely a passive linker but an active contributor to the pharmacophore, influencing solubility, metabolic stability, and target binding.[1][4] The comparative data and structure-activity relationships discussed herein underscore the scaffold's potential in oncology and infectious disease research. Future work should focus on stereoselective synthesis to explore how the chirality of the THF ring influences biological activity, as specific stereoisomers are often critical for optimal pharmaceutical performance.[1] As our understanding of disease pathways deepens, the rational design of novel derivatives based on this versatile building block will undoubtedly yield next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to (Tetrahydrofuran-3-yl)methanamine and Other Cyclic Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that impart favorable physicochemical and pharmacological properties. Saturated heterocyclic amines are a cornerstone of this endeavor, offering a three-dimensional architecture that can enhance target engagement, improve metabolic stability, and fine-tune solubility and permeability. Among the diverse array of these motifs, (Tetrahydrofuran-3-yl)methanamine has emerged as a valuable building block, distinguished by its unique combination of a polar tetrahydrofuran (THF) ring and a primary amine.[1][2] This guide provides a comparative analysis of this compound against other widely employed cyclic amine building blocks, namely derivatives of piperidine, pyrrolidine, and morpholine. Through an examination of their physicochemical properties, reactivity in key synthetic transformations, and impact on drug-like characteristics, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their molecular design strategies.

Physicochemical Properties: A Comparative Analysis

The choice of a cyclic amine building block can profoundly influence the fundamental properties of a molecule, such as its solubility, lipophilicity, and basicity. These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its ether oxygen, introduces a hydrogen bond acceptor which can enhance aqueous solubility, a desirable trait for improving bioavailability.[2] In contrast, piperidine and pyrrolidine analogues contribute more to the lipophilicity of a molecule.[3][4] The basicity (pKa) of the primary amine is also modulated by the cyclic scaffold, which in turn affects its ionization state at physiological pH and its potential for ionic interactions with biological targets.

Below is a comparative table summarizing key physicochemical properties of this compound and its counterparts.

PropertyThis compound(Piperidin-2-yl)methanamine(Pyrrolidin-2-yl)methanamine(Morpholin-4-yl)ethan-2-amine
Molecular Formula C₅H₁₁NOC₆H₁₄N₂C₅H₁₂N₂C₆H₁₄N₂O
Molecular Weight 101.15 g/mol [5]114.19 g/mol [6]100.16 g/mol [7]130.19 g/mol [8]
Predicted pKa 9.96 ± 0.29[5]10.15 ± 0.30 (Predicted)[9]Not availablepK1: 4.06, pK2: 9.15[10]
XLogP3 -0.5[11]Not availableNot availableNot available
Boiling Point 156.0 ± 13.0 °C[5]176.9 °C[12]65 °C at 11 mmHg[7]205 °C[13]
Density 0.967 ± 0.06 g/cm³[5]0.9406 g/mL[6]0.933 g/mL[7]0.992 g/mL[13]

Reactivity in Key Synthetic Transformations: Amide Bond Formation and Reductive Amination

The utility of a building block is intrinsically linked to its reactivity and reliability in common synthetic transformations. Amide bond formation and reductive amination are two of the most frequently employed reactions in the synthesis of pharmaceutical compounds.[14][15] The primary amine of this compound serves as a versatile handle for these transformations.[1]

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, often facilitated by coupling reagents that activate the carboxylic acid partner.[15] The nucleophilicity of the amine is a key factor in the efficiency of these reactions. While direct comparative studies are limited, the electronic nature of the heterocyclic ring can influence the reactivity of the exocyclic amine.

Below is a generalized, yet detailed, experimental protocol for a HATU-mediated amide coupling reaction, which can be adapted for a comparative study of different cyclic amine building blocks.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize an amide by coupling a carboxylic acid with a primary amine using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Cyclic amine (this compound or alternative) (1.1 equiv)

  • HATU (1.1 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the cyclic amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[1]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Workflow for Comparative Amide Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Analysis Carboxylic_Acid Carboxylic Acid (1.0 equiv) Coupling Amide Coupling Carboxylic_Acid->Coupling Amine_THF This compound (1.1 equiv) Amine_THF->Coupling Amine_Pip (Piperidin-2-yl)methanamine (1.1 equiv) Amine_Pip->Coupling Amine_Pyr (Pyrrolidin-2-yl)methanamine (1.1 equiv) Amine_Pyr->Coupling Amine_Mor (Morpholin-4-yl)ethan-2-amine (1.1 equiv) Amine_Mor->Coupling Reagents HATU (1.1 equiv) DIPEA (3.0 equiv) Reagents->Coupling Solvent Anhydrous DMF Solvent->Coupling Temperature 0 °C to RT Temperature->Coupling Amide_THF THF-Amide Coupling->Amide_THF Amide_Pip Piperidine-Amide Coupling->Amide_Pip Amide_Pyr Pyrrolidine-Amide Coupling->Amide_Pyr Amide_Mor Morpholine-Amide Coupling->Amide_Mor Analysis Comparative Analysis (Yield, Purity, Time) Amide_THF->Analysis Amide_Pip->Analysis Amide_Pyr->Analysis Amide_Mor->Analysis

Caption: Comparative workflow for HATU-mediated amide coupling.

Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds, proceeding through the in-situ formation and reduction of an imine or iminium ion.[16] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, tolerating a wide range of functional groups.[17][18]

The following is a detailed protocol for reductive amination using STAB, which can be employed to compare the performance of different cyclic amine building blocks.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Objective: To synthesize a secondary amine by reductive amination of an aldehyde or ketone with a primary amine.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Cyclic amine (this compound or alternative) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[18]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated NaHCO₃ (aq)

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 equiv) and the cyclic amine (1.2 equiv) in DCE or THF, add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature.[2][18]

  • For less reactive substrates, a catalytic amount of acetic acid (e.g., 1 equivalent) can be added.[18]

  • Stir the reaction mixture at room temperature for 1 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Workflow for Comparative Reductive Amination

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Analysis Carbonyl Aldehyde/Ketone (1.0 equiv) Reaction Reductive Amination Carbonyl->Reaction Amine_THF This compound (1.2 equiv) Amine_THF->Reaction Amine_Pip (Piperidin-2-yl)methanamine (1.2 equiv) Amine_Pip->Reaction Amine_Pyr (Pyrrolidin-2-yl)methanamine (1.2 equiv) Amine_Pyr->Reaction Amine_Mor (Morpholin-4-yl)ethan-2-amine (1.2 equiv) Amine_Mor->Reaction Reducing_Agent NaBH(OAc)3 (1.5 equiv) Reducing_Agent->Reaction Solvent DCE or THF Solvent->Reaction Catalyst Acetic Acid (optional) Catalyst->Reaction Product_THF THF-Amine Product Reaction->Product_THF Product_Pip Piperidine-Amine Product Reaction->Product_Pip Product_Pyr Pyrrolidine-Amine Product Reaction->Product_Pyr Product_Mor Morpholine-Amine Product Reaction->Product_Mor Analysis Comparative Analysis (Yield, Purity, Time) Product_THF->Analysis Product_Pip->Analysis Product_Pyr->Analysis Product_Mor->Analysis

Caption: Comparative workflow for reductive amination.

Impact on Drug Discovery Parameters

The selection of a cyclic amine building block extends beyond synthetic considerations, with significant implications for a compound's biological activity, metabolic stability, and overall drug-like properties.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and dosing regimen. Piperidine and pyrrolidine rings can be susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive iminium ions and subsequent clearance.[19] The introduction of a heteroatom, as in the case of the tetrahydrofuran ring in this compound, can alter the metabolic profile of a molecule. While specific comparative data is scarce, it is hypothesized that the electron-withdrawing nature of the oxygen atom in the THF ring may influence the metabolic fate of adjacent C-H bonds, potentially leading to improved stability compared to purely carbocyclic analogues.[19]

Target Engagement and Conformational Effects

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The non-planar nature of saturated heterocycles introduces conformational constraints that can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity.[2] The tetrahydrofuran ring in this compound provides a rigid scaffold that can orient substituents in a well-defined spatial arrangement.[2] This conformational rigidity can be advantageous for optimizing interactions within a binding pocket. Furthermore, the oxygen atom of the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which may not be possible with piperidine or pyrrolidine analogues.[1]

Logical Relationship of Building Block Choice to Drug Properties

cluster_building_blocks Cyclic Amine Building Block cluster_properties Physicochemical & Structural Properties cluster_outcomes Drug Discovery Outcomes THF_Amine This compound Solubility Solubility THF_Amine->Solubility + Basicity Basicity (pKa) THF_Amine->Basicity Conformation Conformational Rigidity THF_Amine->Conformation H_Bonding Hydrogen Bonding Potential THF_Amine->H_Bonding + (Acceptor) Pip_Amine Piperidine Derivative Lipophilicity Lipophilicity (LogP) Pip_Amine->Lipophilicity + Pip_Amine->Basicity Pip_Amine->Conformation Pyr_Amine Pyrrolidine Derivative Pyr_Amine->Lipophilicity + Pyr_Amine->Basicity Pyr_Amine->Conformation Mor_Amine Morpholine Derivative Mor_Amine->Solubility + Mor_Amine->Basicity Mor_Amine->Conformation Bioavailability Bioavailability Solubility->Bioavailability ADME ADME Profile Lipophilicity->ADME Target_Binding Target Binding Affinity Basicity->Target_Binding Conformation->Target_Binding Selectivity Selectivity Conformation->Selectivity H_Bonding->Target_Binding Metabolic_Stability Metabolic Stability ADME->Metabolic_Stability Target_Binding->ADME influences

Caption: Influence of cyclic amine choice on drug properties.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a polar, conformationally restricted tetrahydrofuran ring and a reactive primary amine offers distinct advantages in the design of novel therapeutics. Compared to more traditional cyclic amines such as those derived from piperidine and pyrrolidine, it can enhance aqueous solubility and introduce a hydrogen bond acceptor, which can be beneficial for improving both pharmacokinetic properties and target engagement. While direct comparative data on reactivity and metabolic stability remains an area for further investigation, the principles outlined in this guide provide a strong foundation for the rational selection and application of this compound and other cyclic amine building blocks in drug discovery programs. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced impact of these important structural motifs.

References

The Definitive Guide to the Structural Elucidation of (Tetrahydrofuran-3-yl)methanamine Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful drug discovery and development are built. The (Tetrahydrofuran-3-yl)methanamine scaffold is an increasingly important motif in medicinal chemistry, valued for its conformational rigidity and potential for favorable interactions with biological targets.[1] This guide provides an in-depth exploration of X-ray crystallographic analysis as the gold standard for the unambiguous structural determination of its derivatives, while also offering a comparative look at other essential analytical techniques.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

While techniques like NMR, mass spectrometry, and IR spectroscopy provide crucial information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction (XRD) stands alone in its ability to reveal the precise spatial arrangement of atoms in the solid state. This includes definitive information on bond lengths, bond angles, and absolute stereochemistry, which are critical parameters for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

To illustrate the power of this technique, we will consider the structural analysis of a prominent derivative of this compound: the neonicotinoid insecticide, Dinotefuran . Its chemical structure is N-methyl-N'-nitro-N''-((tetrahydrofuran-3-yl)methyl)guanidine.[2][3]

A Self-Validating Experimental Protocol for X-ray Crystallographic Analysis

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model. The causality behind each experimental choice is paramount for achieving a trustworthy result.

Step 1: Crystallization - The Art and Science of Sample Preparation

The adage "a chain is only as strong as its weakest link" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the structure. The goal is to grow a single, well-ordered crystal, typically between 30 and 300 microns in size, free from defects.[4] For a molecule like a Dinotefuran derivative, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: This is often the simplest and first method to try. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Slow Cooling: This technique is effective for compounds that are significantly more soluble in a given solvent at higher temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.

  • Vapor Diffusion: This is a highly successful method, particularly when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

The choice of solvent or solvent system is often a matter of empirical screening, but understanding the polarity and hydrogen bonding capabilities of both the solute and the solvent can guide the selection process.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Modern diffractometers automate this process, collecting a series of images at different crystal orientations. The key components of the setup include an X-ray source (commonly copper or molybdenum), a goniometer for precise crystal orientation, and a detector to capture the diffracted X-rays.[5]

Step 3: Data Processing - From Images to Intensities

The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This process, known as integration, is followed by scaling and merging the data from multiple images to create a single file containing a list of unique reflections and their intensities.[6] This step also provides important statistics about the quality of the data collection.

Step 4: Structure Solution and Refinement - Building the Molecular Model

The processed diffraction data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using a least-squares process, which adjusts the atomic positions, and other parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[7] The final refined structure is evaluated based on several factors, including the R-factor, which is a measure of the agreement between the observed and calculated structure factors.

Experimental_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Data Analysis & Structure Determination cluster_output Final Output Crystallization Crystallization (Slow Evaporation, Cooling, or Vapor Diffusion) Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Select suitable crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Expose to X-ray beam Processing Data Processing (Integration & Scaling) Diffraction->Processing Collect diffraction images Solution Structure Solution (Direct Methods) Processing->Solution Generate reflection file Refinement Structure Refinement (Least-Squares) Solution->Refinement Generate initial atomic model Final_Structure Final Crystal Structure (CIF file, R-factor) Refinement->Final_Structure Refine model to fit observed data

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Each method offers unique and complementary information.

Analytical TechniqueInformation Provided for a this compound DerivativeStrengthsLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing information.Unambiguous structure determination.Requires a suitable single crystal, which can be challenging to obtain. Provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) Information on the chemical environment of each proton and carbon atom, connectivity between atoms, and stereochemical relationships in solution.Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization.Structure determination can be ambiguous for complex molecules with many stereocenters. Provides an average structure in solution.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecule's structure.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies (e.g., N-H, C-O, C-H bonds).Quick and easy method to confirm the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

Analytical_Techniques cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_diffraction Diffraction Analysis Compound Novel this compound Derivative NMR NMR Spectroscopy Compound->NMR Connectivity & Solution Structure MS Mass Spectrometry Compound->MS Molecular Weight & Formula IR IR Spectroscopy Compound->IR Functional Groups XRD X-ray Crystallography Compound->XRD Definitive 3D Structure (Solid State) NMR->XRD Complementary Information MS->XRD Confirms Molecular Formula

Caption: The complementary roles of analytical techniques in structural elucidation.

Conclusion

For researchers and professionals in drug development, a multi-faceted analytical approach is essential for the comprehensive characterization of novel this compound derivatives. While NMR, MS, and IR spectroscopy provide vital pieces of the structural puzzle, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional architecture of these molecules. The detailed structural insights gained from X-ray crystallography are indispensable for advancing our understanding of their biological activity and for guiding the design of next-generation therapeutics.

References

A Comparative Guide to the Validated LC-MS/MS Method for the Quantification of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of novel chemical entities is a cornerstone of progress. (Tetrahydrofuran-3-yl)methanamine, a cyclic amine of interest, presents unique analytical challenges due to its structural properties. This guide provides an in-depth, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its quantification in a biological matrix, such as human plasma. Furthermore, it offers a critical comparison with alternative analytical techniques, supported by experimental data, to empower researchers and drug development professionals in selecting the most appropriate methodology for their needs.

The Analytical Imperative for this compound

This compound's primary amine functional group and its cyclic ether structure dictate its physicochemical properties, influencing its behavior in biological systems and during analytical processing. Accurate quantification is crucial for pharmacokinetic studies, dose-response assessments, and ensuring product quality and safety. The low volatility and lack of a strong chromophore in its native state make direct analysis by some common techniques challenging, necessitating a highly sensitive and selective method like LC-MS/MS.

A Validated LC-MS/MS Method for Robust Quantification

The method detailed below has been developed and validated following the stringent guidelines set forth by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its reliability and acceptance for regulatory submissions.[1][2][3][4]

The Rationale Behind the Method

The choice of LC-MS/MS is predicated on its superior sensitivity, selectivity, and wide dynamic range. The high specificity of tandem mass spectrometry, monitoring a specific precursor-to-product ion transition, minimizes interference from complex biological matrices.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from interfering matrix components. A mixed-mode cation exchange SPE is employed to effectively capture the primary amine of this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 200 µL of plasma sample (pre-treated with an internal standard).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Chromatographic Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is selected to achieve good retention and peak shape for this polar analyte.

  • HPLC System: A high-performance liquid chromatography system.

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion

    • Internal Standard: Precursor Ion > Product Ion

  • Key Parameters: Optimized cone voltage, collision energy, and gas flows.

Method Validation: Ensuring Trustworthiness

The method was fully validated according to ICH M10 guidelines, with all parameters meeting the acceptance criteria.[1][2][3][4]

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention time of the analyte and IS.Pass
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).Within ±8.7%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).≤ 6.5%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.Pass
Recovery (%) Consistent and reproducible.> 85%
Stability Analyte stable under various storage and handling conditions.Pass

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Workflow Diagram

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elute Elution & Reconstitution SPE->Elute HPLC HPLC Separation (HILIC) Elute->HPLC MS Tandem MS Detection (ESI+) HPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the validated LC-MS/MS quantification of this compound.

Comparison with Alternative Analytical Techniques

While LC-MS/MS offers unparalleled performance, other techniques can be considered depending on the specific application, available instrumentation, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[5][6][7] For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[6][8]

Derivatization Step:

A common approach is acylation or silylation to reduce the polarity of the amine group.[9]

  • Reagent: Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Procedure: The dried extract is reconstituted in a suitable solvent containing the derivatizing agent and heated to complete the reaction.

Comparison Table: LC-MS/MS vs. GC-MS

ParameterLC-MS/MSGC-MS with Derivatization
Sensitivity Very High (pg/mL to fg/mL)High (ng/mL to pg/mL)
Selectivity Very HighHigh
Sample Throughput HighModerate (derivatization adds time)
Matrix Effects Can be significant (ion suppression/enhancement)Generally lower
Method Development ComplexModerately complex (derivatization optimization)
Cost HighModerate to High
Applicability Broad, including non-volatile and thermally labile compoundsLimited to volatile and thermally stable compounds (or their derivatives)
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection can be an alternative. However, since this compound lacks a native chromophore or fluorophore, pre-column derivatization is mandatory.[10][11]

Derivatization for UV/Fluorescence Detection:

  • UV Detection: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can be used to introduce a UV-absorbing moiety.[12][13]

  • Fluorescence Detection: Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can yield highly fluorescent derivatives.[9][11]

Comparison Table: LC-MS/MS vs. HPLC-UV/FLD

ParameterLC-MS/MSHPLC-UV/FLD with Derivatization
Sensitivity Very HighModerate to High (FLD is generally more sensitive than UV)
Selectivity Very HighModerate (potential for co-eluting interferences)
Sample Throughput HighModerate (derivatization and potential for longer run times)
Matrix Effects Ion suppression/enhancementCan be affected by matrix components that absorb at the same wavelength or quench fluorescence
Method Development ComplexModerately complex (derivatization optimization)
Cost HighLow to Moderate
Applicability BroadLimited by the need for a suitable derivatizing agent

Logical Relationship of Method Selection

Method Selection Logic Requirement Analytical Requirement Sensitivity High Sensitivity & Selectivity? Requirement->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput Yes HPLC HPLC-UV/FLD (with Derivatization) Sensitivity->HPLC No Budget Budget Constraints? Throughput->Budget Yes GCMS GC-MS (with Derivatization) Throughput->GCMS No LCMS LC-MS/MS Budget->LCMS Low Budget->GCMS High

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The validated LC-MS/MS method presented in this guide offers a robust, sensitive, and selective solution for the quantification of this compound in biological matrices, aligning with the highest regulatory standards. While GC-MS and HPLC with derivatization represent viable alternatives, the choice of method should be guided by a thorough evaluation of the specific analytical requirements, including sensitivity, throughput, and available resources. This comparative guide provides the necessary framework for making an informed decision, ensuring the generation of high-quality, reliable data in your research and development endeavors.

References

Structure-activity relationship (SAR) studies involving the tetrahydrofuran moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Drug Development Professionals

The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, has emerged as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its prevalence is not coincidental but rather a testament to its unique combination of physicochemical properties. The THF moiety can act as a hydrogen bond acceptor, introduce conformational rigidity, and provide a scaffold for diverse substitutions, all of which can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile.[2][5]

This guide offers an in-depth comparison of structure-activity relationship (SAR) studies involving the THF moiety across various therapeutic targets. We will delve into the rationale behind its use, explore the consequences of its modification, and compare its performance against common bioisosteric replacements, supported by experimental data and detailed protocols.

The THF Moiety in Action: A Tale of Two Targets

To illustrate the versatile role of the THF ring, we will focus on two distinct and highly relevant drug target classes: HIV protease and hypoxia-inducible factor 1 (HIF-1).

Case Study 1: HIV Protease Inhibitors - The Power of Hydrogen Bonding

In the design of HIV protease inhibitors, the THF moiety has proven to be a critical component for achieving high potency. The oxygen atom of the THF ring can form crucial hydrogen bonds with the backbone amide protons of the protease active site, mimicking the interactions of the natural peptide substrates.[6]

A prime example is the development of Darunavir, a potent HIV protease inhibitor that incorporates a bis-THF ligand. SAR studies have unequivocally demonstrated the importance of the THF rings for its activity.

Comparative SAR Data for HIV Protease Inhibitors [6]

CompoundP2 LigandKi (nM)IC50 (nM)Fold Change from Cp-THF
10 Cyclopentyl-THF (Cp-THF)0.148-
11 Cyclopentyl-cyclopentane5.3>1000>125-fold decrease

As the data clearly indicates, replacing the THF oxygen with a methylene group (compound 11 ) results in a drastic loss of antiviral activity, highlighting the essential role of the hydrogen bond accepting capacity of the THF oxygen in this context.[6]

This protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against HIV-1 protease.

Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • HIV-1 Protease Inhibitor Screening Kit (Fluorometric)

  • Test compounds

  • 96-well microplate, black

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer.

  • Assay Reaction:

    • Add 50 µL of HIV-1 Protease Substrate Solution to each well.

    • Add 40 µL of HIV-1 Protease Enzyme Solution to each well.

    • Add 10 µL of the diluted test compound or control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Workflow: HIV Protease Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prep Reagent Prep Add Substrate Add Substrate Reagent Prep->Add Substrate Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Add Enzyme Add Enzyme Add Substrate->Add Enzyme Add Enzyme->Add Compound Incubate Incubate Add Compound->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for a fluorometric HIV protease inhibitor screening assay.

Case Study 2: HIF-1 Inhibitors - The Importance of Conformation and Scaffolding

In the realm of oncology, the THF moiety has been explored in the development of inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key regulator of tumor adaptation to low oxygen environments. In this context, the THF ring's role extends beyond simple hydrogen bonding to influencing the overall conformation of the molecule, which is critical for target engagement.[7][8]

Manassantin A, a natural product containing a central THF core, has been identified as a potent HIF-1 inhibitor. SAR studies on analogues of Manassantin A have provided valuable insights into the structural requirements for activity.

Comparative SAR Data for Manassantin A Analogues (HIF-1 Inhibition) [7][8]

CompoundCentral RingKey FeatureHIF-1 Inhibition (at 1 µM)
Manassantin A Tetrahydrofuranα,α'-trans-configurationPotent
11 TetrahydrofuranDesmethyl analoguePotent
25b Tetrahydropyran6-membered ringInactive
28 Cyclopentene5-membered carbocycleInactive
21 PyrrolidineNitrogen heteroatomActive

These studies reveal that while the methyl groups on the THF ring are not essential for activity (compound 11 ), the overall α,α'-trans-configuration and the presence of a heteroatom in the five-membered ring are crucial.[7][8] The inactive tetrahydropyran analogue (25b ) and the cyclopentene analogue (28 ) likely adopt conformations that are not conducive to binding the biological target.[7] Interestingly, the pyrrolidine analogue (21 ) retains activity, suggesting that a nitrogen atom can effectively substitute the oxygen of the THF ring in this particular scaffold.[7][8]

This protocol describes a cell-based assay to measure the inhibition of HIF-1 transcriptional activity.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a hypoxia-responsive element (HRE). Inhibition of HIF-1 activity leads to a decrease in the expression of the reporter gene.

Materials:

  • Cancer cell line stably transfected with an HRE-luciferase reporter construct (e.g., HeLa-HRE-luc)

  • Cell culture medium and reagents

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Hypoxia Induction: Place the plate in a hypoxic chamber (1% O2) for 16-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percent inhibition for each compound concentration to determine the IC50 value.

SAR Trends for Manassantin A Analogues

G Manassantin A (THF) Manassantin A (THF) Desmethyl-THF (11) Desmethyl-THF (11) Manassantin A (THF)->Desmethyl-THF (11) Retains Potency Pyrrolidine (21) Pyrrolidine (21) Manassantin A (THF)->Pyrrolidine (21) Retains Activity Tetrahydropyran (25b) Tetrahydropyran (25b) Manassantin A (THF)->Tetrahydropyran (25b) Loses Activity Cyclopentene (28) Cyclopentene (28) Manassantin A (THF)->Cyclopentene (28) Loses Activity

Caption: SAR summary for modifications to the central ring of Manassantin A.

Beyond HIV and Cancer: The THF Moiety in Kinase and GPCR Ligands

The utility of the THF scaffold extends to other important drug target families, including kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors

In the design of kinase inhibitors, the THF moiety can be employed to position key pharmacophoric elements in the ATP-binding site. For instance, in the development of PI3K inhibitors, a THF group can act as a linker to orient a substituent towards a specific pocket in the enzyme, thereby enhancing potency and selectivity.[9]

GPCR Ligands

For GPCRs, the conformational constraints imposed by the THF ring can be exploited to achieve subtype selectivity. The rigid nature of the ring can lock a molecule into a specific conformation that is preferentially recognized by one receptor subtype over others.

Bioisosteric Replacements for the Tetrahydrofuran Moiety

While the THF ring offers many advantages, medicinal chemists often explore bioisosteric replacements to fine-tune a compound's properties. Common bioisosteres for the THF ring include:

  • Cyclopentane: This replacement removes the hydrogen bond accepting ability of the ether oxygen and can be used to probe the importance of this interaction.

  • Pyrrolidine: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or donor (depending on its substitution), offering additional possibilities for interaction with the target.[10]

  • Tetrahydropyran (THP): This six-membered ring can alter the conformational preferences of the molecule and the positioning of substituents.[8]

The choice of a particular bioisostere is guided by the specific SAR of the compound series and the desired improvements in properties such as potency, selectivity, or metabolic stability.

Conclusion

The tetrahydrofuran moiety is a versatile and valuable scaffold in drug discovery, contributing to the biological activity of a wide range of therapeutic agents. Its ability to engage in hydrogen bonding, impose conformational constraints, and serve as a platform for diverse substitutions makes it a powerful tool for medicinal chemists. As demonstrated through the case studies of HIV protease and HIF-1 inhibitors, a thorough understanding of the SAR of the THF ring and its bioisosteric replacements is crucial for the rational design of novel and effective drugs. The experimental protocols provided in this guide offer a starting point for researchers to evaluate their own THF-containing compounds and contribute to the ever-expanding knowledge of this privileged structural motif.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. (Tetrahydrofuran-3-yl)methanamine (CAS No. 165253-31-6) is a vital bifunctional building block, prized for its tetrahydrofuran scaffold and primary amine group in the synthesis of novel compounds[1][2]. However, its utility is matched by its hazardous properties, necessitating a comprehensive and technically sound approach to its handling and disposal.

This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of intrinsic safety. As scientists, understanding the causality behind each procedural step is paramount to ensuring a self-validating system of laboratory safety.

Core Hazard Profile & Risk Assessment

Effective disposal begins with a fundamental understanding of the chemical's intrinsic hazards. The risk profile of this compound is dominated by its flammability, corrosivity, and a critical, often overlooked, risk inherited from its parent structure: peroxide formation.

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Classification & StatementsCausality and Field-Proven Insights
Flammability Flammable Liquid and Vapour (Category 3)[3][4]. H226.The compound has a flash point that classifies it as a flammable liquid, with a UN transport number of 1993[5]. Vapors are heavier than air and can travel to a distant ignition source, causing a flashback fire[6]. All work must be conducted away from open flames, hot surfaces, and spark-producing equipment[4][6][7].
Corrosivity/Irritation Causes Severe Skin Burns and Eye Damage[3]. Causes Serious Eye Irritation[4]. May Cause Respiratory Irritation[5][6][7].The primary amine functionality contributes to the compound's basicity and reactivity, leading to corrosive action on contact with skin, eyes, and mucous membranes. Inhalation can damage the respiratory tract[5][6]. Always handle in a certified chemical fume hood.
Peroxide Formation EUH019: May form explosive peroxides[7].As a derivative of tetrahydrofuran (THF), this compound poses a significant risk of forming shock-sensitive, explosive peroxide crystals upon exposure to air and light[8][9]. This is the most insidious hazard, as it develops over time. Crucially, containers must be dated upon receipt and again upon opening to track peroxide formation potential[8][10].
Environmental Toxic to aquatic life[3].The compound's solubility and reactivity can harm aquatic ecosystems. Under no circumstances should this chemical be disposed of down the drain or released into the environment[3][7].

Waste Characterization and Regulatory Compliance

Prior to disposal, the waste must be correctly identified according to national and local regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[11].

This compound is not explicitly a "listed" hazardous waste (i.e., not on the F, K, P, or U lists)[12][13]. However, it exhibits hazardous characteristics.

Table 2: EPA Hazardous Waste Classification

Waste CodeCharacteristicRationale for Classification
D001 Ignitability The compound is a flammable liquid with a flash point below 140°F (60°C)[14]. This makes any waste containing it an ignitable hazardous waste.
D002 Corrosivity (Potential)Due to its amine functionality and classification as causing severe skin burns, the waste may also be characterized as corrosive if its pH is ≥ 12.5. This should be confirmed by testing if there is any doubt.

All waste streams—including the pure chemical, reaction mixtures, and contaminated materials—must be managed as hazardous waste.

Standard Operating Procedure (SOP) for Waste Collection

A systematic approach to waste collection is essential to prevent accidents and ensure regulatory compliance.

Step 1: Select the Appropriate Waste Container
  • For Liquid Waste: Use a clean, dry, chemically compatible container with a screw-top cap. Borosilicate glass or polyethylene containers are typically appropriate. The container must be in good condition, with no cracks or residue.

  • For Contaminated Solid Waste: Use a dedicated, clearly marked container for solid waste (e.g., a polyethylene pail with a lid or a double-bagged, puncture-resistant bag)[15]. This includes items like contaminated gloves, absorbent pads, and weighing papers.

Step 2: Properly Label the Waste Container
  • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[8].

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All other components in the waste container, listed by percentage.

    • The specific hazard characteristics (e.g., "Ignitable," "Corrosive").

    • The accumulation start date.

Step 3: Segregate and Accumulate Waste
  • Never mix incompatible waste streams. this compound waste should not be mixed with strong acids or oxidizing agents[16].

  • Keep the waste container tightly closed at all times, except when adding waste[8].

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. The SAA should be in a secondary containment bin to prevent the spread of potential leaks.

cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection Protocol cluster_storage Satellite Accumulation Area (SAA) gen_liquid Generate Liquid Waste (e.g., reaction quench) select_container Select Appropriate Waste Container gen_liquid->select_container gen_solid Generate Solid Waste (e.g., contaminated gloves) gen_solid->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Segregated Container label_container->add_waste store_waste Store Closed Container in Secondary Containment add_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup spill Spill Occurs decision_size Is spill large (>100mL) OR immediately dangerous (fire, uncontrolled vapor)? spill->decision_size evacuate EVACUATE AREA Alert others Call EHS / 911 decision_size->evacuate Yes decision_trained Are you trained & equipped with proper PPE? decision_size->decision_trained No decision_trained->evacuate No control Control Ignition Sources Ensure Ventilation decision_trained->control Yes contain Contain Spill (Use absorbents to dike) control->contain clean Clean Spill (Absorb & Collect) contain->clean dispose Package & Label Waste for EHS Disposal clean->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Tetrahydrofuran-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(Tetrahydrofuran-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.